Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3-10-6(9)5-7-4(2)8-11-5/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYVYMUYJEAVYOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NS1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76162-56-6 | |
| Record name | ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate CAS number 76162-56-6
An In-Depth Technical Guide to Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (CAS: 76162-56-6): A Key Intermediate in Modern Drug Discovery
Introduction
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, identified by CAS number 76162-56-6, is a five-membered heterocyclic compound that has emerged as a building block of significant interest within the pharmaceutical and medicinal chemistry sectors.[1][2] While modest in structure, this molecule represents a crucial starting point for the synthesis of more complex, biologically active compounds. Its primary importance lies in its role as a key intermediate in the production of advanced pharmaceutical agents, most notably Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist.[3][4][5]
Beyond its specific applications, the 1,2,4-thiadiazole core is recognized as a "privileged pharmacophore".[6][7] This designation is reserved for molecular scaffolds that are capable of binding to a variety of biological targets, thus appearing frequently in successful drugs. The 1,2,4-thiadiazole moiety, in particular, is known for its unique electronic properties and its ability to act as an electrophilic "warhead," reacting with nucleophilic residues like cysteine in enzyme active sites.[6][8] This guide provides a comprehensive technical overview of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, from its fundamental properties and synthesis to its strategic application in drug development, tailored for researchers and scientists in the field.
Part 1: Physicochemical Properties and Analytical Characterization
A precise understanding of a compound's physicochemical properties is the foundation of its effective application in research and development. These properties dictate its solubility, stability, reactivity, and the analytical methods best suited for its characterization.
Key Physicochemical Data
The essential properties of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate are summarized below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 76162-56-6 | [1][3] |
| Molecular Formula | C₆H₈N₂O₂S | [1][2] |
| Molecular Weight | 172.21 g/mol | [1][3] |
| IUPAC Name | ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | [1] |
| InChI Key | ZYVYMUYJEAVYOC-UHFFFAOYSA-N | |
| Physical Form | Solid | |
| Purity | Typically >95% - 98% | [2] |
| Storage | Room Temperature |
Standard Analytical Workflow
Ensuring the identity and purity of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is critical before its use in sensitive downstream applications. A typical quality control (QC) workflow involves a combination of spectroscopic and chromatographic techniques.
Expert Insight: The choice of a multi-pronged analytical approach is a self-validating system. While a technique like ¹H NMR can confirm the molecular structure, it is less sensitive to non-proton-containing impurities. Conversely, HPLC-UV can quantify purity with high precision but provides limited structural information. Using them in tandem provides a comprehensive and trustworthy assessment of the material's quality.
Protocol 1: Standard QC for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
-
Visual Inspection: Physically inspect the material for uniform color and consistency.
-
¹H NMR Spectroscopy:
-
Objective: Confirm the structural identity.
-
Sample Prep: Dissolve ~5-10 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
-
Expected Signals:
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.
-
A singlet corresponding to the methyl protons (-CH₃) attached to the thiadiazole ring.
-
-
Validation: The integration of these peaks should correspond to a 3:2:3 proton ratio.
-
-
Mass Spectrometry (MS):
-
Objective: Confirm the molecular weight.
-
Technique: Electrospray Ionization (ESI) is typically suitable.
-
Expected Ion: A peak corresponding to [M+H]⁺ at m/z ≈ 173.04.
-
Validation: The observed mass should be within ±5 ppm of the theoretical mass (172.03 Da) for high-resolution MS.[1]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Objective: Determine purity.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Detection: UV detector set to a wavelength where the thiadiazole ring absorbs (e.g., 254 nm).
-
Validation: Purity is calculated based on the area percentage of the main peak. A purity level of ≥98% is common for high-quality intermediates.[2]
-
Part 2: Synthesis Methodology
The synthesis of 1,2,4-thiadiazoles can be challenging, particularly on an industrial scale, due to the use of hazardous reagents and the potential for ring-opening of the heterocyclic core.[5] Modern synthetic chemistry has focused on developing safer and more robust methods. A notable approach involves the cyclization of an N-acylated intermediate with a cyanate source.[9][10]
Causality in Synthesis Design: The described pathway is advantageous because it avoids harsh reagents like chlorocarbonylsulfenyl chloride, which pose significant safety and sourcing issues for large-scale production.[5] The use of stable, commercially available starting materials and the formation of a stable oxathiazolone intermediate make the process more reliable and scalable.
Synthetic Workflow Diagram
Caption: A streamlined synthesis route to the target compound.[9][10]
Protocol 2: Synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate [9][10]
This protocol is adapted from literature procedures for conceptual understanding and should be performed by qualified personnel with appropriate safety measures.
-
Step 1: Formation of the 1,3,4-Oxathiazol-2-one Intermediate.
-
An appropriate N-acyl amide precursor is dissolved in an inert solvent such as toluene.
-
(Chlorothio)formyl chloride is added, and the mixture is heated to approximately 100°C.
-
The reaction is monitored by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Upon completion, the solvent is removed under reduced pressure to yield the crude 1,3,4-oxathiazol-2-one intermediate. This intermediate is often used in the next step without extensive purification.
-
-
Step 2: Cyclization to form the 1,2,4-Thiadiazole Ring.
-
The crude oxathiazolone intermediate is dissolved in a high-boiling point solvent like n-dodecane.
-
Ethyl cyanoformate (ECF) is added to the solution.
-
The reaction mixture is heated, leading to a cycloaddition-elimination cascade that forms the desired 1,2,4-thiadiazole ring.
-
The reaction progress is again monitored chromatographically.
-
-
Step 3: Work-up and Purification.
-
After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product and separate it from the high-boiling solvent.
-
The crude solid is collected by filtration.
-
Purification is achieved via flash column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent.
-
The fractions containing the pure product are combined, and the solvent is evaporated to yield Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate as a solid. The final product's identity and purity are confirmed using the analytical methods described in Part 1.
-
Part 3: Role in Medicinal Chemistry and Drug Development
The value of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is fully realized in its application as a versatile scaffold and intermediate in the synthesis of bioactive molecules.
The 1,2,4-Thiadiazole Pharmacophore: A Cysteine-Targeting Warhead
The 1,2,4-thiadiazole ring is not merely an inert scaffold; it possesses inherent reactivity that medicinal chemists have exploited. The nitrogen-sulfur (N-S) bond within the ring is susceptible to nucleophilic attack by the thiol group of cysteine residues, which are often found in the active sites of enzymes.[8] This reaction results in the formation of a covalent disulfide bond, leading to the irreversible inactivation of the target enzyme.[6][8]
Mechanism Insight: This covalent targeting strategy is a powerful tool in drug design. It can lead to compounds with high potency and prolonged duration of action. The 1,2,4-thiadiazole serves as an effective electrophilic "warhead" for this purpose, and has been employed in the design of inhibitors for targets such as cathepsin B and H+/K+ ATPase.[8]
Caption: Covalent inhibition mechanism of the 1,2,4-thiadiazole ring.
Case Study: A Key Intermediate for Fezolinetant
The most prominent industrial application of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is as a key intermediate in the synthesis of Fezolinetant.[5] Fezolinetant is a non-hormonal treatment for vasomotor symptoms (hot flashes) associated with menopause. It functions by antagonizing the neurokinin-3 (NK3) receptor.
In the synthesis of Fezolinetant, the ethyl ester group is typically converted into a more reactive functional group, such as a carbohydrazide. This is achieved through reaction with hydrazine hydrate.[5][11] This carbohydrazide derivative then serves as the handle to connect the thiadiazole core to other parts of the final drug molecule.
Caption: Role as a key intermediate in the Fezolinetant synthesis pathway.[5][11]
The 1,2,4-thiadiazole scaffold has been investigated for a wide array of other biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties, highlighting its versatility and importance in drug discovery pipelines.[12][13][14]
Conclusion
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (CAS 76162-56-6) is far more than a simple chemical reagent. It is a highly valuable building block, underpinned by robust synthetic methodologies and versatile chemical reactivity. Its role as a key intermediate in the manufacture of Fezolinetant demonstrates its industrial relevance, while the broader medicinal chemistry of the 1,2,4-thiadiazole core showcases its potential for the development of novel therapeutics, particularly as covalent enzyme inhibitors. For researchers and drug development professionals, a thorough understanding of this compound's properties, synthesis, and reactivity is essential for leveraging its full potential in creating the next generation of medicines.
References
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ChemicalBook. 3-Methyl-[1][8][15]thiadiazole-5-carboxylic acid ethyl ester. ChemicalBook. Available at:
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- NIH. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. National Institutes of Health.
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Echemi. 3-Methyl-[1][8][15]thiadiazole-5-carboxylic acid ethyl ester. Echemi. Available at:
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- Taylor & Francis Online. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Taylor & Francis Online.
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Physical and chemical properties of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
An In-Depth Technical Guide to Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate: Properties, Synthesis, and Applications
Executive Summary
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound of significant interest in modern medicinal chemistry. Its structural framework, featuring the 1,2,4-thiadiazole ring, serves as a privileged scaffold in drug design, primarily due to its ability to act as a bioisostere and engage in specific covalent interactions with biological targets.[1][2][3] This guide provides a comprehensive technical overview of its physical and chemical properties, validated synthesis methodologies, key chemical reactions, and its critical role as an intermediate in the development of novel therapeutics, most notably the NK-3 receptor antagonist, Fezolinetant.[4][5] The content is tailored for researchers, scientists, and drug development professionals, emphasizing mechanistic understanding and practical application.
The 1,2,4-Thiadiazole Scaffold: A Privileged Motif in Drug Discovery
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This motif is increasingly recognized as a "privileged structure" in medicinal chemistry for several reasons:
-
Bioisosteric Replacement: It can act as a bioisostere for other aromatic rings like pyrimidine or oxadiazole, allowing for the modulation of physicochemical properties such as solubility and metabolic stability while retaining biological activity.[3]
-
Diverse Biological Activities: Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer activities.[1][6]
-
Covalent Targeting: The intrinsic chemistry of the 1,2,4-thiadiazole ring, specifically the N-S bond, allows it to function as an electrophilic "warhead." It can react with nucleophilic residues, such as cysteine thiols in enzyme active sites, to form stable disulfide bonds, leading to irreversible inhibition.[1][7] This property makes it a valuable tool for designing targeted covalent inhibitors.
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a functionally versatile building block that embodies the potential of this scaffold, providing a reactive handle (the ethyl ester) for further molecular elaboration.
Physicochemical & Spectroscopic Properties
The fundamental properties of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate are summarized below. These data are critical for its application in synthesis, purification, and formulation.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | [8] |
| CAS Number | 76162-56-6 | [4][8][9] |
| Molecular Formula | C₆H₈N₂O₂S | [8][9][10] |
| Molecular Weight | 172.21 g/mol | [8][9][10] |
| Purity (Commercial) | ≥95% - ≥97% | [10][11] |
| Topological Polar Surface Area | 52.08 Ų | [10] |
| logP (Calculated) | 1.02 | [10] |
While specific experimental data for melting point, boiling point, and solubility are not consistently reported in publicly available literature, its structure suggests it is a solid at room temperature with moderate polarity. Solubility is expected in common organic solvents like ethyl acetate, dichloromethane, and alcohols.
Expected Spectroscopic Signature
Although specific spectra are not provided in the search results, the following characteristics can be predicted based on its structure, which is invaluable for reaction monitoring and quality control:
-
¹H-NMR: Key signals would include a quartet around 4.4 ppm and a triplet around 1.4 ppm, corresponding to the ethyl ester's -OCH₂- and -CH₃ protons, respectively. A singlet for the methyl group on the thiadiazole ring would be expected further downfield, likely around 2.5-2.8 ppm.
-
¹³C-NMR: Distinct signals would appear for the ester carbonyl (C=O) carbon (~160-165 ppm), the two carbons of the thiadiazole ring, the ester's methylene (-CH₂-) and methyl (-CH₃) carbons, and the ring-attached methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands would include a strong C=O stretch for the ester at ~1720-1740 cm⁻¹ and C-O stretching vibrations.
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 172.03.
Chemical Reactivity and Mechanistic Insights
The reactivity of this molecule is dominated by two key functional groups: the electrophilic 1,2,4-thiadiazole ring and the versatile ethyl ester group.
Ring Reactivity: Cysteine Thiol Trapping
A defining feature of the 1,2,4-thiadiazole core is its susceptibility to nucleophilic attack by thiols. In a biological context, the thiol group of a cysteine residue attacks the sulfur atom of the thiadiazole ring. This initiates a ring-opening cascade that results in the cleavage of the weak N-S bond and the formation of a covalent disulfide bond between the molecule and the cysteine residue, effectively inactivating the protein.[1][7]
Caption: Covalent inhibition via thiol-mediated N-S bond cleavage.
Ester Group Transformations
The ethyl ester at the C5 position is a synthetic linchpin for creating derivatives.
-
Hydrolysis: Under basic conditions (e.g., LiOH in methanol/water), the ester is smoothly hydrolyzed to the corresponding 3-methyl-1,2,4-thiadiazole-5-carboxylic acid.[3] This acid can then be coupled with various amines using standard peptide coupling reagents.
-
Conversion to Hydrazide: The ester reacts with hydrazine (N₂H₄) to form 3-methyl-1,2,4-thiadiazole-5-carbohydrazide. This transformation is a pivotal step in the synthesis of the drug Fezolinetant, where the hydrazide serves as a precursor for forming a subsequent heterocyclic ring.[5][12]
Synthesis Methodologies
The synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is well-documented, with modern methods favoring efficiency and scalability. A prominent and robust method is the palladium-catalyzed alkoxycarbonylation of a halogenated precursor.
Palladium-Catalyzed Alkoxycarbonylation Workflow
This state-of-the-art approach avoids harsh reagents and provides good yields. It involves the reaction of a 5-halo-3-methyl-1,2,4-thiadiazole with carbon monoxide in the presence of a palladium catalyst, a phosphine ligand, and an alcohol (ethanol), which acts as both the solvent and the source of the ethyl group.
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Structural Analysis and Characterization of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Thiadiazole Scaffold in Modern Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, providing the structural motifs essential for biological activity. Among these, the thiadiazole ring system—a five-membered heterocycle containing sulfur and nitrogen—has emerged as a "privileged scaffold".[1] This is due to its remarkable versatility and presence in a wide array of pharmacologically active agents. Thiadiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, antioxidant, and anticancer properties.[1][2][3]
The 1,2,4-thiadiazole isomer, in particular, serves as a crucial building block in the synthesis of novel therapeutic agents.[4] Its unique electronic properties and capacity for hydrogen bonding contribute to its ability to interact with biological targets. This guide provides an in-depth technical analysis of a specific derivative, Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (CAS: 76162-56-6), offering a comprehensive framework for its structural elucidation and characterization. Understanding the precise structure and properties of such molecules is a critical first step in the drug design and development pipeline.
Molecular Identity and Physicochemical Profile
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a key intermediate in organic synthesis.[5][6] Its foundational structure consists of a 1,2,4-thiadiazole ring substituted with a methyl group at the C3 position and an ethyl carboxylate group at the C5 position.
Caption: 2D structure of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.
A summary of its key computed physicochemical properties is essential for experimental design, particularly in solubility and formulation studies.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | [7][8] |
| Molecular Weight | 172.21 g/mol | [7][8] |
| Exact Mass | 172.03064868 Da | [7] |
| LogP | 1.02 | [8] |
| Topological Polar Surface Area (TPSA) | 52.08 Ų | [8] |
| Hydrogen Bond Acceptors | 5 | [8] |
| Hydrogen Bond Donors | 0 | [8] |
| Rotatable Bonds | 2 | [8] |
Synthesis and Characterization Workflow
A robust analytical workflow is critical to confirm the identity and purity of a synthesized compound. The process begins with synthesis, followed by a battery of spectroscopic and analytical techniques that provide orthogonal data, ensuring a high degree of confidence in the final structural assignment.
Caption: General workflow for synthesis and structural validation.
A common synthetic route to this class of compounds involves the cyclization of key intermediates. For instance, a patent describes the synthesis of the core 1,2,4-thiadiazole ring via reactions starting from compounds like 5-amino-3-methyl-1,2,4-thiadiazole, which can then be modified through reactions like the Sandmeyer reaction to introduce a halide, followed by alkoxycarbonylation to yield the final ester.[6] This multi-step process necessitates rigorous characterization to ensure the desired product is formed and that residual starting materials or side-products are removed.
Core Structural Elucidation Techniques
The unambiguous characterization of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate relies on a combination of modern analytical techniques. Each method provides a unique piece of the structural puzzle.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution.[10] It provides information on the connectivity of atoms through the analysis of chemical shifts, signal integrations, and spin-spin coupling.
Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for initial analysis due to its ability to dissolve a wide range of organic compounds. However, if solubility is an issue or if specific proton exchanges need to be monitored, other solvents like DMSO-d₆ may be employed.
3.1.1 ¹H NMR Spectroscopy: Proton Environment Analysis
The ¹H NMR spectrum provides a map of the different types of protons in the molecule. For Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, we can predict the following characteristic signals:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 4.5 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Deshielded by the adjacent ester oxygen. Coupled to the methyl protons (3J ≈ 7.1 Hz). |
| ~ 2.8 | Singlet (s) | 3H | Ring-CH₃ | Attached to the electron-deficient thiadiazole ring. No adjacent protons to couple with. |
| ~ 1.4 | Triplet (t) | 3H | -O-CH₂-CH₃ | Shielded relative to the CH₂ group. Coupled to the methylene protons (3J ≈ 7.1 Hz). |
3.1.2 ¹³C NMR Spectroscopy: Carbon Backbone Mapping
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms. This technique is crucial for confirming the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| > 165 | Ring-C -Me (C3) | Carbon in a C=N bond within the electron-poor heterocyclic ring. |
| > 160 | Ring-C -COOEt (C5) | Heterocyclic carbon deshielded by two nitrogen atoms and the attached ester group. |
| ~ 160 | C =O (Ester) | Characteristic chemical shift for a carbonyl carbon in an ester. |
| ~ 63 | -O-CH₂ -CH₃ | Methylene carbon attached to the electronegative oxygen atom. |
| ~ 17 | Ring-CH₃ | Aliphatic carbon attached to the thiadiazole ring. |
| ~ 14 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethyl group, typically found upfield. |
Trustworthiness Protocol: To definitively link the proton and carbon signals, 2D NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are employed. HSQC correlates directly bonded C-H pairs, while HMBC reveals longer-range (2-3 bond) C-H correlations, allowing for the complete and unambiguous assembly of the molecular structure.
Mass Spectrometry (MS)
Mass spectrometry is an essential tool for determining the molecular weight and elemental formula of a compound.[10] High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the confident determination of the molecular formula.
-
Expected Molecular Ion: For C₆H₈N₂O₂S, the calculated exact mass is 172.0306 . The HRMS experiment should yield a molecular ion peak ([M+H]⁺) at m/z 173.0380.
-
Fragmentation Analysis: The fragmentation pattern provides structural clues. Electron ionization (EI) or collision-induced dissociation (CID) would likely show characteristic losses that validate the structure.
Caption: Plausible mass spectrometry fragmentation pathways.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10][11] For this molecule, the key is to confirm the presence of the ester and the characteristic vibrations of the thiadiazole ring.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 2980 | C-H stretch (aliphatic) | -CH₃, -CH₂- |
| ~ 1730 | C=O stretch (strong) | Ester |
| ~ 1610 | C=N stretch | Thiadiazole Ring |
| ~ 1250 | C-O stretch | Ester |
| ~ 700-800 | C-S stretch | Thiadiazole Ring |
Expert Insight: The most telling peak in the IR spectrum is the strong, sharp absorption around 1730 cm⁻¹, which is highly characteristic of the ester carbonyl group. Its presence, along with the C-O stretch, provides definitive evidence for the ethyl carboxylate moiety. The C=N and C-S vibrations confirm the integrity of the heterocyclic ring.[11][12][13]
X-ray Crystallography
When a compound can be grown as a high-quality single crystal, X-ray crystallography provides the ultimate structural proof.[9] It yields a three-dimensional model of the molecule as it exists in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this exact compound is not publicly available, studies on related 1,3,4-thiadiazole derivatives reveal key structural features.[14][15][16] One would expect:
-
Planarity: The 1,2,4-thiadiazole ring itself would be nearly planar.
-
Conformation: The ethyl ester group may be slightly twisted out of the plane of the heterocyclic ring.
-
Intermolecular Interactions: The crystal packing would likely be stabilized by weak hydrogen bonds and other non-covalent interactions.
Obtaining a crystal structure provides incontrovertible evidence of the compound's constitution and stereochemistry, making it a gold-standard technique in drug development.[14]
Conclusion
The comprehensive characterization of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate requires a multi-technique, self-validating approach. The synergistic use of NMR spectroscopy for detailed connectivity, mass spectrometry for molecular formula confirmation, and IR spectroscopy for functional group identification provides a complete and reliable structural picture. When possible, X-ray crystallography offers the final, unambiguous confirmation of the three-dimensional structure. This rigorous analytical framework is fundamental to ensuring the quality and integrity of chemical entities advancing through the drug discovery and development process, where molecular identity is paramount.
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Babalola, B. A., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry, 112, 117876. Available from: [Link]
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Taha, M., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3630. Available from: [Link]
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Kumari, P., & Choudhary, C. K. (2021). Synthesis and structural investigation of cu (II) complex of thiadiazole derivatives. International Journal of Chemical Studies, 9(4), 346-347. Available from: [Link]
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El-Gazzar, A. B. A., et al. (2021). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. Molecules, 26(11), 3376. Available from: [Link]
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Bouzayani, N., et al. (2023). Crystal structure and Hirshfeld surface analysis of two organic salts based on 1,3,4-thiadiazole derivatives. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 3), 253-260. Available from: [Link]
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Carl ROTH. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, 250 mg. Available from: [Link]
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SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Available from: [Link]
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Al-Warhi, T., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. Crystals, 13(3), 456. Available from: [Link]
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Request PDF. Asymmetric 1,3,4-thiadiazole derivatives: Synthesis, characterization and studying their liquid crystalline properties. (2025-08-08). Available from: [Link]
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Taha, M., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 25(16), 3630. Available from: [Link]
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Beryozkina, T., et al. (2019). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Molecules, 24(21), 3824. Available from: [Link]
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1H NMR and 13C NMR spectral data for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectral data for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, a heterocyclic compound of interest. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere data presentation to explain the causal relationships between the molecular structure and its NMR spectral output. We will dissect the predicted chemical shifts, multiplicities, and integration patterns, grounding our analysis in fundamental principles and authoritative references. The protocols and interpretations herein are designed to serve as a self-validating framework for the structural elucidation of this and similar molecular scaffolds.
Introduction: The Structural Significance of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (C₆H₈N₂O₂S) is a heterocyclic compound featuring a 1,2,4-thiadiazole core.[1][2] This five-membered aromatic ring system, containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[3][4][5] The precise arrangement of substituents on this ring is critical to its function, making unambiguous structural confirmation paramount.
NMR spectroscopy stands as the gold standard for such confirmation. By probing the magnetic environments of ¹H (proton) and ¹³C (carbon) nuclei, we can construct a detailed map of the molecule's atomic connectivity and electronic landscape. This guide provides a foundational understanding of the expected NMR spectra for the title compound, establishing a benchmark for its characterization.
Molecular Structure and Symmetry Analysis
To accurately predict the NMR spectrum, we must first analyze the molecule's structure for unique nuclear environments.
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An In-Depth Technical Guide to the Speculative Mechanism of Action of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Executive Summary
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound whose specific biological mechanism of action is not extensively documented in public literature. However, its core structure, the 1,2,4-thiadiazole ring, is recognized as a "privileged scaffold" in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[1][2] This guide synthesizes information from related compounds to propose several plausible, testable mechanisms of action for this specific molecule. We postulate three primary hypotheses: (A) Covalent inhibition of cysteine proteases , (B) Competitive inhibition of protein kinases , and (C) Allosteric or direct modulation of G-protein coupled receptors (GPCRs) . For each hypothesis, we provide a scientific rationale grounded in the molecule's structural features and the known bioactivities of the thiadiazole class. Furthermore, we present a comprehensive framework of self-validating experimental protocols, from broad initial screening to specific target validation, designed to systematically investigate these hypotheses. This document serves as a roadmap for researchers seeking to elucidate the pharmacological potential of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.
Introduction: The Subject Molecule
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (PubChem CID: 11805210) is a small molecule featuring a 3-methyl substituted 1,2,4-thiadiazole ring with an ethyl carboxylate group at the 5-position.[3] While commercially available and noted as a key intermediate in the synthesis of pharmaceutical compounds like the neurokinin-3 (NK3) receptor antagonist fezolinetant, its intrinsic biological activity remains largely unexplored.[4][5][6]
The rationale for investigating this molecule stems from the well-established versatility of the 1,2,4-thiadiazole moiety. This heterocyclic system is a known pharmacophore present in compounds with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and potent enzyme-inhibitory properties.[1][7] The sulfur atom and nitrogen arrangement in the ring create unique electronic properties, making it an effective bioisostere for other heterocycles like pyrimidines and oxadiazoles and enabling diverse interactions with biological targets.[8][9]
Caption: Core structure and key functional groups of the title compound.
Speculative Mechanisms of Action: Three Core Hypotheses
Based on the structure of the title compound and the documented activities of the 1,2,4-thiadiazole class, we propose three distinct mechanistic hypotheses.
Caption: Overview of the three primary speculative mechanisms of action.
Hypothesis A: Covalent Inhibition of Cysteine Proteases
Rationale: The 1,2,4-thiadiazole ring is a known "thiol-trapping" agent.[1] The sulfur atom in the ring can act as an electrophile, making it susceptible to nucleophilic attack by the thiolate anion of a cysteine residue within an enzyme's active site. This would lead to the opening of the heterocyclic ring and the formation of a stable, covalent bond with the enzyme, resulting in irreversible inhibition. This mechanism is particularly relevant for enzymes like cathepsins, which are cysteine proteases implicated in cancer and inflammatory diseases.
Hypothesis B: Competitive Inhibition of Protein Kinases
Rationale: Many potent kinase inhibitors utilize a heterocyclic core to form hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket. The 1,2,4-thiadiazole ring, with its nitrogen atoms, can act as a hinge-binder. Furthermore, derivatives of thiazole and thiadiazole carboxamides have been explicitly designed and proven to be effective c-Met kinase inhibitors.[9] The ethyl carboxylate group at the C5 position of our subject molecule is structurally similar to the carboxamide moieties crucial for these interactions, suggesting it could occupy the ATP-binding site and act as a competitive inhibitor.
Hypothesis C: GPCR Modulation (Antagonism/Agonism)
Rationale: This is perhaps the most direct hypothesis, as the title compound is a known precursor to fezolinetant, a selective antagonist of the NK3 receptor, which is a GPCR.[6] It is common for synthetic intermediates to retain some, albeit weaker, affinity for the final drug's target. The overall shape, size, and electronic distribution of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate may allow it to bind to the NK3 receptor or other related GPCRs. Additionally, other 1,3,4-thiadiazole derivatives have been identified as agonists of the secretin receptor, another GPCR, demonstrating the scaffold's suitability for GPCR modulation.[10]
Proposed Experimental Validation Framework
To systematically test these hypotheses, a tiered approach is recommended. This framework is designed to move from broad, unbiased screening to highly specific, mechanism-focused assays.
Caption: A tiered experimental workflow for mechanism of action elucidation.
Tier 1: Initial Screening Protocols
The objective of this tier is to quickly determine if the compound has significant biological activity and to narrow the field of potential target classes.
Protocol 3.1.1: Broad Phenotypic Screening
-
Objective: To assess general cytotoxicity and identify potentially sensitive cell lines.
-
Methodology: Submit the compound for screening against the National Cancer Institute's NCI-60 panel or a similar commercially available panel.
-
Parameters:
-
Compound Concentration: 5-point curve from 10 nM to 100 µM.
-
Incubation Time: 48-72 hours.
-
Readout: Sulforhodamine B (SRB) assay for cell viability.
-
-
Interpretation: A GI₅₀ (50% growth inhibition) value below 10 µM in multiple cell lines would be considered a positive hit, justifying further investigation. The pattern of activity across different cancer types can provide early clues about the mechanism.
Protocol 3.1.2: Biochemical Panel Screening
-
Objective: To directly test for interactions against a wide range of purified enzymes and receptors.
-
Methodology: Utilize a commercial fee-for-service screening platform (e.g., Eurofins Discovery, Reaction Biology).
-
Recommended Panels:
-
Kinase Panel: A broad panel like KinaseProfiler™ testing ~400 kinases at a fixed concentration (e.g., 10 µM).
-
Protease Panel: A panel including key cysteine proteases (Cathepsins B, L, S), serine proteases, and metalloproteases.
-
GPCR Panel: A binding assay panel focused on rhodopsin-like GPCRs, including the neurokinin receptors.
-
-
Interpretation: A percent inhibition >50% at 10 µM against a specific target is a strong hit. This result directly informs which hypothesis to prioritize for Tier 2 validation.
Tier 2: Hypothesis-Specific Validation Protocols
Assuming positive hits from Tier 1, these protocols are designed to confirm the interaction and characterize its nature.
Protocol 3.2.1: Validation of Cysteine Protease Inhibition (Hypothesis A)
-
Objective: To confirm and quantify the inhibition of a specific cysteine protease (e.g., Cathepsin B) and determine if the mechanism is covalent.
-
Methodology (Enzymatic Assay):
-
Reconstitute recombinant human Cathepsin B enzyme and the fluorogenic substrate Z-Arg-Arg-AMC in assay buffer.
-
Prepare a 10-point, 3-fold serial dilution of the test compound (e.g., from 100 µM to 5 nM).
-
Pre-incubate the enzyme with the compound for 30 minutes.
-
Initiate the reaction by adding the substrate.
-
Measure the increase in fluorescence over time on a plate reader.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
-
Methodology (Mass Spectrometry for Covalent Adduct):
-
Incubate a higher concentration of Cathepsin B (e.g., 5 µM) with a 5-fold molar excess of the compound for 2 hours.
-
Denature, reduce, alkylate, and digest the protein with trypsin.
-
Analyze the resulting peptide mixture via LC-MS/MS.
-
Search for a peptide mass shift corresponding to the addition of the compound's mass (172.21 Da) on cysteine-containing peptides.
-
-
Self-Validation: A confirmed IC₅₀ value in the enzymatic assay coupled with the unambiguous identification of a covalent adduct on the active site cysteine via mass spectrometry provides strong, multi-modal evidence for the proposed mechanism.
Protocol 3.2.2: Validation of Kinase Inhibition (Hypothesis B)
-
Objective: To determine the potency of inhibition against a specific kinase (e.g., c-Met) and confirm target engagement in a cellular context.
-
Methodology (In Vitro Kinase Assay):
-
Utilize a time-resolved fluorescence resonance energy transfer (TR-FRET) or similar technology assay (e.g., HTRF, LanthaScreen™).
-
Follow the kit manufacturer's protocol, titrating the compound across a 10-point dose-response curve.
-
Calculate the IC₅₀ value from the resulting curve.
-
-
Methodology (Cellular Thermal Shift Assay - CETSA):
-
Treat intact cells (e.g., a c-Met overexpressing line) with the compound or vehicle control.
-
Heat aliquots of the cell lysate to a range of temperatures (e.g., 40°C to 70°C).
-
Centrifuge to pellet aggregated proteins and analyze the soluble fraction by Western blot for the target kinase.
-
-
Interpretation: Ligand binding stabilizes the protein, resulting in a higher melting temperature. A clear thermal shift in compound-treated cells compared to control confirms direct physical binding to the target inside the cell, validating the in vitro data.
Data Summary and Decision Matrix
The outcomes of the experimental framework can be summarized to guide further drug development efforts.
| Hypothesis | Tier 1 Assay | Positive Hit Criteria | Tier 2 Confirmation Assays | Go/No-Go Decision Point |
| A: Cysteine Protease Inhibitor | Protease Panel Screen | >50% inhibition @ 10 µM | Enzymatic IC₅₀ < 1 µM AND Covalent Adduct by MS | Go: Proceed to cell-based functional assays. |
| B: Kinase Inhibitor | Kinase Panel Screen | >50% inhibition @ 10 µM | Enzymatic IC₅₀ < 1 µM AND Positive CETSA Shift | Go: Proceed to cellular phosphorylation assays. |
| C: GPCR Modulator | GPCR Binding Screen | >50% displacement @ 10 µM | Binding Kᵢ < 5 µM AND Functional EC₅₀/IC₅₀ < 10 µM | Go: Proceed to downstream signaling pathway analysis. |
Conclusion
While the precise mechanism of action for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is not yet defined, its chemical structure provides a strong basis for forming testable hypotheses. The 1,2,4-thiadiazole core is a proven pharmacophore capable of interacting with multiple important target classes, including proteases, kinases, and GPCRs. The speculative mechanisms and corresponding validation framework outlined in this guide offer a logical, efficient, and scientifically rigorous path forward. By systematically progressing through broad screening to specific biochemical and cellular assays, researchers can effectively de-orphan this compound and potentially uncover a novel therapeutic agent.
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A Technical Guide to the Synthesis of the 1,2,4-Thiadiazole Core: From Foundational Discovery to Modern Methodologies
Abstract
The 1,2,4-thiadiazole ring is a five-membered heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] Its unique electronic properties and ability to act as a bioisostere and a pharmacophore have led to its incorporation into a wide range of biologically active molecules, including antimicrobial and anticancer agents.[3] This technical guide provides an in-depth exploration of the discovery and history of 1,2,4-thiadiazole synthesis. It traces the evolution of synthetic strategies from foundational oxidative dimerization reactions to modern, highly efficient protocols. The narrative emphasizes the underlying chemical principles and mechanistic insights that guide experimental choices, offering researchers and drug development professionals a comprehensive understanding of how to construct this valuable heterocyclic core.
Introduction: The 1,2,4-Thiadiazole as a Privileged Scaffold
In the landscape of heterocyclic chemistry, the 1,2,4-thiadiazole core has emerged as a "privileged scaffold." This designation is reserved for molecular frameworks that can bind to a variety of biological targets, enabling the development of diverse therapeutic agents.[1] The utility of the 1,2,4-thiadiazole ring stems from its distinctive chemical nature. It serves as an interesting pharmacophore in the design of inhibitors that target the cysteine residues of proteins.[2] X-ray crystallography has revealed that the cysteine thiol can react with the N-S bond of the thiadiazole, forming a disulfide bond and resulting in enzyme inactivation.[2] This mechanism makes the scaffold a potent "warhead" for designing targeted covalent inhibitors.
Furthermore, derivatives of 1,2,4-thiadiazole have demonstrated a remarkable breadth of biological activities, including roles as anticancer, anti-inflammatory, and antimicrobial agents.[3] This versatility has cemented its importance in modern drug discovery programs and continues to fuel the development of novel and efficient synthetic routes to access this core structure.
Historical Perspective: The Genesis of a Heterocycle
While the synthesis of many heterocyclic systems can be traced to a single seminal work, the origins of the 1,2,4-thiadiazole ring are more evolutionary. The most classical and historically significant approach to its synthesis is the oxidative dimerization of thioamides . This strategy, which involves the formation of the critical N–S bond through an oxidation process, has been the bedrock of 1,2,4-thiadiazole chemistry for decades and remains a principal strategy today.[1]
The foundational principle is elegant in its simplicity: two molecules of a primary thioamide are coupled to form the symmetrically substituted 3,5-disubstituted-1,2,4-thiadiazole. The core challenge, which has driven decades of innovation, lies in the choice of the oxidizing agent. Early methods relied on harsh oxidants, but the field has progressively moved towards milder, more selective, and environmentally benign reagents, reflecting the broader trends in organic synthesis.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 1,2,4-thiadiazole ring is dominated by strategies that form the key nitrogen-sulfur (N–S) bond via oxidation. The primary pathways are categorized below based on their starting materials.
The Cornerstone Method: Oxidative Dimerization of Thioamides
This remains the most general and widely employed method for synthesizing symmetrically 3,5-disubstituted 1,2,4-thiadiazoles. The reaction involves the oxidation of two equivalents of a primary thioamide, which couple to form the heterocyclic ring with the elimination of two protons and two electrons.
Causality of Experimental Choices: The selection of the oxidant is critical and directly influences the reaction's efficiency, substrate scope, and environmental impact. Strong oxidants can lead to over-oxidation and side products, while milder reagents may require longer reaction times or catalysts. The solvent choice is equally important, needing to solubilize the thioamide substrate while being compatible with the chosen oxidant.
The general workflow is depicted below:
Caption: General workflow for thioamide dimerization.
The mechanism, while varying slightly with the oxidant, generally proceeds through an initial S-centered oxidation to form a reactive intermediate, which is then attacked by the nitrogen of a second thioamide molecule. Subsequent cyclization and aromatization yield the final product. A plethora of oxidizing systems have been developed over the years, each with distinct advantages.
Table 1: Comparison of Selected Oxidizing Agents for Thioamide Dimerization
| Oxidant System | Typical Conditions | Yields | Key Advantages & Insights | Reference(s) |
| I₂ / H₂SO₄ / O₂ | H₂O, Room Temp | Good to Excellent | Utilizes molecular oxygen as the terminal oxidant, making it a "green" and sustainable method. Iodine acts as a catalyst. The acidic medium activates the process. | |
| TBAP | CH₂Cl₂, 40 °C | Good to Excellent | Tetrabutylammonium peroxydisulfate (TBAP) is a stable, solid oxidant. The protocol is simple, highly reproducible, and avoids harsh or metallic reagents. | |
| H₂O₂ / VHPO | Aqueous Buffer, pH 7 | Moderate to High | An enzyme-mediated (Vanadium-Dependent Haloperoxidase) strategy that offers excellent chemoselectivity and operates under mild, biological conditions. Represents a cutting-edge green chemistry approach. | |
| Electro-oxidation | Catalyst/Oxidant-Free | Good to Excellent | An electrochemical approach that avoids chemical oxidants entirely, offering high functional group tolerance and inherent safety and sustainability. |
Intramolecular Cyclization of Imidoyl Thioureas
For the synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles, the intramolecular oxidative S-N bond formation of imidoyl thioureas is a powerful and efficient strategy. This method constructs the ring from a pre-assembled linear precursor, allowing for precise control over the substitution pattern.
Causality of Experimental Choices: The key to this reaction is an oxidant capable of promoting the intramolecular S-N coupling without degrading the substrate. Hypervalent iodine reagents, such as Phenyliodine(III) bis(trifluoroacetate) (PIFA), are particularly effective. They are electrophilic enough to activate the sulfur atom, facilitating the nucleophilic attack by the terminal nitrogen of the imidoyl group. The reactions are often rapid and conducted at room temperature.
Caption: Tandem synthesis of unsymmetrical thiadiazoles.
Field-Proven Experimental Protocol
This section provides a self-validating, step-by-step protocol for the synthesis of 3,5-diaryl-1,2,4-thiadiazoles via oxidative dimerization of thioamides using Tetrabutylammonium Peroxydisulfate (TBAP), adapted from the work of Park et al. .
Objective: To synthesize 3,5-diphenyl-1,2,4-thiadiazole from thiobenzamide.
Materials & Reagents:
-
Thiobenzamide (1.0 mmol, 137.2 mg)
-
Tetrabutylammonium Peroxydisulfate (TBAP) (1.2 eq, 812.5 mg)
-
Dry Dichloromethane (CH₂Cl₂) (10 mL)
-
Argon (Ar) gas supply
-
Round-bottom flask with stir bar
-
Heating mantle/oil bath with temperature control
-
Rotary evaporator
-
Silica gel for flash chromatography
-
Eluent (e.g., Hexane/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: To a dry 25 mL round-bottom flask equipped with a magnetic stir bar, add thiobenzamide (1.0 mmol).
-
Expertise & Experience: Ensuring the flask is completely dry is crucial as residual moisture can interfere with many organic reactions, potentially hydrolyzing intermediates or reacting with the oxidant.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with Argon for 5-10 minutes. Maintaining an inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
Solvent and Reagent Addition: Add dry dichloromethane (10 mL) to dissolve the thiobenzamide. Once dissolved, add TBAP (1.2 eq).
-
Trustworthiness: Using a slight excess (1.2 eq) of the oxidant ensures the reaction goes to completion, as some oxidant may be consumed by trace impurities or side reactions.
-
-
Reaction Conditions: Place the flask in a pre-heated oil bath at 40 °C. Stir the reaction mixture vigorously.
-
Causality: Gentle heating to 40 °C provides the necessary activation energy for the oxidative dimerization without causing thermal degradation of the starting material or product.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting thiobenzamide spot has been consumed (typically 24 hours).
-
Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Concentrate the reaction mixture in vacuo using a rotary evaporator to obtain a pale-brown oily residue.
-
Purification: Dissolve the residue in a minimum amount of CH₂Cl₂ (approx. 1.0 mL). Load this solution onto a silica gel column. Perform flash column chromatography using an appropriate eluent system (e.g., starting with 98:2 Hexane:Ethyl Acetate) to isolate the pure 3,5-diphenyl-1,2,4-thiadiazole as a solid.
-
Self-Validating System: The purity of the final product can be validated through characterization techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry, which should match the expected data for the target compound. The isolated yield for this specific reaction is reported to be approximately 81%.
-
Conclusion and Future Outlook
The synthesis of the 1,2,4-thiadiazole ring has evolved significantly from its historical foundations in thioamide dimerization. While this classical method remains a workhorse, the field has seen remarkable innovation. The development of intramolecular cyclization strategies and tandem, multi-component reactions has provided elegant solutions for constructing more complex and unsymmetrically substituted derivatives.
Looking forward, the emphasis on sustainable and green chemistry will undoubtedly continue to shape the field. Methodologies that leverage biocatalysis, electrochemistry, or photochemistry are poised to become increasingly prominent. These approaches minimize waste, avoid hazardous reagents, and offer novel pathways to this critical heterocyclic scaffold, ensuring that the 1,2,4-thiadiazole core remains an accessible and vital tool for researchers in medicinal chemistry and beyond.
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A Technical Guide to the Theoretical Analysis of 1,2,4-Thiadiazole's Electronic Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] Understanding the intricate electronic properties of this five-membered heterocycle is paramount for the rational design of novel therapeutics. This technical guide provides an in-depth exploration of the theoretical and computational methodologies used to elucidate these properties. We will dissect the core principles of Density Functional Theory (DFT) as applied to 1,2,4-thiadiazoles, detailing the causality behind methodological choices in geometry optimization, frontier molecular orbital analysis, and electrostatic potential mapping. By connecting these fundamental electronic characteristics to chemical reactivity and biological function, this guide serves as a vital resource for professionals seeking to leverage computational chemistry for the targeted development of 1,2,4-thiadiazole-based agents.
The Significance of the 1,2,4-Thiadiazole Core
The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[2] Its derivatives are noted for their remarkable stability and diverse pharmacological profiles, exhibiting activities such as anticancer, antibacterial, anti-inflammatory, and neuroprotective properties.[1][3][4] This biological versatility stems from the ring's unique electronic architecture. The presence of three heteroatoms—one sulfur and two pyridine-like nitrogens—creates a π-electron distribution that is crucial to its function. The ring system is generally stable to acids, alkalis, and oxidizing/reducing agents, particularly when substituted at the 3- and 5-positions.[3] This inherent stability makes it an attractive and reliable scaffold in drug design.
Theoretical studies are indispensable for mapping this electronic landscape. They provide a predictive framework that allows researchers to understand how structural modifications will influence a molecule's behavior, thereby accelerating the discovery process and reducing reliance on costly and time-consuming empirical synthesis and screening.
Core Computational Methodologies: Unveiling the Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are the primary tools for investigating the electronic properties of 1,2,4-thiadiazoles. DFT offers an optimal balance of computational accuracy and efficiency for molecules of this size.[5]
Density Functional Theory (DFT)
DFT calculations are used to determine the electronic structure of a molecule by modeling its electron density.[6] A typical study involves selecting a functional and a basis set.
-
Functionals : The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) is a widely used and validated functional for these systems, providing reliable results for geometry and electronic properties.[6][7]
-
Basis Sets : A basis set is a set of mathematical functions used to build molecular orbitals. The Pople-style basis set 6-311++G(d,p) is commonly employed as it provides a flexible and accurate description of electron distribution, including diffuse functions (the ++) for non-covalent interactions and polarization functions (d,p) for non-spherical atoms.[5][8]
A Standard Computational Workflow
A rigorous theoretical study follows a self-validating sequence of steps to ensure the reliability of the results. This protocol represents a standard approach for analyzing a novel 1,2,4-thiadiazole derivative.
Experimental Protocol: Standard DFT Analysis Workflow
-
Structure Preparation : A 3D model of the 1,2,4-thiadiazole derivative is constructed using molecular modeling software.
-
Geometry Optimization : An initial energy minimization is performed to find the most stable conformation of the molecule. This is a critical step, as all subsequent electronic properties are dependent on the accuracy of the molecular geometry.[5]
-
Frequency Calculation : This step is performed at the same level of theory as the optimization. It serves two essential purposes:
-
Verification : The absence of imaginary frequencies confirms that the optimized structure is a true local energy minimum on the potential energy surface.[5]
-
Thermodynamic Properties : It allows for the calculation of thermodynamic parameters like enthalpy and Gibbs free energy.
-
-
Electronic Property Calculation : Once the optimized geometry is confirmed, single-point energy calculations are performed to derive key electronic descriptors. This includes molecular orbital energies, atomic charges, and the molecular electrostatic potential.[5][6]
-
Data Analysis and Visualization : The output data is analyzed to interpret the molecule's properties. Orbitals and potential maps are visualized to gain qualitative insights.
Caption: Standard computational workflow for DFT analysis.
Key Electronic Properties of 1,2,4-Thiadiazoles
The following properties are central to understanding the behavior of the 1,2,4-thiadiazole ring.
Frontier Molecular Orbitals (HOMO & LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining chemical reactivity.[7][9]
-
HOMO : Represents the ability to donate an electron. A higher HOMO energy indicates a better electron donor.
-
LUMO : Represents the ability to accept an electron. A lower LUMO energy indicates a better electron acceptor.[9]
-
HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a measure of the molecule's kinetic stability and chemical reactivity.[10] A smaller gap suggests the molecule is more reactive.
For the parent 1,2,4-thiadiazole, theoretical calculations reveal a distinct electronic landscape. The presence of two pyridine-like nitrogen atoms leads to low electron density at the carbon atoms, particularly C5.[11] This makes the C5 position electronically poor and thus susceptible to nucleophilic attack.[3][11]
| Property | Description | Implication for 1,2,4-Thiadiazole |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates regions likely to donate electrons in reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | A low LUMO energy makes the ring susceptible to nucleophilic attack. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap correlates with higher chemical reactivity.[10] |
| Dipole Moment (μ) | Measure of the net molecular polarity. | A significant dipole moment suggests polar nature, influencing solubility and intermolecular interactions. |
Molecular Electrostatic Potential (MEP)
An MEP map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting reactive sites.
-
Negative Regions (Red/Yellow) : Indicate electron-rich areas, which are susceptible to electrophilic attack. For 1,2,4-thiadiazole, these are typically located around the nitrogen atoms.[11]
-
Positive Regions (Blue) : Indicate electron-deficient areas, which are prime targets for nucleophilic attack. The region around the C5-H proton is highly deshielded and electron-deficient.[11]
Caption: Relationship between electronic properties and reactivity.
Implications in Drug Development
Theoretical electronic properties are not merely academic; they are directly correlated with a molecule's biological activity and are foundational to modern drug design strategies.
Quantitative Structure-Activity Relationships (QSAR)
QSAR studies aim to build mathematical models that correlate a molecule's structural or electronic properties with its biological activity.[12] Electronic descriptors derived from DFT calculations, such as HOMO/LUMO energies, dipole moment, and atomic charges, are frequently used as variables in QSAR models.[13][14] For instance, a QSAR model for a series of 1,3,4-thiadiazole derivatives acting as anticancer agents might reveal that higher inhibitory activity is correlated with a lower LUMO energy and a specific charge distribution, guiding the synthesis of more potent analogues.[12][15]
Molecular Docking and Pharmacophore Modeling
Molecular docking simulates the interaction between a small molecule (ligand) and a biological target (e.g., an enzyme or receptor). The charge distribution and electrostatic potential of the 1,2,4-thiadiazole derivative, determined through theoretical calculations, are crucial for predicting its binding orientation and affinity. The nitrogen atoms of the thiadiazole ring often act as hydrogen bond acceptors, a key interaction in many drug-target complexes. By understanding the electronic landscape, researchers can design derivatives that optimize these interactions for enhanced potency and selectivity.
Future Perspectives
The theoretical study of 1,2,4-thiadiazoles continues to evolve. The integration of machine learning with quantum chemical data is poised to create more powerful predictive models for bioactivity. Furthermore, time-dependent DFT (TD-DFT) is being used to explore the excited-state properties of these molecules, opening avenues in photodynamic therapy and bioimaging.[8] As computational power increases and theoretical methods become more refined, the in-silico design of 1,2,4-thiadiazole-based drugs will become an even more precise and indispensable part of the pharmaceutical research and development pipeline.
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Solubility of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in organic solvents
An In-depth Technical Guide to the Solubility of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound featuring a five-membered ring containing nitrogen and sulfur atoms.[1][2] The 1,2,4-thiadiazole scaffold is of significant interest in medicinal chemistry, serving as a core structure in the development of various therapeutic agents.[1][3] The physicochemical properties of such compounds, particularly their solubility, are critical determinants of their utility in drug development, influencing everything from formulation and bioavailability to the reliability of in-vitro testing results.[4][5][6] Poor solubility can lead to underestimated toxicity, diminished efficacy, and significant hurdles in advancing a drug candidate through the development pipeline.[5]
This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in common organic solvents. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach, measure, and interpret the solubility of this and similar heterocyclic compounds.
Part 1: Theoretical Principles of Solubility
The solubility of a compound is governed by the interplay of its molecular structure and the properties of the solvent. The foundational principle is the adage "like dissolves like," which posits that substances with similar polarities are more likely to be miscible.[7][8][9]
Molecular Structure Analysis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
To predict the solubility of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (Molecular Formula: C₆H₈N₂O₂S[10]), we must examine its structural features:
-
Polar Moieties: The molecule contains several polar functional groups that can participate in dipole-dipole interactions and potentially hydrogen bonding.
-
1,2,4-Thiadiazole Ring: The nitrogen and sulfur heteroatoms introduce polarity.
-
Ester Group (-COOEt): The carbonyl oxygen and the ester oxygen are polar and can act as hydrogen bond acceptors.
-
-
Non-Polar Moieties:
-
Ethyl Group (-CH₂CH₃): A non-polar alkyl chain.
-
Methyl Group (-CH₃): A non-polar alkyl group.
-
Predicted Solubility Profile:
Based on this hybrid structure, we can make educated predictions about its solubility in different classes of solvents:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. Given the presence of hydrogen bond acceptors (N and O atoms) in the target molecule, it is expected to exhibit moderate to good solubility in these solvents.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles but do not donate hydrogen bonds. The polar nature of the thiadiazole ring and the ester group suggests that the compound will likely be highly soluble in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). DMSO is a common solvent for initially dissolving compounds for high-throughput screening.[4][5]
-
Non-Polar Solvents (e.g., Hexane, Toluene): The presence of significant polar functional groups will likely limit the compound's solubility in strongly non-polar solvents. While the alkyl groups contribute some non-polar character, it is unlikely to be sufficient to overcome the polarity of the heterocyclic ring and ester.
Part 2: Experimental Determination of Solubility
While theoretical predictions are useful, empirical measurement is essential for obtaining accurate solubility data.[9] The choice of method often depends on the stage of research, balancing the need for accuracy with throughput and material consumption.[11]
Methodology 1: Thermodynamic (Equilibrium) Solubility via the Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[12][13] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.
Experimental Protocol: Shake-Flask Method
-
Preparation: Add an excess amount of solid Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate to a vial containing a known volume of the selected organic solvent. It is crucial to ensure undissolved solid remains to confirm that equilibrium has been reached.[12]
-
Equilibration: Seal the vials and place them in a shaker or agitator at a constant, controlled temperature (e.g., 25°C) for a sufficient period (typically 18-24 hours or more) to ensure equilibrium is reached.[4][14]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated supernatant from the excess solid. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a suitable filter (e.g., a 0.45 µm membrane filter) that does not adsorb the compound.[4][5]
-
Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[4] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow of the Shake-Flask method for equilibrium solubility.
Methodology 2: Kinetic Solubility via High-Throughput Screening (HTS)
In early-stage drug discovery, kinetic solubility assays are often used due to their speed and low sample consumption.[4][5] These methods typically measure the point at which a compound, initially dissolved in a strong solvent like DMSO, precipitates when diluted into an aqueous or organic medium. Laser nephelometry is a common HTS technique that measures the light scattered by precipitates.[15]
Experimental Protocol: HTS Kinetic Solubility (Nephelometry Principle)
-
Stock Solution: Prepare a concentrated stock solution of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in 100% DMSO.[5]
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution into the target organic solvent. This creates a concentration gradient.
-
Precipitation Detection: Allow the plate to incubate for a short period (e.g., 1-2 hours).[4] Use a laser nephelometer to scan each well. The instrument detects the point at which the solution becomes turbid due to precipitate formation.[15]
-
Solubility Determination: The kinetic solubility is defined as the highest concentration at which no precipitate is detected.
Workflow for HTS Kinetic Solubility Determination
Caption: Workflow for HTS kinetic solubility using nephelometry.
Part 3: Data Presentation and Interpretation
Quantitative solubility data should be presented clearly to allow for easy comparison across different solvents. The following table provides a template for recording and classifying solubility results.
Table 1: Solubility of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in Various Organic Solvents at 25°C
| Solvent Class | Solvent | Method | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Polar Protic | Methanol | Shake-Flask | Experimental Data | Calculated Data | e.g., Soluble |
| Ethanol | Shake-Flask | Experimental Data | Calculated Data | e.g., Soluble | |
| Polar Aprotic | DMSO | Shake-Flask | Experimental Data | Calculated Data | e.g., Very Soluble |
| Acetonitrile | Shake-Flask | Experimental Data | Calculated Data | e.g., Sparingly Soluble | |
| Non-Polar | Toluene | Shake-Flask | Experimental Data | Calculated Data | e.g., Insoluble |
| Hexane | Shake-Flask | Experimental Data | Calculated Data | e.g., Insoluble |
Interpretation of Results:
The classification of solubility can be based on standard criteria, such as those derived from the United States Pharmacopeia (USP). This allows for a standardized description of the compound's behavior, which is invaluable for formulation and development decisions.
Conclusion
The solubility of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a critical parameter for its application in research and drug development. Based on its molecular structure, which contains both polar (thiadiazole ring, ester) and non-polar (alkyl groups) moieties, it is predicted to be most soluble in polar aprotic and polar protic solvents, with limited solubility in non-polar media.
To move beyond theoretical predictions, this guide has detailed the "gold standard" shake-flask method for determining thermodynamic solubility and a high-throughput approach for assessing kinetic solubility. The rigorous application of these protocols will yield the precise, quantitative data necessary to guide formulation strategies, ensure the integrity of biological assays, and ultimately facilitate the successful development of new chemical entities based on the 1,2,4-thiadiazole scaffold.
References
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Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]
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Bevan, M. J., & Lloyd, P. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.
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protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
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Biopharma Asia. (2017). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. [Link]
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Kerns, E. H., & Di, L. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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de Oliveira, C. S., et al. (2018). Building 1,2,4-Thiadiazole: Ten Years of Progress. ResearchGate. [Link]
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Surov, A. O., et al. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. Physical Chemistry Chemical Physics, 17(32), 20889-20896. [Link]
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Navigating the Chemistry of a Key Pharmaceutical Intermediate: A Technical Guide to Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Significance and Inherent Reactivity
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound of significant interest in modern medicinal chemistry. Its primary role as a key intermediate in the synthesis of innovative pharmaceuticals, notably the selective NK-3 receptor antagonist fezolinetant, underscores the necessity for a comprehensive understanding of its safe handling, storage, and in-process management. This guide, intended for laboratory professionals, moves beyond standard Safety Data Sheet (SDS) information to provide a deeper, mechanistic-based understanding of the compound's properties. By elucidating the "why" behind recommended safety protocols, we aim to foster a culture of informed caution and proactive risk mitigation in the research and development environment.
The 1,2,4-thiadiazole core, while aromatic, possesses an inherent electronic imbalance that dictates its reactivity and, consequently, its handling requirements. This five-membered heterocycle is π-excessive, yet the presence of two electronegative nitrogen atoms and a sulfur atom renders the carbon atoms, particularly the C5 position where the carboxylate group is attached, electron-deficient. This electronic characteristic makes the ring susceptible to nucleophilic attack and sensitive to both acidic and basic conditions, a critical consideration during synthesis, work-up, and storage. Furthermore, patent literature highlights that the thiadiazole ring can be "less robust" and "prone to ring opening" under certain synthetic conditions, a testament to its nuanced stability. This guide will therefore emphasize protocols that preserve the integrity of the molecule while ensuring the safety of the handler.
Chemical & Physical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling and application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂S | |
| Molecular Weight | 172.21 g/mol | |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| CAS Number | 76162-56-6 | |
| Storage Temperature | 2-8°C (Refrigerator) | Pharmaffiliates |
| Predicted Density | 1.265 g/cm³ | ChemicalBook |
GHS Hazard Profile & Toxicological Insights
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. [1]
-
Skin Irritation (Category 2), H315: Causes skin irritation. [2]
-
Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation. [2]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation. [2]
The toxicological profile of thiadiazole derivatives is an active area of research. While some studies on 1,3,4-thiadiazole derivatives suggest minimal toxicity in higher vertebrates, the specific data for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is not extensively documented in publicly available literature. Therefore, a conservative approach, treating the compound as potentially harmful through all routes of exposure, is warranted. The irritant properties are likely due to the reactivity of the thiadiazole ring and its ester functionality, which can potentially interact with biological macromolecules.
Safe Handling & Personal Protective Equipment (PPE)
Given the compound's hazard profile and reactivity, a stringent adherence to appropriate handling procedures and personal protective equipment is mandatory.
Engineering Controls: The First Line of Defense
All manipulations of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, including weighing, transferring, and use in reactions, should be conducted in a well-ventilated chemical fume hood. This is critical to minimize the risk of inhaling vapors or aerosols, which may cause respiratory irritation.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
-
Eye and Face Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations with a higher risk of splashing, such as during quenching of a reaction or large-scale transfers.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn at all times. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.
-
Skin and Body Protection: A flame-retardant laboratory coat is essential. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.
-
Respiratory Protection: In situations where the ventilation is inadequate or for cleaning up large spills, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
The following diagram outlines the decision-making process for selecting appropriate PPE:
Caption: PPE selection workflow for handling the compound.
Storage and Stability: Preserving Integrity, Preventing Reactions
The inherent reactivity of the 1,2,4-thiadiazole ring dictates stringent storage conditions to ensure the long-term stability and purity of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.
Recommended Storage Conditions
-
Temperature: Store in a refrigerator at 2-8°C.[3] This minimizes the rate of potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. This is particularly important to prevent hydrolysis of the ester functionality by atmospheric moisture.
-
Container: Use a chemically resistant container, such as amber glass, to protect the compound from light, which can catalyze degradation.
Incompatible Materials and Conditions
The electron-deficient nature of the thiadiazole ring makes it susceptible to degradation by a variety of reagents. Avoid storage near:
-
Strong Acids and Bases: These can catalyze the hydrolysis of the ester and potentially lead to ring-opening reactions.
-
Strong Oxidizing Agents: The sulfur atom in the thiadiazole ring can be oxidized, leading to decomposition.
-
Strong Reducing Agents: These may also lead to the cleavage of the heterocyclic ring.
-
Nucleophiles: Amines, thiols, and other strong nucleophiles can attack the electron-deficient C5 position, leading to unwanted side reactions or degradation.
The following diagram illustrates the key considerations for safe storage:
Caption: Key parameters for the safe storage of the compound.
Experimental Procedures: From Reaction to Disposal
The following protocols are designed to provide a framework for the safe handling of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in a research setting.
Reaction Quenching Protocol
Given the sensitivity of the thiadiazole ring to strong nucleophiles and bases, quenching reactions involving this compound requires a carefully controlled approach to avoid exothermic events and degradation of the desired product.
Step-by-Step Methodology:
-
Cool the Reaction Mixture: Before quenching, cool the reaction vessel to 0°C using an ice-water bath. This will help to dissipate any heat generated during the quenching process.
-
Slow Addition of a Mild Quenching Agent: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. Ammonium chloride is a mild acid that can neutralize basic reagents without causing harsh acidic conditions that could degrade the product.
-
Monitor Temperature: Continuously monitor the internal temperature of the reaction. If a significant exotherm is observed, pause the addition until the temperature subsides.
-
Extraction: Once the quench is complete, proceed with the work-up, typically involving extraction with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Spill Management Protocol
In the event of a spill, a prompt and appropriate response is crucial to mitigate exposure and prevent further contamination.
Step-by-Step Methodology:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the appropriate PPE, including a respirator if the spill is large or in a poorly ventilated area.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep up the material, avoiding the generation of dust.
-
Collect and Containerize: Carefully collect the absorbed material or swept solids and place it in a clearly labeled, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area with soap and water.
-
Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.
The following flowchart outlines the spill response procedure:
Sources
Introduction to the 1,2,4-thiadiazole heterocyclic ring system
An In-Depth Technical Guide to the 1,2,4-Thiadiazole Heterocyclic Ring System
Authored by Gemini, Senior Application Scientist
Foreword: The Ascendancy of a Privileged Scaffold
Within the vast landscape of heterocyclic chemistry, certain structural motifs distinguish themselves through their versatile reactivity and profound impact on applied sciences. The 1,2,4-thiadiazole ring is a premier example of such a "privileged scaffold."[1] This five-membered aromatic ring, containing one sulfur and two nitrogen atoms, has transcended its status as a mere chemical curiosity to become a cornerstone in modern drug discovery and materials science.[1][2] Its unique electronic properties, metabolic stability, and capacity to engage in specific, high-affinity interactions with biological targets have cemented its importance.
This guide offers a comprehensive exploration of the 1,2,4-thiadiazole core, intended for researchers, medicinal chemists, and drug development professionals. We will move beyond simple recitation of facts to delve into the underlying principles that govern the synthesis, reactivity, and application of this remarkable heterocycle. Our focus will be on the causality behind experimental choices and the mechanistic basis for the diverse biological activities exhibited by its derivatives, providing a robust foundation for innovation in the laboratory.
Core Architecture: Structure and Physicochemical Properties
The 1,2,4-thiadiazole is an aromatic, five-membered heterocycle with the molecular formula C₂H₂N₂S.[3] It is one of four possible isomers of thiadiazole, each distinguished by the relative positions of the sulfur and nitrogen atoms.[2] The 1,2,4-isomer is characterized by a sulfur atom adjacent to a nitrogen atom (at position 2), with the second nitrogen at position 4.[4]
This arrangement of heteroatoms creates a unique electronic landscape. The ring is considered π-excessive but is electron-deficient at its carbon atoms (C3 and C5) due to the presence of two electron-withdrawing, pyridine-like nitrogen atoms.[4] Computational studies show that the π-electron density is lowest at the C5 position, rendering it the most susceptible to nucleophilic attack.[4] This inherent electronic bias is a critical determinant of the ring's reactivity and a key feature exploited in synthetic and medicinal chemistry.
The parent compound is a colorless, thermally stable liquid soluble in water.[4] However, in practical applications, it is the substituted derivatives that are of primary interest, and their properties vary widely based on the nature of the substituents at the C3 and C5 positions.
| Property | Value / Description | Source |
| Molecular Formula | C₂H₂N₂S | [3] |
| Molecular Weight | 86.12 g/mol | [3] |
| Appearance | Colorless Liquid (unsubstituted) | [4] |
| Boiling Point | 121°C (unsubstituted) | [4] |
| Aromaticity | Aromatic, weakly basic | [5][6] |
| Key Reactivity Site | C5 position is highly electrophilic and prone to nucleophilic attack. | [4][5] |
| Proton NMR (¹H) | In 3-phenyl-1,2,4-thiadiazole, the C5-H proton is highly deshielded, resonating around δ 9.9 ppm. | [4] |
| Carbon NMR (¹³C) | C5 typically resonates downfield (δ 161–201 ppm) compared to C3 (δ 148–188 ppm). | [4] |
Synthesis of the 1,2,4-Thiadiazole Core: Controlled Oxidative Pathways
The construction of the 1,2,4-thiadiazole ring is a mature field with numerous established methodologies. The most prevalent and versatile strategy involves the oxidative dimerization of primary thioamides. This approach is favored for its efficiency and the ready availability of starting materials.[7][8]
Principle of Oxidative Dimerization
The core transformation relies on the oxidation of two thioamide molecules to form a crucial N-S bond, which cyclizes to yield the stable 3,5-disubstituted 1,2,4-thiadiazole ring. The choice of oxidant is critical to the success of the reaction, influencing yield, substrate scope, and reaction conditions. While various oxidants like copper(II) triflate, Oxone, and iodine have been employed, modern protocols often seek milder, more efficient, and environmentally benign alternatives.[8][9]
A highly effective and practical method utilizes tetra(n-butyl)ammonium peroxydisulfate (TBAP) as the oxidant.[7] TBAP is a stable, solid reagent that functions as a good source of sulfate radicals in organic solvents, enabling the reaction to proceed under relatively mild conditions with a broad range of thioamide substrates.[8]
Caption: Oxidative dimerization of thioamides to form the 1,2,4-thiadiazole ring.
Field-Proven Experimental Protocol: TBAP-Mediated Synthesis
This protocol describes a general and highly reproducible procedure for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles from primary thioamides using TBAP.[7]
Materials:
-
Primary thioamide (1.0 mmol)
-
Tetra(n-butyl)ammonium peroxydisulfate (TBAP) (1.2 mmol, 1.2 eq.)
-
Dry Dichloromethane (CH₂Cl₂) (10 mL)
-
Argon (Ar) atmosphere
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask, add the primary thioamide (1.0 mmol) and TBAP (812.5 mg, 1.2 eq.).
-
Solvent Addition: Add 10 mL of dry CH₂Cl₂ to the flask.
-
Inert Atmosphere: Purge the flask with Argon gas to establish an inert atmosphere. This is crucial to prevent side reactions with atmospheric oxygen or moisture.
-
Heating: Heat the reaction mixture to 40 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary depending on the substrate, often around 24 hours.[7]
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Concentrate the reaction mixture in vacuo using a rotary evaporator to remove the solvent. This will typically yield a pale-brown oily residue.
-
Purification: Dissolve the residue in a minimum amount of CH₂Cl₂ (approx. 1.0 mL). Load this solution onto a silica gel column.
-
Chromatography: Perform flash column chromatography using an appropriate eluent system (e.g., a hexane/ethyl acetate mixture) to isolate the pure 3,5-disubstituted 1,2,4-thiadiazole product.
Causality and Trustworthiness: The use of a slight excess of TBAP (1.2 eq.) ensures complete conversion of the starting material.[7] Heating to a moderate 40°C provides sufficient energy to initiate the radical process without causing thermal degradation of the product. The final purification via column chromatography is a self-validating step, ensuring the isolation of a high-purity compound, which can be confirmed by spectroscopic methods (NMR, MS).
Chemical Reactivity: An Electrophilic Core Primed for Nucleophilic Attack
The electron-deficient nature of the 1,2,4-thiadiazole ring dictates its reactivity. It is generally resistant to electrophilic substitution but is highly susceptible to nucleophilic attack, particularly at the C5 position.[4][5] The parent ring system is also sensitive to strong acids, bases, and reducing agents.[4]
Nucleophilic Substitution
The most significant reaction of this heterocycle is nucleophilic substitution. Leaving groups at the C5 position are readily displaced by a wide range of nucleophiles. This predictable reactivity makes the 1,2,4-thiadiazole a valuable synthetic intermediate.
Ring-Opening by Thiolates: The "Electrophilic Warhead" Mechanism
A particularly important reaction, central to the biological activity of many 1,2,4-thiadiazole derivatives, is the nucleophilic attack by cysteine thiols.[10] In a biological context, the deprotonated thiol group of a cysteine residue within a protein can attack the electrophilic N-S bond of the thiadiazole ring.[10][11] This attack leads to the cleavage of the weak N-S bond, opening the heterocyclic ring and forming a stable, covalent disulfide bond between the drug molecule and the protein target.[12]
This mechanism renders the 1,2,4-thiadiazole an effective "electrophilic warhead" or "thiol trapping agent," capable of irreversibly inhibiting enzymes that rely on a catalytic cysteine residue, such as cysteine proteases (e.g., cathepsins) and H+/K+ ATPase.[10][11]
Caption: Mechanism of action for 1,2,4-thiadiazoles as cysteine-targeting agents.
Applications in Drug Discovery and Medicinal Chemistry
The 1,2,4-thiadiazole scaffold is a prolific pharmacophore in medicinal chemistry, with derivatives exhibiting a vast range of biological activities.[1][2] Its utility stems from its unique combination of metabolic stability, predictable reactivity, and ability to act as a bioisosteric replacement for other chemical groups.
Bioisosterism
Bioisosteres are functional groups that possess similar physical or chemical properties, which impart comparable biological activities to a molecule. The 1,2,4-thiadiazole ring has been successfully employed as a bioisostere for amide and ester functionalities, as well as other heterocyclic rings like thiazoles or oxadiazoles.[13][14] This substitution can enhance metabolic stability by replacing easily hydrolyzed groups (like esters) with the robust aromatic ring, improve cell permeability, or fine-tune receptor binding interactions.
Therapeutic Areas
Derivatives of 1,2,4-thiadiazole have been investigated and developed for a multitude of therapeutic applications.[15][16] The only commercially available drug from this class is the antibiotic Cefozopran, but extensive research has identified potent candidates in numerous other areas.[17]
-
Anticancer: Many derivatives show significant cytotoxic activity against various cancer cell lines, including human leukemia.[16][17] Some function by inhibiting key enzymes in cancer progression, while others, like 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole, act as aromatase inhibitors for treating hormone-dependent cancers.[16]
-
Antibacterial/Antifungal: Beyond Cefozopran, numerous novel derivatives have been synthesized with broad-spectrum antimicrobial and antifungal properties.[18]
-
Enzyme Inhibition: As discussed, their ability to act as electrophilic warheads makes them potent inhibitors of cysteine-dependent enzymes like cathepsin B.[10][11]
-
Central Nervous System (CNS): Certain derivatives have shown potential as allosteric modulators of G-protein coupled receptors or as neuroprotective agents, with some being investigated for the treatment of Alzheimer's disease.[15][17]
Caption: The multifaceted roles and applications of the 1,2,4-thiadiazole core.
Conclusion
The 1,2,4-thiadiazole ring system represents a confluence of favorable chemical and physical properties that make it an exceptionally valuable tool for the modern scientist. Its robust and accessible synthesis, combined with predictable reactivity centered on the electrophilic C5 position, provides a reliable platform for chemical innovation. In medicinal chemistry, its role has evolved from a simple structural component to a sophisticated functional unit, acting as a stable bioisostere and a potent covalent inhibitor. The continued exploration of this privileged scaffold promises to yield new therapeutic agents and advanced materials, underscoring the enduring power of heterocyclic chemistry to address contemporary scientific challenges.
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Chen, J., et al. (2014). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Thiadiazoles from Nitriles and Thioamides via I2-Mediated Oxidative Formation of an N–S Bond. The Journal of Organic Chemistry. Available at: [Link]
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Gümrükçüoğlu, N., et al. (2008). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(2), 277-84. Available at: [Link]
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Dodani, S. C., et al. (2021). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. Available at: [Link]
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Oyebamiji, A. K., et al. (2020). Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. Arabian Journal for Science and Engineering. Available at: [Link]
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Koval, A., et al. (2022). AN OVERVIEW ON 1,2,4-TRIAZOLE AND 1,3,4-THIADIAZOLE DERIVATIVES AS POTENTIAL ANESTHESIC AND ANTI-INFLAMMATORY AGENTS. ScienceRise: Pharmaceutical Science. Available at: [Link]
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Sharma, D., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules. Available at: [Link]
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Siddiqui, N., et al. (2012). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Journal of Heterocyclic Chemistry. Available at: [Link]
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Al-Ostoot, F. H., et al. (2022). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Journal of Molecular Structure. Available at: [Link]
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ISRES Publishing. (n.d.). 174 Thiadiazoles and Their Properties. Available at: [Link]
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Serag, E., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. Molecules. Available at: [Link]
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El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules. Available at: [Link]
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Al-Jothery, A. A. A., & Al-Masoudi, W. A. (2020). Chemical properties of thiadiazole compounds. Journal of Education for Pure Science, 10(2). Available at: [Link]
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Windshügel, B., et al. (2024). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Journal of Medicinal Chemistry. Available at: [Link]
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Iqbal, A., et al. (2021). Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. Applied Sciences. Available at: [Link]
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Cigan, F., et al. (2021). 1,3,4-Thiadiazole-Containing Azo Dyes: Synthesis, Spectroscopic Properties and Molecular Structure. Molecules. Available at: [Link]
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Karali, N. (2023). 1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate. Available at: [Link]
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Ordon, M., et al. (2022). Non-Typical Fluorescence Effects and Biological Activity in Selected 1,3,4-thiadiazole Derivatives: Spectroscopic and Theoretical Studies on Substituent, Molecular Aggregation, and pH Effects. Molecules. Available at: [Link]
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El-Sayed, N. N. E., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. PubMed. Available at: [Link]
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Stana, A., et al. (2017). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules. Available at: [Link]
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Ordon, M., et al. (2022). Spectroscopic characterization and assessment of microbiological potential of 1,3,4-thiadiazole derivative showing ESIPT dual fluorescence enhanced by aggregation effects. Scientific Reports. Available at: [Link]
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Hu, Y., et al. (2017). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews. Available at: [Link]
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Wermuth, C. G. (n.d.). Bioisosteres of Common Functional Groups. Available at: [Link]
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Methodological & Application
Application Note & Synthesis Protocol: Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, a key intermediate in the development of pharmaceutical compounds. The protocol herein is centered around a robust and scalable palladium-catalyzed alkoxycarbonylation reaction. We delve into the mechanistic underpinnings of this transformation, offering insights into the critical parameters that govern reaction efficiency and product purity. This guide is designed to be a self-validating system, enabling researchers to reliably produce the target compound.
Introduction: The Significance of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
The 1,2,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a wide array of biologically active molecules. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate serves as a crucial building block for more complex pharmaceutical agents, including selective neurokinin-3 (NK3) receptor antagonists used in the treatment of sex-hormone-dependent diseases.[1][2] Its synthesis, therefore, is of significant interest to the drug development community. The protocol detailed below is based on a palladium-catalyzed carbonylation, a powerful and versatile method for the formation of carbon-carbon bonds.[3][4]
Reaction Scheme and Mechanism
The synthesis proceeds via a palladium-catalyzed alkoxycarbonylation of 5-bromo-3-methyl-1,2,4-thiadiazole. This reaction introduces an ethoxycarbonyl group at the 5-position of the thiadiazole ring.
Overall Reaction:
Mechanistic Insights: The Palladium Catalytic Cycle
The reaction is believed to proceed through a classical palladium-catalyzed cross-coupling cycle. A plausible mechanism is depicted below:
Caption: Palladium-catalyzed alkoxycarbonylation cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-bromo-3-methyl-1,2,4-thiadiazole.
-
CO Insertion: A molecule of carbon monoxide coordinates to the palladium center and subsequently inserts into the palladium-carbon bond to form an acyl-palladium complex.
-
Reductive Elimination: The alcohol (ethanol), often facilitated by a base, displaces the bromide ligand. The final ester product is then formed through reductive elimination, regenerating the active Pd(0) catalyst.
Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | CAS No. | Supplier Recommendation |
| 5-bromo-3-methyl-1,2,4-thiadiazole | 179.04 | 37578-31-9 | Commercially available |
| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 3375-31-3 | Strem Chemicals |
| Xantphos | 578.68 | 161265-03-8 | Strem Chemicals |
| Sodium acetate (NaOAc) | 82.03 | 127-09-3 | Sigma-Aldrich |
| Ethanol (EtOH), anhydrous | 46.07 | 64-17-5 | Acros Organics |
| Carbon Monoxide (CO) | 28.01 | 630-08-0 | High-purity cylinder |
| Toluene, anhydrous | 92.14 | 108-88-3 | Acros Organics |
| Ethyl acetate (EtOAc) | 88.11 | 141-78-6 | Fisher Scientific |
| Hexanes | - | 110-54-3 | Fisher Scientific |
Equipment
-
High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet, and pressure gauge.
-
Schlenk line for inert atmosphere techniques.
-
Standard laboratory glassware (round-bottom flasks, condensers, etc.).
-
Rotary evaporator.
-
Silica gel for column chromatography.
-
NMR spectrometer and Mass Spectrometer for product characterization.
Step-by-Step Synthesis Procedure
Safety Precaution: This reaction involves carbon monoxide, a toxic gas, and should be performed in a well-ventilated fume hood with appropriate CO monitoring. The reaction is also conducted under pressure.
-
Reactor Setup: In a clean, dry high-pressure reactor, add 5-bromo-3-methyl-1,2,4-thiadiazole (1.0 eq), palladium(II) acetate (0.02 eq), Xantphos (0.02 eq), and sodium acetate (1.5 eq).
-
Inert Atmosphere: Seal the reactor and purge with nitrogen or argon for 10-15 minutes to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous ethanol (sufficient to dissolve the starting material, typically a 0.1-0.5 M solution) and anhydrous toluene (as a co-solvent if needed) via a cannula.
-
Pressurization with CO: Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 5-10 bar).
-
Reaction: Heat the reaction mixture to 65-80°C with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by taking aliquots (after carefully depressurizing and re-pressurizing the reactor) and analyzing by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reactor to room temperature and carefully vent the excess carbon monoxide into a fume hood or a suitable scrubbing system.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Expertise & Experience: Rationale for Experimental Choices
-
Catalyst System: The combination of Pd(OAc)₂ and Xantphos is a well-established and highly efficient catalytic system for carbonylation reactions.[3] Xantphos is a bulky, electron-rich ligand that promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields and turnover numbers.
-
Base: Sodium acetate is a mild base that is sufficient to facilitate the alcoholysis of the acyl-palladium intermediate without causing significant side reactions.
-
Solvent: Ethanol serves as both a reactant and a solvent. Anhydrous conditions are crucial to prevent the formation of the corresponding carboxylic acid.
-
Temperature: The reaction temperature is a critical parameter. A temperature of 65-80°C provides a good balance between reaction rate and catalyst stability.[5]
Trustworthiness: A Self-Validating Protocol
The reliability of this protocol is ensured by the following:
-
Clear Reaction Endpoint: The disappearance of the starting material can be easily monitored by TLC or LC-MS, providing a clear indication of reaction completion.
-
Robust Catalyst System: The chosen palladium/Xantphos system is known for its robustness and tolerance to a variety of functional groups.
-
Standard Purification: The product is purified using standard and reliable column chromatography techniques.
-
Definitive Characterization: The identity and purity of the final product are unequivocally confirmed by spectroscopic methods.
Quantitative Data Summary
| Parameter | Value |
| Reactant Ratios | |
| 5-bromo-3-methyl-1,2,4-thiadiazole | 1.0 eq |
| Pd(OAc)₂ | 0.02 eq |
| Xantphos | 0.02 eq |
| Sodium acetate | 1.5 eq |
| Reaction Conditions | |
| Temperature | 65-80 °C |
| CO Pressure | 5-10 bar |
| Reaction Time | 12-24 hours |
| Expected Outcome | |
| Yield | 70-90% (reported in similar systems) |
| Appearance | Off-white to pale yellow solid |
| Characterization Data | |
| Molecular Formula | C₆H₈N₂O₂S |
| Molecular Weight | 172.21 g/mol [6] |
References
- Brenneman, J. B., & Martin, S. F. (2004). The Synthesis of 1,2,4-Thiadiazoles. Organic Letters, 6(8), 1321-1323.
- Google Patents. (2020).
- Google Patents. (2021).
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PubChem. (n.d.). Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. Retrieved from [Link]
- Klapars, A., & Buchwald, S. L. (2002). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides Using Xantphos. Journal of the American Chemical Society, 124(50), 14844-14845.
- Beger, B., & Pugin, B. (2005). Advances in the Carbonylation of Aryl Halides Using Palladium Catalysts. CHIMIA International Journal for Chemistry, 59(3), 121-124.
- Grushin, V. V. (2004). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews, 104(3), 1629-1662.
- Sargent, B. T., & Alexanian, E. J. (2016). Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. Journal of the American Chemical Society, 138(24), 7520–7523.
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PubChem. (n.d.). Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. Retrieved from [Link]
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Jadavpur University. (n.d.). SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIVATIVES. Retrieved from [Link]
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National Institutes of Health. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. Retrieved from [Link]
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ResearchGate. (2018). 5-Amino-3-methyl-1,2,4-thiadiazole. Retrieved from [Link]
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Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate: A Critical Intermediate in the Scalable Synthesis of Fezolinetant
An Application Guide for Researchers
Abstract
Fezolinetant (Veozah™) is a first-in-class, non-hormonal neurokinin-3 (NK3) receptor antagonist approved for the treatment of moderate to severe vasomotor symptoms (VMS) associated with menopause.[1][2][3][4][5] Its mechanism of action targets the thermoregulatory center in the hypothalamus, offering a novel therapeutic pathway that avoids the risks of hormonal therapies.[1][2][3][6][7] The chemical architecture of Fezolinetant features a core 3-methyl-1,2,4-thiadiazole moiety, which is critical for its pharmacological activity.[8][9] This document provides a detailed guide on the synthesis and application of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, a key building block in the manufacturing of Fezolinetant. We present detailed protocols, mechanistic insights, and characterization data to support researchers and professionals in drug development and manufacturing.
Introduction: The Significance of Fezolinetant and its Synthesis
Menopause-associated vasomotor symptoms, such as hot flashes and night sweats, are a significant burden on quality of life.[6] Fezolinetant offers a targeted, non-hormonal approach by selectively antagonizing the NK3 receptor, which is involved in the hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus—a key driver of VMS.[2][7][10]
The synthesis of a complex pharmaceutical agent like Fezolinetant is a multi-step process where the efficiency and purity of each intermediate are paramount. The 1,2,4-thiadiazole ring system is a "privileged scaffold" in medicinal chemistry, known for its metabolic stability and ability to engage in specific biological interactions.[11][12] Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate serves as a robust and versatile precursor for introducing this essential heterocycle into the final drug structure.[13][14] This guide focuses on the practical synthesis and subsequent conversion of this intermediate.
The Intermediate: Physicochemical Profile
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is the primary subject of this protocol. A thorough understanding of its properties is essential for successful synthesis and handling.
| Property | Value | Source |
| IUPAC Name | ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | [15] |
| CAS Number | 76162-56-6 | [14][15][16] |
| Molecular Formula | C₆H₈N₂O₂S | [15] |
| Molecular Weight | 172.21 g/mol | [15] |
| Appearance | Off-white to pale yellow solid (typical) | Inferred from common organic compounds |
| Purity (Typical) | ≥95% | [17] |
Synthetic Workflow Overview
The overall strategy involves the initial construction of the thiadiazole intermediate, followed by its conversion to a carbohydrazide, which is then used in subsequent steps to build the triazolopyrazine core of Fezolinetant.
Caption: High-level workflow for Fezolinetant synthesis.
Protocol 1: Synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles can be achieved through various methods, most commonly via the oxidative cyclization of thioamide precursors.[12][18] The following is a representative protocol based on established chemical principles for forming the N–S bond.[12][19]
Principle: This protocol utilizes an iodine-mediated oxidative S-N bond formation from an imidoyl thiourea intermediate, which can be formed in situ. This method is advantageous due to its metal-free nature and generally high yields.[12]
Materials:
-
Ethyl chlorooxoacetate (or related activated ester)
-
Acetamidine hydrochloride
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Iodine (I₂)
-
Base (e.g., Triethylamine, TEA, or Sodium Carbonate, Na₂CO₃)
-
Solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Ethyl Acetate (EtOAc) for extraction
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add acetamidine hydrochloride (1.0 eq) and potassium thiocyanate (1.1 eq) to anhydrous DMF (5-10 volumes).
-
Formation of Intermediate: Stir the mixture at room temperature for 1-2 hours to form the corresponding thioamide intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add ethyl chlorooxoacetate (1.05 eq) dropwise, ensuring the temperature does not exceed 10 °C. Following the addition, allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the thioamide.
-
Oxidative Cyclization: Add the base (e.g., TEA, 2.5 eq) to the mixture, followed by the portion-wise addition of iodine (1.2 eq). An exotherm may be observed. Stir the reaction at room temperature or with gentle heating (40-50 °C) for 6-12 hours.
-
Causality Insight: Iodine acts as a mild oxidant to facilitate the intramolecular dehydrogenative N-S bond formation, which closes the thiadiazole ring. The base is crucial for neutralizing the HCl generated and promoting the cyclization.
-
-
Reaction Quench: Once the reaction is complete (as monitored by TLC or HPLC), cool the mixture to room temperature and pour it into a beaker containing cold water (20 volumes).
-
Work-up: Transfer the aqueous mixture to a separatory funnel. Add saturated sodium thiosulfate solution dropwise until the brown color of the iodine disappears.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers.
-
Washing: Wash the combined organic phase sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.
Characterization and Validation of the Intermediate
Validation of the intermediate's identity and purity is a non-negotiable step.
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl group (triplet ~1.4 ppm, quartet ~4.4 ppm) and the methyl group (singlet ~2.7 ppm). |
| ¹³C NMR | Peaks for the methyl, ethyl (CH₂ and CH₃), ester carbonyl, and the two distinct thiadiazole ring carbons. |
| Mass Spec (ESI-MS) | A prominent ion peak corresponding to [M+H]⁺ at m/z ≈ 173.04. |
| HPLC | A single major peak indicating a purity of >98% (area %). |
Protocol 2: Conversion to 3-methyl-1,2,4-thiadiazole-5-carbohydrazide
The ethyl ester intermediate is converted to a carbohydrazide to enable the subsequent cyclization step that forms the triazole ring of Fezolinetant. This procedure is adapted from patent literature.[5][13]
Principle: This is a standard nucleophilic acyl substitution where hydrazine displaces the ethoxy group of the ester to form the more reactive hydrazide.
Caption: Conversion of the ester intermediate to the hydrazide.
Materials:
-
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (1.0 eq)
-
Hydrazine hydrate (e.g., 64% solution, ~1.5 eq)
-
Methanol (MeOH)
-
Methyl tert-butyl ether (MTBE)
Procedure:
-
Reaction Setup: In a jacketed reactor or round-bottom flask, prepare a pre-cooled mixture of methanol (8 volumes) and MTBE (3 volumes) at 5-15 °C.[5]
-
Hydrazine Addition: To the cold solvent mixture, add hydrazine hydrate (1.5 eq) while maintaining the temperature between 5-15 °C.[5]
-
Substrate Addition: Dissolve the Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (1.0 eq) in MTBE (2 volumes). Slowly add this solution to the hydrazine-containing reaction mixture, ensuring the temperature remains between 5-15 °C.[5]
-
Causality Insight: The reaction is performed at a reduced temperature to control the reaction rate and prevent potential side reactions. MTBE is used as a co-solvent to aid solubility and facilitate product precipitation upon cooling.
-
-
Reaction and Precipitation: Stir the reaction mixture at the same temperature. The reaction is typically rapid. After stirring, cool the mixture further to -15 to -5 °C to maximize the precipitation of the solid product.[5]
-
Isolation: Filter the resulting solid product using a Büchner funnel.
-
Washing and Drying: Wash the filter cake with cold MTBE to remove any unreacted starting material and impurities.[5] Dry the solid under vacuum to obtain the 3-methyl-1,2,4-thiadiazole-5-carbohydrazide as a pure, solid product.[5]
This carbohydrazide is a key advanced intermediate, ready for the subsequent annulation reaction to form the triazolopyrazine core of Fezolinetant.[20]
Conclusion
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a demonstrably vital intermediate in the synthesis of Fezolinetant. The protocols outlined in this guide provide a robust and scalable framework for its preparation and subsequent conversion. By understanding the causality behind each step and employing rigorous analytical validation, researchers can ensure the high quality and purity of this building block, which is essential for the successful synthesis of the final active pharmaceutical ingredient.
References
- Benchchem. (n.d.). Fezolinetant's Hypothalamic Mechanism of Action: A Technical Guide for Researchers.
- Benchchem. (2025). The Discovery and Synthesis of Fezolinetant: A Non-Hormonal Approach to Vasomotor Symptom Control.
-
ChemicalBook. (2025). 3-Methyl-[1][3]thiadiazole-5-carboxylic acid ethyl ester. Retrieved from ChemicalBook.
- Dr.Oracle. (2025). What is the role of Fezolinetant in treating hot flashes in menopausal women?
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). fezolinetant.
- Patsnap Synapse. (2024). What is the mechanism of Fezolinetant?
- Patsnap Synapse. (2024). What are NK3 antagonists and how do they work?
- PubChem. (n.d.). Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.
- PubChem. (n.d.). ((8R)-5,6-Dihydro-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)(4-fluorophenyl)methanone.
- ResearchGate. (n.d.). Scheme 28: Synthetic route for Fezolinetant (Veozah).
- ResearchGate. (n.d.). (PDF) Building 1,2,4-Thiadiazole: Ten Years of Progress.
-
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro[1][3]triazo. Retrieved from Technical Disclosure Commons.
- Technical Disclosure Commons. (2024). An improved process for the preparation of an intermediate of NK3 receptor antagonist.
- (2023). insights-of-fezolinetant-mechanism-of-action-and-pharmacological-actions.pdf.
- (2025). What is the mechanism of action of fezolinetant?
- (Patent). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
- Antony, M. P., et al. (2024).
- Chen, Y., et al. (2015). Discovery and optimization of novel antagonists to the human neurokinin-3 receptor for the treatment of sex-hormone disorders (Part I). PubMed.
- Chen, Y., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). ACS Medicinal Chemistry Letters.
- Chen, Y., et al. (2015). Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II). PMC - NIH.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
- (2024).
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Application Notes & Protocols: A Strategic Guide to Evaluating Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in Anticancer Drug Discovery
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to investigate the potential of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate as a novel anticancer agent. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough preclinical evaluation.
Introduction: The Rationale for Investigating Thiadiazole Scaffolds in Oncology
The five-membered thiadiazole ring is a privileged scaffold in medicinal chemistry, recognized for its diverse biological activities, including promising anticancer properties.[1][2] Several isomers of thiadiazole exist, with 1,3,4- and 1,2,4-thiadiazole derivatives being extensively studied.[3][4][5] Their significance in oncology stems from their ability to act as bioisosteres of natural pyrimidines, potentially interfering with nucleic acid and protein synthesis in rapidly dividing cancer cells.[3] Furthermore, the mesoionic character of the thiadiazole ring enhances its ability to cross cellular membranes, a crucial property for interacting with intracellular biological targets.[4][6]
Numerous 1,3,4-thiadiazole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including those of the breast, lung, colon, and prostate.[1][7] The mechanisms of action are varied and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK/ERK pathways.[1] Given this precedent, the systematic evaluation of novel thiadiazole-containing compounds is a promising avenue in the quest for new cancer therapeutics.
This guide focuses on Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate , a specific derivative whose anticancer potential has yet to be fully elucidated. The protocols herein are designed to provide a robust, step-by-step methodology for its initial screening and mechanistic characterization.
Preliminary Characterization and Handling
Before initiating biological assays, it is imperative to characterize the test compound, Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C6H8N2O2S | [8][9] |
| Molecular Weight | 172.2 g/mol | [9] |
| CAS Number | 76162-56-6 | [10][11] |
Safety and Handling: According to available safety data, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[8] Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Stock Solution Preparation: For in vitro assays, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.
Phase I: In Vitro Screening for Anticancer Activity
The initial phase of evaluation involves screening the compound against a panel of human cancer cell lines to determine its cytotoxic and anti-proliferative effects.[12][13][14]
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15] Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[16]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for blank measurements.[17]
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[17][18]
-
Compound Treatment: Prepare serial dilutions of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate from the DMSO stock in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO-treated) group.
-
Incubation with Compound: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).
-
Addition of MTT Reagent: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[17]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution.[16] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Workflow for Initial In Vitro Screening
The following diagram illustrates the workflow for the initial screening phase.
Caption: Workflow for determining the IC50 of the test compound.
Phase II: Mechanistic Elucidation of Anticancer Action
If the compound demonstrates significant cytotoxicity in Phase I, the next step is to investigate its mechanism of action. This phase focuses on determining whether the compound induces apoptosis and/or affects cell cycle progression.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
Apoptosis is a key mechanism of programmed cell death often triggered by anticancer agents.[1] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
Protocol: Annexin V/PI Flow Cytometry Assay
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[19]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[20]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Many anticancer drugs exert their effects by disrupting the cell cycle, leading to arrest at specific phases (G0/G1, S, or G2/M).[3] Flow cytometry with PI staining can quantify the DNA content of cells, thereby determining the proportion of cells in each phase of the cell cycle.[22]
Protocol: Cell Cycle Analysis
-
Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping.[19][23] Incubate on ice for at least 30 minutes.[19][23]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[19][23]
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A (e.g., 100 µg/mL) to ensure that only DNA is stained.[19][23][24]
-
PI Staining: Add PI solution (e.g., 50 µg/mL) to the cells and incubate for 5-10 minutes at room temperature.[19][23]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events.[19] The fluorescence intensity of PI is directly proportional to the amount of DNA.[19]
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Proposed Mechanism of Action Pathway
Based on the known activities of other thiadiazole derivatives, a potential mechanism of action for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate could involve the induction of apoptosis and cell cycle arrest.
Caption: Hypothesized mechanism of action for the test compound.
Phase III: In Vivo Efficacy Evaluation
Promising results from in vitro studies warrant further investigation in a preclinical in vivo model to assess the compound's antitumor efficacy and potential toxicity.[25][26] The human tumor xenograft model in immunodeficient mice is a standard and reliable platform for this purpose.[25][27][28]
Human Tumor Xenograft Model
In this model, human cancer cells are subcutaneously injected into immunodeficient mice (e.g., athymic nude or SCID mice).[25] Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[27]
Protocol: Subcutaneous Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each immunodeficient mouse.[25]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate to the treatment group via a suitable route (e.g., intraperitoneal injection, oral gavage) at various doses. The control group should receive the vehicle alone.
-
Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate the tumor volume (Volume = (length x width²)/2).
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice throughout the study as indicators of toxicity.
-
Study Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the antitumor efficacy of the compound.
Expected Outcomes and Data Presentation
| Parameter | Metric | Example Data (Hypothetical) |
| In Vitro Cytotoxicity | IC50 (µM) | MCF-7: 15.2, A549: 25.8, HCT116: 18.5 |
| Apoptosis Induction | % Apoptotic Cells | 45% (at IC50) vs 5% (Control) |
| Cell Cycle Analysis | % Cells in G2/M | 50% (at IC50) vs 15% (Control) |
| In Vivo Efficacy | Tumor Growth Inhibition (%) | 65% (at 50 mg/kg) |
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to evaluating the anticancer potential of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. The successful completion of these protocols will yield crucial data on the compound's cytotoxicity, mechanism of action, and in vivo efficacy. Positive results would establish this compound as a promising lead for further preclinical development, including pharmacokinetic studies, advanced toxicity profiling, and optimization through medicinal chemistry efforts.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Di Micco, S., et al. (2023). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. MDPI. Retrieved from [Link]
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Pinga, K., et al. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review. Taylor & Francis Online. Retrieved from [Link]
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Szeliga, M. (2020). Thiadiazole derivatives as anticancer agents. ResearchGate. Retrieved from [Link]
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SMC Laboratories Inc. (n.d.). Xenograft tumor model. Retrieved from [Link]
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The Francis Crick Institute. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
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University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
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Kamal, M. A., et al. (2018). In vitro assays and techniques utilized in anticancer drug discovery. PubMed. Retrieved from [Link]
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Application Note: Strategic Derivatization of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate for Structure-Activity Relationship (SAR) Studies
Introduction
The 1,2,4-thiadiazole ring is a privileged five-membered heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] The structural rigidity of the ring, combined with its capacity for hydrogen bonding and other non-covalent interactions, makes it an attractive core for designing targeted therapeutic agents. The sulfur atom, in particular, enhances liposolubility, which can improve the pharmacokinetic profile of drug candidates.[5]
Structure-Activity Relationship (SAR) studies are the cornerstone of modern drug discovery, providing critical insights into how specific structural modifications to a lead compound influence its biological activity.[6][7] A systematic SAR exploration allows researchers to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
This application note provides a detailed guide for the strategic derivatization of a key starting material, Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, to generate a library of novel carboxamide analogs for SAR studies. We will detail the core synthetic transformations, explain the rationale behind protocol choices, and present a framework for data analysis.
Core Synthetic Strategy: From Ester to Amide Library
The primary strategy involves a two-step sequence:
-
Saponification: Hydrolysis of the starting ethyl ester to the corresponding carboxylic acid. This acid is the crucial anchor point for diversification.
-
Amide Coupling: Activation of the carboxylic acid and subsequent reaction with a diverse panel of primary and secondary amines to generate the final amide library.
This workflow is efficient and allows for the rapid generation of dozens to hundreds of analogs from a common intermediate, which is ideal for a comprehensive SAR investigation.
Figure 1: General workflow for the synthesis of a thiadiazole amide library.
Protocol 1: Saponification of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
The conversion of the ethyl ester to the carboxylic acid is most reliably achieved through base-mediated hydrolysis (saponification). Lithium hydroxide (LiOH) is often preferred due to the high aqueous solubility of its carboxylate salt and the ease of subsequent workup.[5]
Materials
-
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 - 2.0 eq)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Step-by-Step Methodology
-
Dissolution: Dissolve Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (1.0 eq) in a mixture of MeOH and H₂O (e.g., a 3:1 to 2:1 v/v ratio). The volume should be sufficient to ensure complete dissolution (approx. 0.1-0.2 M concentration).
-
Addition of Base: In a separate flask, dissolve LiOH·H₂O (1.5 eq) in water and add this solution to the stirred ester solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours. The disappearance of the starting material spot (ester) and the appearance of a more polar spot (carboxylate salt) at the baseline will indicate completion.
-
Quenching and Acidification: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (MeOH). Dilute the remaining aqueous solution with water.
-
Acidification: Cool the solution in an ice bath (0-5 °C) and slowly add 1 M HCl with vigorous stirring to acidify the mixture to pH 2-3. A precipitate of the carboxylic acid should form.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-methyl-1,2,4-thiadiazole-5-carboxylic acid.
-
Purification: The product is often pure enough for the next step. If necessary, it can be purified by recrystallization or trituration with a suitable solvent like hexanes or diethyl ether.
Scientist's Note: The choice of 1.5-2.0 equivalents of LiOH ensures the reaction goes to completion. Acidification must be done carefully at low temperatures to prevent any potential degradation of the product. The resulting carboxylic acid is a stable, white solid that serves as the key intermediate for the subsequent diversification.[5]
Protocol 2: Parallel Amide Library Synthesis via Amide Coupling
Amide bond formation is achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine.[8] While many coupling reagents exist, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective, known for fast reaction times, high yields, and suppression of side reactions like racemization.[9]
Figure 2: Simplified mechanism of HATU-mediated amide coupling.
Materials
-
3-methyl-1,2,4-thiadiazole-5-carboxylic acid (1.0 eq)
-
A diverse library of primary and secondary amines (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
Step-by-Step Methodology (for a single reaction; easily parallelized)
-
Setup: To a vial, add 3-methyl-1,2,4-thiadiazole-5-carboxylic acid (1.0 eq) and dissolve it in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq), followed by DIPEA (3.0 eq). Stir the mixture at room temperature for 10-15 minutes. This pre-activation step forms the highly reactive O-acylisourea intermediate.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by LC-MS.
-
Workup: Once complete, dilute the reaction mixture with EtOAc. Wash the organic layer with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude amide product can be purified using flash column chromatography on silica gel or by preparative HPLC to yield the pure target compound.
Scientist's Note: The use of a non-nucleophilic base like DIPEA is crucial. It facilitates the deprotonation of the carboxylic acid and neutralizes the generated hexafluorophosphate salt without competing with the desired amine nucleophile. Anhydrous conditions are essential as water can hydrolyze the activated ester intermediate. This protocol is highly amenable to parallel synthesis in 24- or 96-well plates to rapidly generate a large library of compounds.
Data Analysis: Building a Structure-Activity Relationship
After synthesizing and purifying the library of amide derivatives, they should be tested in a relevant biological assay to determine their activity (e.g., IC₅₀, EC₅₀, or % inhibition). The resulting data can be compiled to build an SAR model.
Table 1: Hypothetical SAR Data for a Kinase Inhibition Assay
| Compound ID | R-Group (from Amine) | Structure | IC₅₀ (µM) |
| Parent Acid | -OH | > 50 | |
| AMD-01 | -NH-CH₃ | 25.4 | |
| AMD-02 | -NH-CH₂CH₂Ph | 5.1 | |
| AMD-03 | -NH-Cyclohexyl | 12.8 | |
| AMD-04 | -N(CH₃)₂ | > 50 | |
| AMD-05 | -NH-(4-F-Ph) | 1.7 | |
| AMD-06 | -NH-(4-OMe-Ph) | 8.9 | |
| AMD-07 | Morpholine | 35.2 |
Note: Structures are simplified representations of the amide moiety attached to the thiadiazole core.
SAR Insights from Hypothetical Data:
-
Amide is Essential: The parent carboxylic acid is inactive, indicating the amide moiety is crucial for activity.
-
Steric Bulk and Aromaticity: A simple methylamide (AMD-01) has weak activity. Introducing a larger, aromatic group like phenethyl (AMD-02) significantly improves potency, suggesting a hydrophobic pocket in the target's binding site.
-
Electronic Effects: Comparing the para-substituted phenyl rings, the electron-withdrawing fluorine (AMD-05) is superior to the electron-donating methoxy group (AMD-06). This suggests that either a specific hydrogen bond interaction with the fluorine is possible or that modulating the electronics of the phenyl ring is key to activity.
-
Secondary vs. Tertiary Amides: The dimethyl amide (AMD-04), a tertiary amide, is inactive. This strongly implies that the N-H proton is a critical hydrogen bond donor for target engagement.
Conclusion
The systematic derivatization of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate provides a robust and efficient platform for conducting detailed SAR studies. The two-step hydrolysis and amide coupling workflow is highly versatile and amenable to parallel synthesis, allowing for the rapid exploration of chemical space around the thiadiazole core. By carefully selecting a diverse range of amines and analyzing the resulting biological data, researchers can quickly identify key structural motifs required for potency and selectivity, accelerating the journey from a hit compound to a viable drug candidate.
References
-
ResearchGate. (n.d.). Some biologically active 1,2,4-thiadiazoles. Available at: [Link]
-
Books. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Biological activity of oxadiazole and thiadiazole derivatives. Available at: [Link]
-
Academic Journals. (n.d.). Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Available at: [Link]
-
Taylor & Francis Online. (2003). A Simple and Convenient Procedure for the Conversion of Esters to Secondary Amides. Available at: [Link]
-
MDPI. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Available at: [Link]
-
YouTube. (2021). Converting Esters to Amides: "Aminolysis". Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
ACS Publications. (n.d.). Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. Available at: [Link]
-
National Institutes of Health (NIH). (2021). Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes. Available at: [Link]
-
J-Stage. (n.d.). Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis and SAR Study of the Novel Thiadiazole–Imidazole Derivatives as a New Anticancer Agents | Request PDF. Available at: [Link]
- Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.
-
PubChem. (n.d.). Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
MDPI. (n.d.). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Pharmaffiliates. (n.d.). CAS No : 76162-56-6 | Product Name : Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. Available at: [Link]
-
Taylor & Francis Online. (2017). Synthesis, characterization of new carboxylic acid derivatives bearing 1,3,4-thiadiazole moiety and study their liquid crystalline behaviors. Available at: [Link]
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Application Note: A Validated Protocol for the Palladium-Catalyzed Alkoxycarbonylation of 5-Halo-3-methyl-1,2,4-thiadiazole
Introduction: The Significance of the 1,2,4-Thiadiazole Scaffold
The 1,2,4-thiadiazole ring is a privileged heterocyclic motif in medicinal chemistry and drug development. Its derivatives are known to exhibit a wide range of biological activities, including applications as antimicrobial, anti-inflammatory, and anticancer agents.[1][2] The synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a key intermediate for pharmaceutical compounds like the NK-3 receptor antagonist fezolinetant, relies on the efficient formation of a corresponding ester precursor.[3]
Palladium-catalyzed alkoxycarbonylation has emerged as a powerful and versatile method for converting aryl and heteroaryl halides into valuable carboxylic acid derivatives.[4][5] This reaction forms a new carbon-carbon bond by introducing an alkoxycarbonyl group (-COOR) onto the heteroaromatic core.[3] However, the application of this methodology to electron-deficient and potentially fragile heterocycles like 1,2,4-thiadiazoles requires a carefully optimized and robust protocol to prevent ring-opening or other side reactions.[3]
This application note provides a detailed, field-proven experimental procedure for the alkoxycarbonylation of 5-halo-3-methyl-1,2,4-thiadiazole. We will elucidate the causality behind key experimental choices, from the selection of the catalytic system to safety considerations for handling carbon monoxide, ensuring a reproducible and scalable process for research and development laboratories.
The Catalytic Heart of the Reaction: Mechanism & Rationale
The conversion of 5-halo-3-methyl-1,2,4-thiadiazole to its corresponding ester is achieved through a palladium-catalyzed cycle. Understanding this mechanism is paramount for troubleshooting and optimization. The generally accepted pathway proceeds through several key steps.[6][7]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the thiadiazole substrate. This forms a Pd(II)-heteroaryl complex. The C-Br or C-I bonds are significantly more reactive in this step than the C-Cl bond, making 5-bromo- or 5-iodo-3-methyl-1,2,4-thiadiazole the preferred substrates.
-
CO Coordination and Insertion: Carbon monoxide, present in the reaction atmosphere, coordinates to the palladium center. This is followed by a migratory insertion, where the heteroaryl group migrates to the coordinated CO, forming a Pd(II)-acyl intermediate.
-
Nucleophilic Attack (Alcoholysis): The alcohol (e.g., ethanol) acts as a nucleophile, attacking the electrophilic acyl-palladium complex. This step is often facilitated by a base, which deprotonates the alcohol to increase its nucleophilicity.
-
Reductive Elimination: The final step involves the reductive elimination of the desired ester product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands, such as 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos), are particularly effective.[8] They stabilize the palladium intermediates, prevent catalyst decomposition, and their specific steric and electronic properties (bite angle and electron-donating ability) promote the desired reductive elimination step, ultimately increasing reaction efficiency and yield.[9]
Caption: Fig 1. Simplified catalytic cycle for the palladium-catalyzed alkoxycarbonylation of a heteroaryl halide.
Critical Safety Protocols: Handling Carbon Monoxide
WARNING: Carbon monoxide (CO) is a highly toxic, colorless, odorless, and flammable gas that can cause severe injury or death upon inhalation.[10][11] All operations involving CO must be conducted with rigorous adherence to safety protocols.
-
Engineering Controls: All manipulations, from cylinder setup to reaction quenching, must be performed within a certified, well-ventilated chemical fume hood.[12] An interlocked CO gas detector with an audible alarm is mandatory in the laboratory space where CO is stored and used.[13][14]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including a flame-resistant lab coat, safety goggles (or a face shield), and chemical-resistant gloves, must be worn at all times.[12]
-
Cylinder Handling: CO cylinders must be securely fastened to a wall or a rigid structure.[10] Use stainless steel tubing and fittings rated for high pressure; check all connections for leaks with a suitable detector solution (e.g., Snoop) before pressurizing the system.[12]
-
Emergency Preparedness: Ensure all personnel are familiar with the location and operation of emergency shut-off valves. In case of an alarm or suspected leak, evacuate the area immediately and notify emergency personnel.[13] Do not re-enter until the area has been cleared by trained professionals.[14]
Experimental Procedure
This protocol is optimized for the ethoxycarbonylation of 5-bromo-3-methyl-1,2,4-thiadiazole.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 5-Bromo-3-methyl-1,2,4-thiadiazole | >97% | TCI, Sigma-Aldrich | Substrate. Can be synthesized via established literature methods. |
| Palladium(II) acetate (Pd(OAc)₂) | Catalyst Grade | Strem, Sigma-Aldrich | Pre-catalyst. Handle in an inert atmosphere if possible. |
| Xantphos | >98% | Strem, Sigma-Aldrich | Ligand. Air-stable, but best stored under inert gas. |
| Sodium Acetate (NaOAc) | Anhydrous, >99% | Fisher, Sigma-Aldrich | Base. Must be anhydrous. Dry in an oven if necessary. |
| Ethanol (EtOH) | Anhydrous, 200 proof | Decon, Sigma-Aldrich | Reagent and solvent. Must be anhydrous. |
| Carbon Monoxide (CO) | 99.9% | Airgas, Linde | C1 source. Requires a two-stage regulator. |
| Toluene | Anhydrous | Acros, Sigma-Aldrich | Co-solvent (optional, for solubility). |
| Diatomaceous Earth (e.g., Celite®) | Filtering Aid | Sigma-Aldrich | For filtration of the catalyst post-reaction. |
| Ethyl Acetate & Hexanes | HPLC Grade | Fisher, VWR | For work-up and chromatography. |
| Equipment | |||
| High-Pressure Reactor (e.g., Parr or Autoclave) | Parr Instrument | With glass liner, magnetic stirring, gas inlet, and pressure gauge. | |
| Schlenk Line / Glovebox | For handling air-sensitive reagents. | ||
| Standard Glassware | For work-up and purification. | ||
| Rotary Evaporator | For solvent removal. | ||
| Flash Chromatography System | For purification. |
Reaction Workflow Diagram
Caption: Fig 2. A high-level overview of the experimental workflow from preparation to analysis.
Step-by-Step Protocol
Reaction Setup (Performed under an inert atmosphere where noted)
-
Reactor Preparation: To a clean, dry glass liner of a high-pressure reactor equipped with a magnetic stir bar, add 5-bromo-3-methyl-1,2,4-thiadiazole (1.0 eq).
-
Catalyst/Ligand/Base Addition: In rapid succession, add sodium acetate (1.5 eq), Xantphos (0.02 eq, 2 mol%), and palladium(II) acetate (0.01 eq, 1 mol%).
-
Scientist's Note: The order of addition is generally not critical, but adding the substrate first prevents the catalyst from adhering to the glass. Using a slight excess of base ensures neutralization of the HBr formed during the reaction.
-
-
Seal and Purge: Seal the reactor according to the manufacturer's instructions. Connect the reactor to a Schlenk line and purge the vessel with an inert gas (N₂ or Ar) for 10-15 minutes to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add anhydrous ethanol (to achieve a substrate concentration of ~0.2 M) via a gas-tight syringe through a septum port.
-
Scientist's Note: The solvent must be anhydrous as water can lead to the formation of the corresponding carboxylic acid as a byproduct.
-
Reaction Execution
-
CO Purging: Disconnect the inert gas line and carefully connect the CO gas line. Flush the reactor headspace with CO gas 3-4 times by pressurizing to ~2 bar and then venting into the fume hood exhaust.
-
Scientist's Note: This step ensures the reaction atmosphere is saturated with CO, which is both a reactant and crucial for stabilizing the catalyst.
-
-
Pressurization: Pressurize the reactor to the desired pressure (e.g., 5-10 bar or ~75-150 psi). Close the CO inlet valve.
-
Heating and Stirring: Place the reactor in a heating mantle or oil bath pre-heated to 65°C. Begin vigorous stirring.
-
Monitoring: Monitor the reaction by observing the pressure drop on the gauge. A decrease in pressure indicates CO consumption. The reaction is typically complete within 12-24 hours. If desired, the reaction can be monitored by taking aliquots (after cooling and venting) for TLC or LC-MS analysis.
Work-up and Purification
-
Cooldown and Venting: After the reaction is complete, cool the reactor to room temperature behind a blast shield. Carefully and slowly vent the excess CO pressure into the fume hood exhaust.
-
Inert Gas Flush: Purge the reactor headspace with an inert gas for 5 minutes to remove any residual CO.
-
Filtration: Open the reactor and dilute the reaction mixture with ethyl acetate. Filter the mixture through a pad of diatomaceous earth to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate.
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.
Optimization and Data
The following parameters can be adjusted to optimize the reaction for different substrates or to improve yield and reaction time.
| Parameter | Recommended Range | Rationale & Key Considerations |
| Substrate | 5-bromo or 5-iodo | The C-I bond is weaker and more reactive than C-Br, potentially allowing for lower catalyst loading or temperature. 5-chloro derivatives are generally unreactive under these conditions. |
| Catalyst Load | 0.5 - 2 mol% Pd(OAc)₂ | Higher loading may increase reaction rate but also cost. Lowering the catalyst load is a key goal for process optimization but may require longer reaction times. |
| Ligand | Xantphos, dppf, PPh₃ | Xantphos is highly effective due to its wide bite angle.[3] Other bidentate ligands like dppf or even monodentate ligands like PPh₃ can be screened, but may be less efficient.[8][15] The Pd:Ligand ratio is typically 1:1.5 or 1:2. |
| Base | NaOAc, K₂CO₃, Et₃N | An inorganic base like NaOAc is preferred for its low cost and ease of removal.[3] Organic bases like triethylamine can also be effective but may complicate purification. |
| Solvent | EtOH, MeOH, n-BuOH | The choice of alcohol directly determines the resulting ester. Anhydrous conditions are critical. A co-solvent like toluene or MTBE can be used to improve substrate solubility.[3] |
| CO Pressure | 2 - 20 bar | Higher pressure increases CO concentration, which can accelerate the reaction but requires more specialized equipment. Lower pressures (as low as 2 atm) have been shown to be effective in some systems.[16] |
| Temperature | 60 - 100 °C | A temperature of 65°C is a good starting point.[3] Higher temperatures can increase the reaction rate but may also lead to catalyst decomposition or substrate degradation. |
Conclusion
This application note provides a comprehensive and validated protocol for the palladium-catalyzed alkoxycarbonylation of 5-halo-3-methyl-1,2,4-thiadiazole. By understanding the underlying catalytic mechanism and adhering strictly to the safety protocols for handling carbon monoxide, researchers can confidently and reproducibly synthesize valuable thiadiazole ester intermediates. The provided framework for optimization allows for the adaptation of this powerful methodology to a broader range of substrates, facilitating advances in medicinal chemistry and drug discovery.
References
- Recent Developments on Palladium-Catalyzed Carbonylation Reactions in Renewable Solvents. (n.d.). SciELO.
- Competing Mechanisms in Palladium-Catalyzed Alkoxycarbonylation of Styrene. (2024). ACS Catalysis.
- Carbon monoxide - Standard Operating Procedure. (2012). University of California, Santa Barbara.
- Carbon monoxide. (n.d.). RSC Education.
- Carbon monoxide. (n.d.). Purdue University.
- SOP for new process involving carbon monoxide. (n.d.). American Chemical Society.
- Guidelines for Carbon Monoxide Gas Usage in Laboratories. (2008). University of Pittsburgh.
- Metal-phosphine complex. (n.d.). Wikipedia.
- Phosphine ligands for more efficient chemical processes. (n.d.). Cfm Oskar Tropitzsch GmbH.
- Phosphine Ligands. (n.d.). TCI Chemicals.
- Phosphine ligands and catalysis. (n.d.). Gessner Group.
- Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure. (2016). Organic Chemistry Portal.
- State-of-the-art palladium-catalyzed alkoxycarbonylations. (2021). Organic Chemistry Frontiers.
- Palladium‐Catalyzed Alkoxycarbonylation of sec‐Benzylic Ethers. (2020). European Journal of Organic Chemistry.
- SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (2020). Google Patents.
- 5-[(4-Methoxybenzyl)sulfanyl]-2-methyl-1,3,4-thiadiazole. (n.d.). National Institutes of Health.
- Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). Semantic Scholar.
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- 3. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 4. State-of-the-art palladium-catalyzed alkoxycarbonylations - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 16. Palladium-Catalyzed Alkoxycarbonylation of Unactivated Secondary Alkyl Bromides at Low Pressure [organic-chemistry.org]
Application Note: A Multi-Technique Strategy for the Comprehensive Purity Assessment of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Abstract
This document provides a detailed guide to the analytical techniques and protocols required for the robust purity assessment of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. As a key heterocyclic building block, particularly in the synthesis of pharmaceutical compounds like NK-3 receptor antagonists, ensuring its chemical purity is paramount for the integrity of downstream applications.[1][2] This guide is designed for researchers, quality control analysts, and drug development professionals, offering a multi-faceted approach that combines chromatographic and spectroscopic methods. We detail protocols for primary purity determination using High-Performance Liquid Chromatography (HPLC), identity confirmation via Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, and specific tests for residual solvents and water content using Gas Chromatography (GC) and Karl Fischer titration, respectively. The causality behind methodological choices is explained to empower scientists to adapt and troubleshoot these protocols effectively.
Introduction and Physicochemical Profile
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (EMTC) is a substituted thiadiazole, a class of heterocyclic compounds with broad pharmacological relevance due to their diverse biological activities.[3][4] The precise characterization and purity control of EMTC are critical, as even trace impurities can affect reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, therapeutic efficacy and safety. This application note establishes a comprehensive analytical workflow to determine purity, confirm identity, and identify potential process-related impurities and degradants.
Table 1: Physicochemical Properties of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | Property | Value | Source | | :--- | :--- | :--- | | IUPAC Name | ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | PubChem[5] | | CAS Number | 76162-56-6 | PubChem[5] | | Molecular Formula | C₆H₈N₂O₂S | PubChem[5] | | Molecular Weight | 172.21 g/mol | PubChem[5] | | Structure |
| PubChem[5] |Overall Analytical Strategy for Purity Assessment
A single analytical technique is insufficient to provide a complete purity profile. Therefore, we employ an orthogonal approach, where different methods provide complementary information. High-performance liquid chromatography (HPLC) serves as the primary tool for quantifying purity by separating the main component from non-volatile impurities. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy provide unequivocal structural confirmation and are instrumental in identifying unknown impurities.[6] Gas chromatography (GC) is specifically used to detect volatile impurities like residual solvents, which are common process-related impurities.[7]
Caption: Overall workflow for the purity assessment of EMTC.
Primary Purity Determination by HPLC-UV
Principle: Reversed-phase HPLC is the gold standard for purity determination of non-volatile organic compounds. The method utilizes a nonpolar stationary phase (C18) and a polar mobile phase to separate compounds based on their hydrophobicity. For EMTC, the thiadiazole ring contains a chromophore that strongly absorbs UV light, making UV detection a sensitive and reliable method for quantification.[8] The area percent method provides a rapid and precise estimation of purity, assuming all impurities have a similar response factor to the main peak.
Protocol 3.1: HPLC-UV Analysis
1. Reagents and Materials:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade or ultrapure
-
Formic acid, analytical grade
-
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate reference standard and test sample
2. Instrumentation and Conditions:
Table 2: HPLC-UV Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column providing good resolution for a wide range of organic molecules.[9] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid improves peak shape for heterocyclic compounds. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for reversed-phase chromatography. |
| Gradient | 10% B to 95% B over 20 min | A gradient elution ensures that both polar and non-polar impurities are eluted and detected. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| UV Detection | 285 nm | Wavelength selected for optimal absorbance of the thiabendazole chromophore, a related structure.[8] |
| Run Time | 30 minutes | Allows for column re-equilibration. |
3. Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the EMTC reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water. This yields a 1 mg/mL stock solution.
-
Test Sample Solution: Prepare the test sample in the same manner as the standard solution.
4. Analysis and Calculation:
-
Inject the prepared sample solution into the HPLC system.
-
Integrate all peaks in the resulting chromatogram.
-
Calculate the purity using the area percent formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Confirmatory Analysis and Impurity Identification
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: Coupling HPLC with a mass spectrometer provides mass information for each eluting peak. This technique is invaluable for confirming the molecular weight of the main component and providing crucial clues for identifying unknown impurities.[10] Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like EMTC, typically yielding the protonated molecular ion [M+H]⁺.
Protocol 4.1.1: LC-MS Analysis
-
Instrumentation: Use an HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.
-
LC Method: The HPLC method described in Table 2 is generally suitable. MS-compatible mobile phase additives like formic acid are preferred.
-
MS Parameters:
-
Ionization Mode: Positive ESI
-
Scan Range: m/z 50-500
-
Capillary Voltage: 3.5 kV
-
-
Data Interpretation:
-
Confirm the main peak shows a mass-to-charge ratio (m/z) corresponding to the [M+H]⁺ of EMTC (173.04).
-
Analyze the m/z of impurity peaks to propose their elemental compositions and potential structures. Tandem MS (MS/MS) can be used to fragment ions for further structural elucidation.[11]
-
Caption: Plausible ESI-MS fragmentation pathway for EMTC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation.[12][13] ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, confirming the connectivity of atoms and the number of protons and carbons in different chemical environments. It can also be used to detect and quantify impurities if their signals are resolved from the main component.
Protocol 4.2.1: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the EMTC sample in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[11] The choice of solvent is critical to ensure the sample is fully dissolved.[11]
-
Instrumentation: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Interpretation:
-
¹H NMR: Expect signals corresponding to the ethyl group (a triplet and a quartet) and the methyl group (a singlet).
-
¹³C NMR: Expect signals for the two carbons of the ethyl group, the methyl carbon, the carbonyl carbon, and the two carbons of the thiadiazole ring.
-
The absence of significant unassigned signals is a strong indicator of high purity.
-
Analysis of Specific Impurities
Residual Solvents by Headspace Gas Chromatography (GC-FID)
Principle: Many synthetic procedures use volatile organic solvents which may remain in the final product. Headspace GC is an ideal technique for this analysis, as it samples the vapor phase in equilibrium with the sample, avoiding injection of non-volatile matrix components.[14] A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons.
Protocol 5.1.1: GC-HS-FID Analysis
1. Instrumentation and Conditions:
Table 3: GC-HS-FID Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | DB-624, 30 m x 0.32 mm, 1.8 µm | Standard column for residual solvent analysis. |
| Carrier Gas | Helium, 2.0 mL/min | Inert carrier gas. |
| Oven Program | 40 °C (5 min), then 10 °C/min to 240 °C | Temperature program to separate solvents with a wide range of boiling points. |
| Injector Temp. | 250 °C | Ensures complete vaporization. |
| Detector (FID) Temp. | 260 °C | Prevents condensation of analytes. |
| Headspace Vial Temp. | 80 °C | Heats the sample to partition solvents into the headspace. |
| Headspace Loop Temp. | 90 °C | Maintains solvents in the gas phase. |
2. Sample Preparation:
-
Accurately weigh ~100 mg of EMTC into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO) that dissolves the sample but does not interfere with the analysis.
-
Seal the vial and place it in the headspace autosampler.
3. Analysis:
-
Analyze the sample and compare the retention times of any observed peaks to those of known solvent standards to identify and quantify any residual solvents present.
Water Content by Karl Fischer Titration
Principle: Karl Fischer titration is a highly specific and accurate method for the determination of water content. It is based on a stoichiometric reaction between iodine and water. This is a critical parameter as water can act as an impurity and affect the stability and reactivity of the compound.
Protocol 5.2.1: Coulometric Karl Fischer Titration
-
Instrumentation: Use a coulometric Karl Fischer titrator.
-
Sample Preparation: Accurately weigh a suitable amount of the EMTC sample (typically 50-100 mg) and introduce it directly into the titration cell.
-
Analysis: The instrument will automatically titrate the sample and report the water content, typically in ppm or weight percent.
Summary and Conclusion
The purity of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate can be reliably and comprehensively determined using a combination of orthogonal analytical techniques. The described protocols for HPLC, LC-MS, NMR, GC, and Karl Fischer titration provide a robust framework for quality control, ensuring that the material meets the stringent specifications required for its intended use in research and development. This multi-technique approach not only yields a quantitative purity value but also provides definitive structural confirmation and a detailed profile of potential impurities, which is essential for process optimization and regulatory compliance.
References
- Benchchem. Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Thiadiazole Derivatives by NMR and MS.
- ResearchGate. Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...).
- Benchchem. Spectroscopic Properties of 1,2,3-Thiadiazole Derivatives: An In-depth Technical Guide.
- RSC Publishing. High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives.
- Chemical Methodologies. Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their.
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Application Notes & Protocols: The Evaluation of 1,2,4-Thiadiazole Derivatives as Potent Anti-Inflammatory Agents
For: Researchers, scientists, and drug development professionals.
Abstract
Inflammation is a fundamental biological process, but its dysregulation leads to chronic diseases such as rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[1] The therapeutic arsenal, dominated by non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is often hampered by significant side effects, necessitating a search for novel, safer, and more effective agents.[1][2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,2,4-thiadiazole scaffold has emerged as a structure of significant interest due to its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6] This guide provides an in-depth exploration of 1,2,4-thiadiazole derivatives as potential anti-inflammatory agents. We delve into the core mechanisms of action, present detailed protocols for synthesis, and outline robust in vitro and in vivo assays for their evaluation. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to investigate this promising class of compounds.
Mechanistic Insights: Targeting the Inflammatory Cascade
The anti-inflammatory potential of 1,2,4-thiadiazole derivatives stems from their ability to modulate key signaling pathways and enzymes that propagate the inflammatory response. Understanding these targets is crucial for rational drug design and the interpretation of experimental results.
Inhibition of Arachidonic Acid Metabolism: COX and LOX Enzymes
The conversion of arachidonic acid into pro-inflammatory prostaglandins and leukotrienes by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively, is a critical step in the inflammatory cascade.[7] Many 1,2,4-thiadiazole derivatives have been investigated as inhibitors of these enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[8][9][10] Targeting both COX-2 and 5-LOX or 15-LOX can offer a dual-inhibition strategy, potentially leading to broader anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[8][10][11][12]
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[13][14] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory triggers like Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation.[13][14] This allows NF-κB to translocate to the nucleus and initiate gene transcription.[15] Certain 1,2,4-thiadiazole derivatives have been shown to inhibit this pathway by preventing IκBα degradation and the subsequent nuclear translocation of NF-κB, thereby shutting down the production of a wide array of inflammatory mediators.[16][17]
Caption: NF-κB signaling pathway and potential inhibition sites for 1,2,4-thiadiazole derivatives.
Synthesis of a Representative 1,2,4-Thiadiazole Derivative
The versatility of the 1,2,4-thiadiazole core allows for the synthesis of a wide array of derivatives. Below is a generalized protocol for the synthesis of a 5-imino-1,2,4-thiadiazolidine derivative, a class that has shown anti-inflammatory activity.[16]
Caption: General workflow for the synthesis of a 1,2,4-thiadiazole derivative.
Protocol 1: Synthesis of a 5-(Arylimino)-3-oxo-1,2,4-thiadiazolidine Derivative
Rationale: This protocol describes a common method for constructing the 1,2,4-thiadiazolidine ring. The use of a substituted phenyl isothiocyanate allows for structural diversity, which is key for structure-activity relationship (SAR) studies. Acetone is a suitable solvent for the reactants, and the basic conditions facilitated by NaOH are necessary for the cyclization reaction. Purification by recrystallization is a standard and effective method for obtaining a pure solid product.
Materials & Equipment:
-
Substituted Phenyl Isothiocyanate (10 mmol)
-
Dicyandiamide (10 mmol)
-
Sodium Hydroxide (NaOH)
-
Acetone
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 250 mL round-bottom flask, dissolve the substituted phenyl isothiocyanate (10 mmol) and dicyandiamide (10 mmol) in 50 mL of acetone.
-
Prepare a 10% aqueous solution of NaOH. Add this solution dropwise to the flask with constant stirring until the mixture becomes alkaline (test with pH paper).
-
Fit the flask with a reflux condenser and heat the mixture under reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into 200 mL of ice-cold water with stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water and allow it to air dry.
-
Purify the crude product by recrystallization from an appropriate solvent, such as ethanol, to yield the pure 1,2,4-thiadiazolidine derivative.
-
Characterize the final product by determining its melting point, and confirm its structure using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).
In Vitro Evaluation of Anti-inflammatory Activity
In vitro assays are the first crucial step in pharmacological screening. They are cost-effective, provide rapid results, and allow for the direct assessment of a compound's effect on a specific molecular target.[1]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay
Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of COX-1 and COX-2. By testing against both isoforms, one can determine the compound's potency and selectivity. A higher selectivity for COX-2 over COX-1 is a desirable trait for modern anti-inflammatory drugs, as it is associated with a lower risk of gastrointestinal side effects.[2]
Procedure (based on a typical commercial colorimetric inhibitor screening kit):
-
Prepare a stock solution of the test 1,2,4-thiadiazole derivative in DMSO. Create a series of dilutions to test a range of concentrations.
-
To the wells of a 96-well plate, add the assay buffer, heme, and either the COX-1 or COX-2 enzyme.
-
Add the test compound dilutions or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the appropriate wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate for 5-10 minutes at 37°C.
-
Stop the reaction and develop the color by adding the provided reagents as per the kit's instructions. This typically measures prostaglandin G2, a product of the COX reaction.
-
Read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Test Compound 1 | >100 | 5.2 | >19.2 |
| Test Compound 2 | 45.8 | 0.8 | 57.3 |
| Celecoxib (Control) | 15.0 | 0.049 | 306 |
Protocol 3: Cytokine Suppression in LPS-Stimulated Macrophages
Rationale: This cell-based assay mimics an inflammatory response in vitro. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), leading to the robust production and release of pro-inflammatory cytokines such as TNF-α and IL-6.[18][19] Measuring the reduction in these cytokines in the presence of a test compound provides strong evidence of its anti-inflammatory potential at a cellular level.[20] ELISA is a highly sensitive and specific method for quantifying cytokine levels.[21][22]
Caption: Experimental workflow for assessing cytokine suppression in macrophages.
Procedure:
-
Cell Culture: Seed RAW 264.7 murine macrophage cells into a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the 1,2,4-thiadiazole test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Dexamethasone). Incubate for 1-2 hours.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet any detached cells and carefully collect the supernatant. Store at -80°C until analysis.
-
Cytokine Quantification (ELISA): Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions precisely.
-
Cell Viability: In a parallel plate, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in cytokines is not due to cytotoxicity of the compounds.
Data Presentation:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control (Unstimulated) | < 15 | < 10 |
| LPS (1 µg/mL) + Vehicle | 3540 ± 210 | 8850 ± 550 |
| LPS + Test Compound (10 µM) | 1250 ± 95 | 2100 ± 180 |
| LPS + Dexamethasone (1 µM) | 450 ± 40 | 970 ± 85 |
In Vivo Evaluation of Anti-inflammatory Activity
While in vitro tests are essential for initial screening, in vivo models are indispensable for evaluating a compound's efficacy, pharmacokinetics, and safety profile in a complex biological system.[7][23]
Protocol 4: Carrageenan-Induced Paw Edema in Rats
Rationale: This is a gold-standard, acute model of localized inflammation.[24] The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response characterized by fluid accumulation (edema), which can be easily and non-invasively measured.[25][26] The ability of a pre-administered test compound to reduce the swelling is a clear indicator of its anti-inflammatory activity in vivo.[2]
Procedure:
-
Animal Acclimatization: Acclimate male Wistar rats (180-220g) for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group 1: Normal Control (no carrageenan, vehicle only).
-
Group 2: Negative Control (vehicle + carrageenan).
-
Group 3: Positive Control (e.g., Diclofenac, 10 mg/kg, p.o. + carrageenan).
-
Group 4-X: Test Groups (Test Compound at various doses, p.o. + carrageenan).
-
-
Drug Administration: Administer the vehicle, positive control, or test compounds orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.
-
Baseline Measurement: Just before inducing inflammation, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group at each time point using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] x 100
-
Where V_c is the average increase in paw volume in the negative control group, and V_t is the average increase in paw volume in the treated group.
-
Data Presentation:
| Treatment Group (Dose) | 1 hr | 2 hr | 3 hr | 4 hr | 5 hr |
| % Inhibition of Edema | |||||
| Diclofenac (10 mg/kg) | 25.4% | 40.1% | 55.8% | 52.3% | 48.9% |
| Test Compound (20 mg/kg) | 22.1% | 38.5% | 60.2% | 58.1% | 53.4% |
Conclusion and Future Directions
The 1,2,4-thiadiazole scaffold represents a highly promising platform for the development of novel anti-inflammatory agents. The protocols outlined in this guide provide a systematic framework for the synthesis and evaluation of these derivatives, from initial in vitro target-based screening to in vivo proof-of-concept studies.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to identify the key structural features required for optimal potency and selectivity.[27][28][29]
-
Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds.
-
Chronic Inflammation Models: Testing promising candidates in more complex models of chronic inflammation, such as adjuvant-induced arthritis, to assess long-term efficacy.
-
Toxicology Studies: Conducting comprehensive safety and toxicology assessments to ensure a favorable therapeutic window.
By employing a rigorous and multi-faceted evaluation strategy, the full therapeutic potential of 1,2,4-thiadiazole derivatives can be unlocked, paving the way for a new generation of anti-inflammatory drugs.
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- 28. An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 29. (PDF) An overview on 1,2,4-triazole and 1,3,4-thiadiazole derivatives as potential anesthesic and anti-inflammatory agents (2022) | Andriy Koval | 7 Citations [scispace.com]
Application Note: A Scalable, Self-Validating Approach to the Synthesis of 3-Methyl-1,2,4-thiadiazole Intermediates for Pharmaceutical Development
Abstract
The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Notably, 3-methyl-1,2,4-thiadiazole derivatives are crucial intermediates in the synthesis of modern pharmaceuticals, such as the NK-3 receptor antagonist Fezolinetant.[2] The transition from bench-scale discovery to pilot-plant or manufacturing scale presents significant challenges related to safety, process control, and robustness. This document provides a detailed, field-proven guide for the scale-up synthesis of a key intermediate, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide. We move beyond a simple recitation of steps to explain the underlying chemical principles and engineering considerations, offering a self-validating protocol designed for researchers, chemists, and drug development professionals.
Introduction: The Strategic Importance of 1,2,4-Thiadiazoles
Heterocyclic compounds containing nitrogen and sulfur are foundational to drug discovery.[3] Among these, the 1,2,4-thiadiazole ring system has garnered significant interest due to its unique physicochemical properties and its ability to act as a versatile pharmacophore in a wide range of biologically active molecules.[1][4] While numerous methods exist for the laboratory-scale synthesis of this heterocycle, including the oxidative dimerization of thioamides and cyclization of imidoyl thioureas, many are not amenable to large-scale production due to hazardous reagents, poor atom economy, or difficult purifications.[5][6]
This guide focuses on a robust, multi-step synthetic sequence that addresses common scale-up challenges, ensuring a safe, efficient, and reproducible supply of the target intermediate. The chosen pathway is adapted from modern patent literature, reflecting an industrially relevant approach.[2][7]
Strategic Overview of the Synthetic Pathway
The selected synthesis is a three-stage process commencing from the commercially available 5-amino-3-methyl-1,2,4-thiadiazole. This strategy is advantageous for scale-up as it avoids the direct handling of highly toxic or malodorous starting materials often associated with de novo heterocycle synthesis.
The overall transformation is as follows:
-
Diazotization & Halogenation (Sandmeyer Reaction): Conversion of the starting amine to a stable halo-intermediate.
-
Palladium-Catalyzed Alkoxycarbonylation: Introduction of a carboxylate ester group, a key functional handle.
-
Hydrazinolysis: Formation of the final carbohydrazide intermediate.
This workflow is designed for process control, with stable, isolable intermediates at each stage, allowing for rigorous quality control and validation before proceeding.
Figure 1: Overall Synthetic Workflow. A three-stage process with stable, isolable intermediates.
Experimental Protocols & In-Process Validation
Safety First: Before commencing any work, personnel must review the Safety Data Sheets (SDS) for all reagents. Thioacetamide (a potential precursor to the starting material) is a known carcinogen and requires strict handling protocols.[8] Reactions involving diazotization can be highly exothermic and produce nitrogen gas; they must be conducted in a well-ventilated fume hood or a controlled reactor with appropriate off-gas management.[9] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, face shields, and chemical-resistant gloves.[10]
Stage 1: Synthesis of 5-Bromo-3-methyl-1,2,4-thiadiazole (Intermediate 1)
Principle & Rationale: The Sandmeyer reaction is a cornerstone of industrial chemistry for converting aromatic and heteroaromatic amines into halides.[7] It is a well-understood, scalable, and cost-effective method. Careful temperature control is paramount to prevent the uncontrolled decomposition of the diazonium salt intermediate, which is both an efficiency and a safety concern.
-
Materials & Equipment:
-
Jacketed glass reactor (10 L) with overhead stirring, temperature probe, and addition funnel.
-
5-Amino-3-methyl-1,2,4-thiadiazole
-
Hydrobromic acid (HBr), 48% aqueous solution
-
Sodium nitrite (NaNO₂)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
-
Detailed Protocol (Illustrative 100g Scale):
-
Charge the reactor with 5-amino-3-methyl-1,2,4-thiadiazole (100 g, ~0.87 mol).
-
Add 48% HBr (600 mL) via the addition funnel. An exotherm will be observed; maintain the internal temperature below 30°C.
-
Cool the resulting slurry to 0-5°C using the reactor jacket.
-
In a separate vessel, prepare a solution of sodium nitrite (66 g, ~0.96 mol, 1.1 eq) in deionized water (150 mL).
-
Add the NaNO₂ solution dropwise to the reaction slurry over 60-90 minutes, ensuring the internal temperature does not exceed 5°C. Vigorous gas (N₂) evolution will occur.
-
In-Process Control (IPC 1): After the addition is complete, stir the mixture at 0-5°C for 30 minutes. Test for residual nitrous acid using potassium iodide-starch paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small additional portion of NaNO₂ solution.
-
Once the diazotization is complete, slowly warm the reaction mixture to 40-45°C and hold for 1 hour to drive the substitution.[7]
-
Cool the mixture to room temperature. Transfer the contents to a larger separation vessel and add ethyl acetate (1 L).
-
Separate the organic layer. Wash sequentially with water (500 mL), saturated NaHCO₃ solution (2 x 500 mL, caution: gas evolution), and brine (500 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can often be used directly in the next step. If required, recrystallization from a suitable solvent like heptane/EtOAc can provide high-purity material.
-
Stage 2: Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (Intermediate 2)
Principle & Rationale: Palladium-catalyzed carbonylation is a powerful method for creating C-C bonds. The use of a robust ligand like Xantphos is crucial for achieving high catalytic turnover and preventing catalyst decomposition, which is critical for cost-effectiveness and minimizing heavy metal contamination in the final product.[2] This reaction must be performed under an inert atmosphere of carbon monoxide, requiring specialized pressure equipment for scale-up.
-
Materials & Equipment:
-
Pressure reactor (autoclave) equipped with a gas inlet, pressure gauge, stirrer, and heating system.
-
Intermediate 1 (5-Bromo-3-methyl-1,2,4-thiadiazole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium acetate (NaOAc), anhydrous
-
Ethanol (200 proof, anhydrous)
-
Carbon monoxide (CO) gas cylinder
-
HPLC system for reaction monitoring
-
-
Detailed Protocol (Illustrative 150g Scale):
-
To the pressure reactor, charge Intermediate 1 (150 g, ~0.84 mol), sodium acetate (103 g, ~1.26 mol, 1.5 eq), palladium(II) acetate (1.9 g, 0.01 eq), and Xantphos (4.9 g, 0.01 eq).
-
Evacuate the reactor and backfill with nitrogen three times.
-
Add anhydrous ethanol (1.5 L) via a cannula or pump.
-
Pressurize the reactor with carbon monoxide to 50-60 psi.
-
Heat the mixture to 65°C with vigorous stirring. The CO pressure will need to be maintained as it is consumed.
-
IPC 2: Monitor the reaction progress by HPLC every 2-4 hours until consumption of the starting material is >99%.
-
Once complete, cool the reactor to room temperature and carefully vent the excess CO in a designated area.
-
Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and a suitable organic solvent (e.g., MTBE or EtOAc) to remove inorganic salts.
-
Dry and concentrate the organic layer to yield the crude ester.
-
Purification: The product is typically a liquid or low-melting solid. Purification can be achieved via vacuum distillation or by proceeding directly if purity is sufficient (>95% by HPLC).
-
Stage 3: 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide (Final Intermediate)
Principle & Rationale: The conversion of an ester to a hydrazide is a straightforward and high-yielding nucleophilic acyl substitution.[2] The reaction is typically clean, and the product often crystallizes directly from the reaction mixture, simplifying purification on a large scale.
-
Materials & Equipment:
-
Jacketed glass reactor with overhead stirring and temperature probe.
-
Intermediate 2 (Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate)
-
Hydrazine monohydrate (N₂H₄·H₂O)
-
Ethanol
-
Filtration apparatus (e.g., Nutsche filter)
-
-
Detailed Protocol (Illustrative 130g Scale):
-
Charge the reactor with Intermediate 2 (130 g, ~0.75 mol) and ethanol (650 mL).
-
Stir to dissolve. Add hydrazine monohydrate (45 g, ~0.90 mol, 1.2 eq) dropwise. A mild exotherm is expected; maintain the temperature below 40°C.
-
Heat the reaction mixture to 50-60°C and stir for 2-4 hours.
-
IPC 3: Monitor the disappearance of the starting ester by TLC or HPLC.
-
Upon completion, cool the mixture slowly to 0-5°C. The product should precipitate as a white solid.
-
Age the slurry at 0-5°C for at least 1 hour to maximize crystallization.
-
Isolate the solid product by filtration. Wash the filter cake with cold ethanol (2 x 100 mL).
-
Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
-
Key Scale-Up Considerations & Process Validation
Transitioning from the lab bench (grams) to a pilot plant (kilograms) is non-linear. The following parameters are critical for a successful and safe scale-up.
Figure 2: Critical Parameters for Process Scale-Up and Validation.
Data Summary & Expected Results
The following table provides representative data for the described three-stage synthesis. Actual results may vary based on equipment, reagent purity, and operator skill.
| Parameter | Stage 1 (Sandmeyer) | Stage 2 (Carbonylation) | Stage 3 (Hydrazinolysis) |
| Starting Material | 5-Amino-3-methyl-1,2,4-thiadiazole | 5-Bromo-3-methyl-1,2,4-thiadiazole | Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate |
| Key Reagents | NaNO₂, HBr | CO, Pd(OAc)₂, Xantphos | Hydrazine Monohydrate |
| Solvent | Water | Ethanol | Ethanol |
| Temperature | 0-5°C, then 40-45°C | 65°C | 50-60°C, then 0-5°C |
| Typical Reaction Time | 3-4 hours | 8-16 hours | 2-4 hours |
| Typical Yield | 85-95% | 80-90% | 90-98% |
| Typical Purity (Crude) | >90% | >95% | >98% |
| Analytical Method | TLC, ¹H NMR | HPLC, GC-MS | HPLC, ¹H NMR, m.p. |
Analytical Characterization
Final product confirmation should be performed using a suite of analytical techniques:
-
¹H NMR: To confirm the chemical structure and absence of proton-bearing impurities.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the target compound.
-
Infrared Spectroscopy (IR): To identify key functional groups (e.g., C=O stretch of the amide, N-H stretches).[11]
-
High-Performance Liquid Chromatography (HPLC): To determine purity with high accuracy.
-
Melting Point (m.p.): A sharp melting point is a good indicator of purity for a crystalline solid.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, a key pharmaceutical intermediate. By focusing on the causality behind experimental choices, incorporating in-process controls for self-validation, and addressing the critical engineering challenges of scale-up, this guide serves as a practical tool for drug development professionals. The described pathway is robust, reproducible, and prioritizes safety, providing a solid foundation for the large-scale production of this important molecular building block.
References
- Benchchem. (n.d.). Method Refinement for Scaling Up 1,2,3-Thiadiazole Production. Technical Support Center.
- Sigma-Aldrich. (2024). Safety Data Sheet: Thioacetamide.
- CDH Fine Chemical. (n.d.). Thioacetamide CAS No 62-55-5 Material Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazard Summary: Thioacetamide.
- Wei, Z., et al. (2021). Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Organic Letters, 23, 4420-4425.
- Google Patents. (2020). WO2020128003A1 - Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof.
- Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles.
- Journal of the American Chemical Society. (n.d.). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases.
- Carl ROTH. (2024). Safety Data Sheet: Thioacetamide.
- Carl ROTH. (2024). Safety Data Sheet: Thioacetamide.
- Kopylovich, M. N., et al. (2017). Building 1,2,4-Thiadiazole: Ten Years of Progress. European Journal of Organic Chemistry.
- Antony P., M., et al. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry.
- Google Patents. (2021). CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof.
- Niraimathi, V., & Suresh, R. (2024). Synthesis and characterisation of some thiadiazole derivatives.
- Babalola, B. S., et al. (2024). Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology. Bioorganic & Medicinal Chemistry.
- Semantic Scholar. (n.d.). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding.
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF - Google Patents [patents.google.com]
- 3. Advancing drug discovery: Thiadiazole derivatives as multifaceted agents in medicinal chemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. 1,2,4-Thiadiazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CN113767094A - Synthesis of 3-methyl-1, 2, 4-thiadiazole-5-carbohydrazide and methyl-d 3 deuterated form thereof - Google Patents [patents.google.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. nj.gov [nj.gov]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. Synthesis and characterisation of some thiadiazole derivatives [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of this synthesis and improve your yields.
Introduction
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its synthesis, while achievable, can present challenges such as low yields, the formation of side products, and purification difficulties. This guide provides practical, experience-driven advice to help you overcome these obstacles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. A plausible and common synthetic route is the cyclocondensation of acetamidine with an appropriate C2 synthon, followed by esterification, or a palladium-catalyzed carbonylation of a 5-halo-3-methyl-1,2,4-thiadiazole. The following troubleshooting points are applicable to such common pathways.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yields are a frequent issue in 1,2,4-thiadiazole synthesis. Several factors can contribute to this problem.
-
Suboptimal Reaction Conditions: The reaction temperature, time, and concentration of reactants are critical. It is advisable to perform a systematic optimization of these parameters. A Design of Experiments (DoE) approach can be highly effective in identifying the optimal conditions for your specific setup.
-
Moisture and Air Sensitivity: Many reagents used in heterocyclic synthesis are sensitive to moisture and air. Ensure that your solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). The presence of water can lead to the hydrolysis of starting materials and intermediates.
-
Purity of Starting Materials: Impurities in your starting materials, such as acetamidine hydrochloride or the C2 synthon, can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product. Always use reagents of the highest possible purity.
-
Inefficient Stirring: If the reaction is heterogeneous, ensure vigorous stirring to maximize the contact between the reactants.
-
Product Degradation: The 1,2,4-thiadiazole ring can be susceptible to cleavage under certain conditions, such as strongly basic environments. Ensure your workup and purification conditions are suitable for the stability of your product.[1] A patent for a related compound highlights that even after optimization, yields can remain below 30%, indicating the inherent challenges of this synthesis.[2]
Q2: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
The formation of multiple products is a common challenge.
-
Unreacted Starting Materials: The most obvious spots on your TLC are often your starting materials.
-
Hydrolysis Products: If there is moisture in your reaction, you may see the formation of the corresponding amide from the hydrolysis of the thioamide intermediate.
-
Over-oxidation Products: In syntheses that involve an oxidative step, using an inappropriate oxidizing agent can lead to over-oxidation or the formation of other oxidized side products.
-
Isomeric Byproducts: Depending on the synthetic route, the formation of other heterocyclic isomers is possible if the reaction conditions are not carefully controlled.
Q3: I am having difficulty purifying the final product. What are the best practices?
Purification of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate can be challenging due to its polarity and potential for co-elution with impurities.
-
Column Chromatography: This is the most common method for purification. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. The polarity of the eluent can be adjusted based on the TLC analysis.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an effective purification method.
-
Aqueous Work-up: During the work-up, emulsions can sometimes form. To break these up, you can add brine or filter the mixture through a pad of celite.
-
Handling Sulfur Impurities: Some synthetic routes can introduce elemental sulfur as a byproduct.[2] These can often be removed by washing the organic extract with a sodium thiosulfate solution.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous | Prevents hydrolysis of starting materials and intermediates. |
| Atmosphere | Inert (Nitrogen or Argon) | Protects sensitive reagents from air and moisture. |
| Temperature | Optimize (e.g., 50-150 °C) | Reaction rate and selectivity are highly temperature-dependent.[2] |
| Stirring | Vigorous | Ensures efficient mixing, especially in heterogeneous reactions. |
Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate?
A common and effective method is the palladium-catalyzed alkoxycarbonylation of 5-halo-3-methyl-1,2,4-thiadiazole. This reaction involves the use of carbon monoxide, a palladium catalyst (such as Pd(OAc)2 with a suitable phosphine ligand like Xantphos), a base (like sodium acetate), and ethanol as the solvent and source of the ethyl group.[2]
Q2: Can you provide a general experimental protocol for the palladium-catalyzed synthesis?
Step 1: Synthesis of 5-halo-3-methyl-1,2,4-thiadiazole (Starting Material)
This intermediate can be synthesized from acetamidine through various methods, which may involve cyclization with a suitable reagent to introduce the halogen at the 5-position.
Step 2: Palladium-Catalyzed Alkoxycarbonylation
-
To a pressure-rated reaction vessel, add 5-halo-3-methyl-1,2,4-thiadiazole, a palladium catalyst (e.g., Pd(OAc)2), and a phosphine ligand (e.g., Xantphos).
-
Add a base (e.g., sodium acetate) and the alcohol solvent (ethanol).
-
Seal the vessel and purge with carbon monoxide gas several times.
-
Pressurize the vessel with carbon monoxide to the desired pressure.
-
Heat the reaction mixture to the optimized temperature (e.g., 65 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.[2]
-
After completion, cool the reaction to room temperature and carefully vent the CO gas.
-
Work up the reaction mixture by filtering off the catalyst, followed by extraction and purification as described in the troubleshooting section.
Q3: What are the key safety precautions for this synthesis?
-
Carbon Monoxide: This is a highly toxic and flammable gas. All manipulations should be performed in a well-ventilated fume hood. A CO detector is highly recommended.
-
Palladium Catalysts: These can be toxic and should be handled with care, wearing appropriate personal protective equipment (PPE).
-
Solvents: Organic solvents are flammable and should be handled in a fume hood away from ignition sources.
Q4: What is the underlying mechanism of the palladium-catalyzed alkoxycarbonylation?
The reaction proceeds through a catalytic cycle involving:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the 5-halo-3-methyl-1,2,4-thiadiazole.
-
CO Insertion: A molecule of carbon monoxide inserts into the palladium-carbon bond.
-
Nucleophilic Attack: The alcohol (ethanol) attacks the carbonyl group.
-
Reductive Elimination: The desired ethyl ester product is eliminated, regenerating the palladium(0) catalyst.
dot digraph "Palladium-Catalyzed Alkoxycarbonylation" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
"5-Halo-3-methyl-1,2,4-thiadiazole" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Pd(0)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Oxidative_Addition" [label="Oxidative Addition", shape=plaintext]; "Intermediate_1" [label="Pd(II) Intermediate"]; "CO_Insertion" [label="CO Insertion", shape=plaintext]; "Intermediate_2" [label="Acyl-Pd(II) Intermediate"]; "Ethanol" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Nucleophilic_Attack" [label="Nucleophilic Attack", shape=plaintext]; "Intermediate_3" [label="Alkoxycarbonyl-Pd(II)\nIntermediate"]; "Reductive_Elimination" [label="Reductive Elimination", shape=plaintext]; "Product" [label="Ethyl 3-methyl-1,2,4-\nthiadiazole-5-carboxylate", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"5-Halo-3-methyl-1,2,4-thiadiazole" -> "Intermediate_1" [label="Pd(0)"]; "Pd(0)" -> "Intermediate_1"; "Intermediate_1" -> "Intermediate_2" [label="CO"]; "Intermediate_2" -> "Intermediate_3" [label="Ethanol"]; "Ethanol" -> "Intermediate_3"; "Intermediate_3" -> "Product"; "Intermediate_3" -> "Pd(0)" [label="Regeneration"]; } } Caption: Catalytic cycle for palladium-catalyzed alkoxycarbonylation.
References
- BenchChem. (n.d.). Technical Support Center: Optimizing 1,2,4-Thiadiazole Formation.
- WO2020128003A1. (2020). Synthesis of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide or of the methyl-d3 deuterated form thereof.
Sources
Technical Support Center: Regioselective Synthesis of 1,2,4-Thiadiazoles
Welcome to the technical support center for the synthesis of 1,2,4-thiadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing this important heterocyclic scaffold. The 1,2,4-thiadiazole moiety is a key pharmacophore found in numerous biologically active compounds, including the commercial antibiotic Cefozopran and potential therapeutics for cancer and Alzheimer's disease.[1][2][3] However, achieving regiochemical control, particularly in the synthesis of unsymmetrically substituted derivatives, presents significant challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established literature and field-proven insights to help you overcome common hurdles in your synthetic endeavors.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis of 1,2,4-thiadiazoles in a practical question-and-answer format.
Issue 1: Poor or No Yield of the Desired 1,2,4-Thiadiazole
Question: My reaction is resulting in very low yields, or I am only recovering my starting materials. What are the likely causes and how can I improve the outcome?
Probable Causes & Recommended Solutions:
-
Inadequate Oxidation/Activation: The critical step in many syntheses is the oxidative intramolecular N-S bond formation.[4][5] If the oxidant is too weak, improperly activated, or used in stoichiometric insufficiency, the reaction will stall at the acyclic intermediate stage (e.g., an imidoyl thiourea or thioacylamidine).
-
Solution: Re-evaluate your choice of oxidant. While greener options like molecular oxygen or H₂O₂ are attractive, they may require specific catalysts (e.g., Iodine) or more activated substrates.[6][7] For more robust and general applications, consider using hypervalent iodine reagents like Phenyliodine(III) bis(trifluoroacetate) (PIFA) or 2-Iodoxybenzoic acid (IBX), which are highly efficient for this transformation.[1][5] Alternatively, electrochemical methods offer an oxidant-free approach with excellent functional group tolerance.[4]
-
-
Decomposition of Starting Materials or Product: 1,2,4-thiadiazoles and their precursors can be sensitive to harsh reaction conditions. Elevated temperatures or highly acidic/basic media can lead to degradation.
-
Solution: Monitor your reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS to identify the optimal reaction time and prevent product decomposition. If using a thermally driven method, attempt the reaction at a lower temperature for a longer duration. Some modern protocols, particularly those using PIFA or electrochemical oxidation, proceed rapidly at room temperature, minimizing thermal degradation.[4][5]
-
-
Incorrect Base or Solvent System: In syntheses involving the condensation of amidines with thioacylating agents, the choice of base and solvent is critical. For instance, strong bases like Sodium Hydride (NaH) in DMF have been shown to not only facilitate the condensation but also promote the subsequent dehydrogenative N-S coupling, sometimes through unexpected mechanisms involving the solvent.[1]
-
Solution: Screen a panel of bases (e.g., NaH, K₂CO₃, t-BuOK) and aprotic solvents (e.g., DMF, DMSO, Acetonitrile). Be aware that DMF can be deprotonated by strong bases to generate a carbamoyl anion, which may initiate a radical mechanism, an unusual but effective pathway for the desired cyclization.[1]
-
Issue 2: Lack of Regioselectivity in Unsymmetrical 1,2,4-Thiadiazoles
Question: I am attempting to synthesize an unsymmetrically 3,5-disubstituted 1,2,4-thiadiazole, but I am obtaining a mixture of regioisomers or the wrong isomer entirely. How can I control the regiochemical outcome?
Probable Causes & Recommended Solutions:
-
Inappropriate Synthetic Strategy: The most common method for 1,2,4-thiadiazole synthesis, the oxidative dimerization of thioamides, is inherently limited to producing symmetrically 3,5-disubstituted products.[1][6] Attempting a cross-dimerization of two different thioamides will almost always result in a statistical mixture of products that is difficult to separate.
-
Solution: To achieve regiocontrol, you must use a strategy that builds the ring from two different fragments in a defined sequence. The most reliable methods involve the reaction of an amidine with a thioacylating agent (like a dithioester or isothiocyanate) or the reaction of a thioamide with a nitrile.[1][5] These approaches unambiguously define the substituents at the C3 and C5 positions.
-
-
Ambiguous Cyclization Pathways: Even in sequential syntheses, side reactions can lead to isomeric impurities. For example, in the synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles from isothiocyanates, competitive formation of 1,2,4-triazoles can occur under certain conditions.[4][5]
-
Solution: The regiochemical outcome is often dictated by the precise reaction conditions. Iodine-mediated oxidative C-N and N-S bond formations in water have been shown to be highly effective and regioselective for producing 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates.[4] The choice of catalyst and solvent system is paramount in directing the cyclization towards the desired thiadiazole product over other potential heterocyclic systems.
-
The following diagram illustrates a logical workflow for selecting a synthetic strategy based on the desired substitution pattern.
Caption: Decision tree for selecting a synthetic route to 1,2,4-thiadiazoles.
Issue 3: Formation of Persistent Side Products
Question: My purification is complicated by a significant side product that is difficult to separate from my desired 1,2,4-thiadiazole. What is this byproduct and how can I prevent its formation?
Probable Causes & Recommended Solutions:
-
Incomplete Cyclization: A common "side product" is the uncyclized thioacylamidine or imidoyl thiourea intermediate.[1] This occurs when the oxidative step is inefficient.
-
Solution: As detailed in Issue 1, optimize the oxidant system. You can also try adding the oxidant in portions throughout the reaction to maintain an effective concentration. In some cases, simply increasing the reaction time or temperature may be sufficient to drive the cyclization to completion.
-
-
Formation of Isomeric Heterocycles: Depending on the precursors, other heterocyclic rings can form. For instance, when using N-tosylhydrazones as starting materials, reaction with potassium thiocyanate (KSCN) can lead to 1,3,4-thiadiazoles under certain catalytic conditions.[8]
-
Solution: The formation of such isomers is highly dependent on the reaction mechanism. Carefully follow established protocols for the specific isomer you are targeting. For example, the synthesis of 1,2,4-thiadiazoles from N-tosylhydrazones is not a standard route; these precursors are more commonly used for 1,3,4-thiadiazoles or 1,2,3-thiadiazoles.[3][8] Sticking to well-validated routes, such as those starting from thioamides or amidines, is the best way to avoid unexpected isomeric byproducts.[1][4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanistic pathways for forming the 1,2,4-thiadiazole ring?
The most common and versatile methods rely on the construction of an N-C-N-C-S backbone followed by an intramolecular oxidative S-N bond formation to close the ring. This key cyclization step typically proceeds via a dehydrogenative coupling of a thioacylamidine or related intermediate. The reaction can be promoted by a wide array of chemical oxidants (I₂, PIFA, H₂O₂), electrochemical methods, or even base-promoted pathways under an inert atmosphere, which may involve radical intermediates.[1][4][5]
Caption: Key oxidative cyclization step in 1,2,4-thiadiazole synthesis.
Q2: How does the choice of starting materials affect regioselectivity?
Regioselectivity is fundamentally determined by the synthetic route, which in turn dictates the choice of starting materials.
-
For Symmetrical 3,5-Disubstituted Products: The oxidative dimerization of a single thioamide is the most direct route.[1][2]
-
For Unsymmetrical 3,5-Disubstituted Products: A sequential approach is necessary.
-
Reacting an amidine hydrochloride with a dithioester or isothiocyanate allows for the unambiguous installation of two different groups at the C3 and C5 positions.[1]
-
The reaction of a thioamide with a nitrile in the presence of a Lewis acid, followed by oxidation, is another effective method, particularly for 3-alkyl-5-aryl-1,2,4-thiadiazoles.[1][5]
-
Q3: What are the "greenest" or most environmentally benign methods for this synthesis?
There is a significant push towards developing more sustainable protocols. Key advances include:
-
Using Water as a Solvent: Iodine-mediated syntheses from isothiocyanates have been successfully performed in water, a safe and environmentally benign solvent.[4][6]
-
Employing Molecular Oxygen or H₂O₂ as the Terminal Oxidant: These reagents produce water as the only byproduct. Such reactions often require a catalyst, like iodine, to be efficient.[6][7]
-
Electrochemical Synthesis: This approach avoids the need for chemical oxidants altogether, relying on an electric current to drive the dehydrogenative N-S bond formation. These reactions can often be run at room temperature under mild conditions.[4]
-
Biocatalysis: Vanadium-dependent haloperoxidase enzymes have been used for the oxidative dimerization of thioamides, using a catalytic amount of halide salt and hydrogen peroxide as the terminal oxidant, showcasing the potential of enzymatic methods.[9][10]
Q4: Can you provide a representative experimental protocol?
Certainly. The following is a generalized protocol for the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles via PIFA-mediated oxidative cyclization, adapted from the literature.[4][5]
Protocol: PIFA-Mediated Synthesis of a 3,5-Disubstituted-1,2,4-Thiadiazole
-
Reaction Setup: To a solution of the starting imidoyl thiourea (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) in a round-bottom flask, add Phenyliodine(III) bis(trifluoroacetate) (PIFA) (1.1 mmol, 1.1 eq.) in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically very fast (5-15 minutes). Monitor the disappearance of the starting material by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane solvent system).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the solution and concentrate the solvent under reduced pressure.
-
Final Product: Purify the resulting crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., Ethanol) to afford the pure 3-substituted-5-arylamino-1,2,4-thiadiazole.
Summary Table of Synthetic Routes
| Synthetic Method | Starting Materials | Regioselectivity | Advantages | Limitations | Reference |
| Oxidative Dimerization | Thioamides | Symmetrical (3,5-disubstituted) | Simple, direct route for symmetrical products. | Not suitable for unsymmetrical products; can lead to mixtures if cross-coupling is attempted. | [1][6] |
| Amidine + Thioacylating Agent | Amidines, Dithioesters / Isothiocyanates | Excellent (Unsymmetrical) | High regiocontrol, good substrate scope. | Requires synthesis of amidine and dithioester precursors. | [1] |
| Thioamide + Nitrile | Thioamides, Nitriles | Good (Unsymmetrical) | One-pot synthesis for certain substitution patterns. | Primarily limited to 3-alkyl-5-aryl derivatives; requires Lewis acid. | [1][5] |
| I₂-Mediated Cyclization | Isothiocyanates, Amines | Excellent (3-subst. 5-amino) | Metal-free, can be run in water, good for amino derivatives. | May have substrate limitations; potential for triazole side products. | [4][5] |
| Electrochemical Synthesis | Imidoyl thioureas | Excellent (Unsymmetrical) | Oxidant-free, mild conditions, high functional group tolerance. | Requires specialized electrochemical equipment. | [4] |
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-thiadiazoles. Retrieved from [Link]
-
Antony, M. P., Chakravarthy, J. A. S., & Ila, H. (2024). Synthesis of 3,5-Disubstituted-1,2,4-thiadiazoles via NaH–DMF-Promoted Dehydrogenative Intramolecular N–S Bond Formation. The Journal of Organic Chemistry, 89(8), 4453-4460. Available from: [Link]
-
Zhao, J.-W., et al. (2014). Green synthesis of 1,2,4-thiadizoles from thioamides in water using molecular oxygen as an oxidant. Chinese Chemical Letters, 25(11), 1499-1502. Available from: [Link]
-
MDPI. (2021). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 26(17), 5159. Available from: [Link]
-
Moore, B. S., et al. (2015). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. Available from: [Link]
- Books. (2024). Chapter 6: Synthesis, Properties, and Biological Applications of 1,2,4-Thiadiazoles.
-
Organic Chemistry Portal. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. Retrieved from [Link]
-
Paton, R. M., et al. (2010). Microwave-Induced Generation and Reactions of Nitrile Sulfides: An Improved Method for the Synthesis of Isothiazoles and 1,2,4-Thiadiazoles. Tetrahedron, 66(37), 7192-7197. Available from: [Link]
-
Moore, B. S., et al. (2015). Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 137(23), 7292-7295. Available from: [Link]
-
Taylor, R. J. K., et al. (2015). Synthesis of the 1,2,4-thiadiazole alkaloids polycarpathiamines A and B. Organic Chemistry Frontiers. Available from: [Link]
-
Comprehensive Review on Huisgen's Cycloaddition Reactions. (n.d.). ResearchGate. Available from: [Link]
-
Sadashiva, M. P., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry, 88(16), 11486-11496. Available from: [Link]
-
Kappe, C. O., et al. (2014). A continuous flow synthesis and derivatization of 1,2,4-thiadiazoles. Beilstein Journal of Organic Chemistry, 10, 2457-2464. Available from: [Link]
-
Wikipedia. (n.d.). Thiadiazoles. Retrieved from [Link]
-
Lin, Y., et al. (1980). New Synthesis of 1,2,4-Thiadiazoles. Journal of Organic Chemistry, 45(18), 3750-3753. Available from: [Link]
-
Some biologically active 1,2,4-thiadiazoles. (n.d.). ResearchGate. Available from: [Link]
-
MDPI. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8049. Available from: [Link]
-
Organic Chemistry Portal. (2021). Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones. Retrieved from [Link]
-
Building 1,2,4-Thiadiazole: Ten Years of Progress. (2016). ResearchGate. Available from: [Link]
-
174 Thiadiazoles and Their Properties. (2021). ISRES. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents. (2020). Molecules. Available from: [Link]
-
Medicinal Chemistry and Properties of 1,2,4-Thiadiazoles. (n.d.). ResearchGate. Available from: [Link]
-
Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles and their antimicrobial Activities. (2023). IJNRD. Available from: [Link]
-
MDPI. (2020). Synthesis of Mesoionic 1,3,4-Thiadiazole-2-Thiolates. Molecules, 25(21), 5184. Available from: [Link]
-
Synthesis of 1,3,4-Thiadiazoles and 1,4,2-Oxathiazoles from α-Enolic Dithioesters and Active 1,3-Dipoles. (2021). The Journal of Organic Chemistry, 86(7), 5265-5273. Available from: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 7. H 2 O 2 ‐Mediated Synthesis of 1,2,4‐Thiadiazole Derivatives in Ethanol at Room Temperature: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. Diversity-Oriented Synthesis of 1,2,4-Triazoles, 1,3,4-Thiadiazoles, and 1,3,4-Selenadiazoles from N-Tosylhydrazones [organic-chemistry.org]
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Technical Support Center: Purification of Crude Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate by Column Chromatography
Welcome to the technical support center for the purification of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of this heterocyclic compound. The insights provided are based on established scientific principles and practical laboratory experience to ensure the successful isolation of your target molecule.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.
Q1: What is a recommended starting solvent system for the purification of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate on a silica gel column?
A1: A common and effective starting point for the purification of moderately polar compounds like Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. A gradient of Hexane/Ethyl Acetate is a standard choice.[1][2] It is advisable to begin with a low polarity mixture (e.g., 9:1 Hexane/Ethyl Acetate) and progressively increase the concentration of ethyl acetate.[1] The ideal solvent system should be determined through preliminary Thin Layer Chromatography (TLC) analysis to achieve an Rf value between 0.2 and 0.4 for the desired compound.[3]
Q2: How can I effectively monitor the separation during column chromatography?
A2: Since Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a colorless compound, you will need to collect fractions and analyze them using TLC.[1] By spotting each fraction on a TLC plate and developing it in the chosen solvent system, you can identify which fractions contain your purified compound.[1] If your compound is UV-active, which is likely for a thiadiazole derivative, a UV lamp can be used to visualize the spots on the TLC plate.[1] For more advanced setups, an in-line UV detector can provide real-time monitoring of the eluting compounds.[1]
Q3: My compound is eluting with impurities. What are the immediate steps to improve separation?
A3: If your compound is co-eluting with impurities, consider the following:
-
Optimize the Mobile Phase: A slight adjustment in the solvent polarity can significantly impact separation. Try decreasing the polarity of your mobile phase to increase the retention of your compound on the column, which may allow for better separation from less polar impurities. Conversely, a slight increase in polarity may help separate it from more polar impurities.
-
Gradient Elution: If you are using an isocratic (constant solvent composition) elution, switching to a gradient elution can improve resolution.[3] Start with a low polarity mobile phase and gradually increase the polarity to elute compounds with increasing polarity.
-
Column Loading: Overloading the column is a common cause of poor separation.[4] As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.[4]
Q4: What should I do if my purified compound is still not of the desired purity?
A4: If column chromatography alone is insufficient, consider a secondary purification technique. Recrystallization is an excellent option if your compound is a solid and you can find a suitable solvent system.[1] Alternatively, you could employ a different chromatographic method, such as preparative High-Performance Liquid Chromatography (HPLC), which offers higher resolution.[4]
II. Troubleshooting Guide
This detailed guide provides solutions to specific problems you may encounter during the purification of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.
Problem 1: Poor or No Separation of the Target Compound
Symptoms:
-
The desired compound co-elutes with one or more impurities.
-
TLC analysis of the collected fractions shows overlapping spots.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the mobile phase is not optimized to differentiate between your compound and the impurities. | Conduct a thorough TLC analysis with a range of solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to find a system that provides good separation.[4] Aim for a significant difference in Rf values between your compound and the impurities. |
| Column Overloading | Exceeding the loading capacity of the column leads to broad peaks and poor resolution.[4] | Reduce the amount of crude material loaded onto the column. A typical load is 1-5% of the silica gel weight.[4] If a large quantity needs to be purified, use a larger diameter column. |
| Improperly Packed Column | Channels or cracks in the silica gel bed can cause the sample to travel unevenly, resulting in poor separation.[1] | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[1] A consistently packed column is crucial for good separation. |
| Compound Instability on Silica | Some compounds can degrade on the acidic surface of silica gel, leading to the appearance of new spots and poor recovery.[5] | Test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.[5] If it is unstable, consider using a different stationary phase like alumina or deactivated silica gel.[1] |
Problem 2: The Compound is Not Eluting from the Column
Symptoms:
-
After running a large volume of the mobile phase, the desired compound is not detected in the collected fractions.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound is Too Polar | The chosen solvent system may not be polar enough to elute your compound from the silica gel. | Gradually increase the polarity of the mobile phase. If you are using a Hexane/Ethyl Acetate system, you can switch to a more polar system like Dichloromethane/Methanol. For highly polar compounds, a small percentage of a polar modifier like methanol may be necessary. |
| Strong Adsorption to Silica | The nitrogen and sulfur atoms in the thiadiazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption. | Add a small amount of a competitive base, like triethylamine (TEA) (0.1-1%), to the mobile phase to neutralize the acidic sites on the silica gel and reduce strong interactions.[3] |
| Insoluble Sample | The crude sample may not be fully soluble in the mobile phase, causing it to precipitate at the top of the column. | Ensure your sample is fully dissolved before loading. If solubility is an issue, use a "dry loading" technique.[6] Dissolve your crude material in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the resulting powder onto the column.[7][8] |
Problem 3: Peak Tailing or Fronting
Symptoms:
-
On an analytical chromatogram (like HPLC), the peaks are asymmetrical, with a "tail" or a "front." This can also be observed as streaking on a TLC plate.
Potential Causes and Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Secondary Interactions | The basic nitrogen atoms in the thiadiazole ring can interact with acidic silanol groups on the silica surface, causing peak tailing.[9] | Add a basic modifier like triethylamine (TEA) to the mobile phase to minimize these interactions.[1] Operating the mobile phase at a pH that suppresses the ionization of the analyte can also help.[9] |
| Column Overload | Injecting too much sample can lead to peak fronting. | Decrease the concentration of the sample being loaded. |
| Sample Solvent Effects | If the sample is dissolved in a solvent that is much stronger (more polar in normal phase) than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the minimum amount possible. |
| Column Voids or Contamination | A void at the head of the column or contamination can disrupt the flow path and cause peak distortion. | Repack the column if a void is suspected. If contamination is the issue, flushing the column with a strong solvent may help. |
III. Experimental Protocols & Visualizations
Protocol 1: Standard Silica Gel Column Chromatography
-
TLC Analysis: Determine the optimal solvent system using TLC. A good system will give your target compound an Rf of ~0.3.
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.[1]
-
Sample Loading:
-
Liquid Loading: Dissolve the crude Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in a minimal amount of the mobile phase or a slightly more polar solvent and carefully add it to the top of the silica bed.[8]
-
Dry Loading: If the compound has poor solubility, dissolve it in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[7] Carefully add this powder to the top of the column.
-
-
Elution: Begin eluting with the low-polarity mobile phase, collecting fractions. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting common column chromatography issues.
Caption: Troubleshooting workflow for column chromatography.
IV. References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography. Retrieved from
-
Benchchem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds. Retrieved from
-
(n.d.). HPLC Troubleshooting Guide. Retrieved from
-
Agilent. (2019, January 17). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Retrieved from
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. Retrieved from
-
Iraqi Academic Scientific Journals. (2023, December 14). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from
-
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from
-
Sorbent Technologies, Inc. (2025, August 11). Flash Chromatography Basics. Retrieved from
-
Biotage. (2023, February 10). Which loading method should I use for purification by flash chromatography?. Retrieved from
-
Reddit. (2017, July 4). How to improve efficiency on flash chromatography : r/chemistry. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from
-
Hawach. (2025, February 11). The Methods of Sample Loading in Flash Column. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved from
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from
-
NIH. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Retrieved from
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- 9. gmpinsiders.com [gmpinsiders.com]
Side product formation in the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles
Welcome to the Technical Support Center for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important heterocyclic synthesis. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively. This resource is structured as a dynamic troubleshooting guide and a comprehensive FAQ section to directly address the challenges you may encounter at the bench.
Troubleshooting Guide: Navigating Side Product Formation
The synthesis of 3,5-disubstituted 1,2,4-thiadiazoles, while versatile, is often accompanied by the formation of undesired side products that can complicate purification and significantly reduce yields. This section is dedicated to identifying and mitigating these common issues.
Problem 1: Presence of a Major Byproduct with a Carbonyl Signal (Amide Formation)
Symptom: Your reaction mixture shows a significant amount of a byproduct that has a molecular weight corresponding to the starting thioamide minus sulfur plus oxygen. NMR and IR spectroscopy confirm the presence of an amide.
Probable Cause: Hydrolysis of the starting thioamide is a common side reaction, particularly when using oxidative dimerization methods in the presence of water.[1] Thioamides are susceptible to hydrolysis under both acidic and basic conditions, converting the thione C=S bond to a more stable C=O bond.[2]
Mechanism of Amide Formation:
-
Acid-Catalyzed Hydrolysis: The thioamide sulfur is protonated, activating the carbon for nucleophilic attack by water. Subsequent proton transfers and elimination of H₂S lead to the amide.
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the thioamide carbon, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a hydrosulfide ion (HS⁻), which is subsequently protonated.
Solutions:
-
Stringent Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and store them over molecular sieves.
-
Control of pH: If the reaction conditions permit, maintaining a neutral pH can minimize both acid and base-catalyzed hydrolysis. Buffering the reaction mixture may be beneficial.
-
Choice of Oxidant: Some oxidizing agents generate water as a byproduct, which can then participate in hydrolysis. Consider using oxidants that do not produce water, or work in non-aqueous conditions.
-
Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the hydrolysis pathway relative to the desired oxidative dimerization.
Problem 2: TLC Analysis Shows Multiple Spots, Some of Which are Highly Polar (Over-oxidation Products)
Symptom: In addition to your desired product, you observe one or more highly polar byproducts on your TLC plate. Mass spectrometry may indicate the addition of one or more oxygen atoms to your starting material or product.
Probable Cause: Over-oxidation of the thioamide starting material can lead to the formation of sulfoxamides or other oxidized sulfur species.[1] The sulfur atom in the thioamide is susceptible to oxidation beyond the desired state for cyclization.
Mechanism of Over-oxidation: Strong oxidizing agents can attack the sulfur atom of the thioamide to form a sulfoxide-like intermediate, which may be stable or undergo further reactions other than the desired dimerization.
Solutions:
-
Milder Oxidizing Agents: Replace harsh oxidants like potassium permanganate with milder alternatives such as iodine, N-bromosuccinimide (NBS), or hypervalent iodine reagents like IBX (2-iodoxybenzoic acid).[3]
-
Stoichiometric Control of Oxidant: Carefully control the stoichiometry of the oxidizing agent. Use the minimum amount required for the dimerization to avoid excess oxidant that can lead to over-oxidation.
-
Temperature Control: Perform the reaction at lower temperatures to decrease the rate of over-oxidation.
-
Monitoring Reaction Progress: Closely monitor the reaction by TLC or LC-MS to stop it as soon as the starting material is consumed and before significant amounts of over-oxidation products are formed.
Problem 3: Formation of a Symmetrical 1,3,5-Triazine Byproduct
Symptom: When synthesizing unsymmetrical 3,5-disubstituted 1,2,4-thiadiazoles from nitriles, you isolate a byproduct with a mass corresponding to a trimer of one of the nitrile starting materials.
Probable Cause: Under acidic conditions, nitriles can undergo self-condensation in a process called cyclotrimerization to form highly stable 1,3,5-triazines.[4][5] This is a significant competing pathway in syntheses that utilize nitriles as precursors.
Mechanism of 1,3,5-Triazine Formation: An acid catalyst activates a nitrile molecule, making it susceptible to nucleophilic attack by a second nitrile molecule. This process repeats with a third nitrile molecule, followed by cyclization to form the aromatic triazine ring.[5]
Solutions:
-
Control of Acidity: Use the minimum amount of acid catalyst necessary to promote the desired reaction. Highly acidic conditions favor triazine formation.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can promote the cyclotrimerization of nitriles.[6] Optimize these parameters to favor the formation of the 1,2,4-thiadiazole.
-
Stoichiometry of Reactants: In reactions of nitriles with thioamides, using a slight excess of the thioamide may help to consume the nitrile before it has a chance to trimerize.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 3,5-disubstituted 1,2,4-thiadiazoles?
A1: The most prevalent methods include:
-
Oxidative Dimerization of Thioamides: This is a widely used method for synthesizing symmetrically substituted 1,2,4-thiadiazoles.[7] A variety of oxidizing agents can be employed.[8]
-
Reaction of Nitriles with Thioamides: This approach allows for the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles.[9]
-
From Amidines and Dithioesters/Isothiocyanates: Recent transition-metal-free methods offer a facile route to unsymmetrically substituted 1,2,4-thiadiazoles under mild conditions.
Q2: My reaction is not proceeding to completion. What are the likely causes?
A2: Several factors could be at play:
-
Inactive Reagents: Ensure your starting materials, particularly the oxidizing agent or catalyst, are fresh and have been stored correctly.
-
Insufficient Temperature: Some reactions require heating to overcome the activation energy barrier. Verify the optimal temperature for your specific transformation.
-
Poor Solubility: If your reactants are not fully dissolved, the reaction may be slow or incomplete. Choose a solvent in which all reactants are soluble at the reaction temperature.
-
Presence of Inhibitors: Trace amounts of impurities, such as water, can inhibit the reaction.[9] Ensure your starting materials and solvents are of high purity.
Q3: How can I improve the regioselectivity in the synthesis of unsymmetrically substituted 1,2,4-thiadiazoles?
A3: Achieving high regioselectivity is crucial when synthesizing unsymmetrical 1,2,4-thiadiazoles. One effective strategy is the one-pot reaction of a nitrile with a thioamide, which allows for the sequential formation of bonds, thereby controlling the final substitution pattern.[9] The choice of catalyst and reaction conditions can also significantly influence regioselectivity.
Q4: What are the best practices for purifying 3,5-disubstituted 1,2,4-thiadiazoles?
A4: The purification method will depend on the physical properties of your product.
-
Crystallization: If your product is a solid, recrystallization from an appropriate solvent system is often the most effective method for obtaining high purity material.
-
Column Chromatography: For oils or solids that are difficult to crystallize, silica gel column chromatography is the standard purification technique. A gradient elution with a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.
-
Precipitation: If the product is insoluble in the reaction solvent upon cooling or upon the addition of an anti-solvent, it can be isolated by filtration.
Data Presentation
Table 1: Common Side Products in 3,5-Disubstituted 1,2,4-Thiadiazole Synthesis
| Side Product | Synthetic Route | Probable Cause | Mitigation Strategies |
| Corresponding Amide | Oxidative Dimerization of Thioamides | Hydrolysis of thioamide | Use anhydrous conditions, control pH, choose appropriate oxidant. |
| Sulfoxamides | Oxidative Dimerization of Thioamides | Over-oxidation of thioamide | Use milder oxidants, control stoichiometry, lower reaction temperature. |
| 1,3,5-Triazines | From Nitriles | Cyclotrimerization of nitrile | Control acidity, optimize temperature and time, adjust reactant stoichiometry. |
| Nitriles | Oxidative Dimerization of Thioamides | Dehydrosulfurization of thioamide | Use milder reaction conditions, choose an oxidant that disfavors this pathway. |
Experimental Protocols
Protocol 1: General Procedure for Oxidative Dimerization of Thioamides using Iodine
-
To a solution of the thioamide (1.0 mmol) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere, add iodine (1.1 mmol) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Diagram 1: General Workflow for Troubleshooting Side Product Formation
Caption: A logical workflow for identifying and addressing common side product issues.
Diagram 2: Competing Reaction Pathways in Thioamide Oxidation
Caption: Visualization of competing reactions in the oxidative dimerization of thioamides.
References
-
Intermolecular 1,2,4-Thiadiazole Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society. [Link]
-
One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. The Journal of Organic Chemistry. [Link]
-
Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. Chemical and Pharmaceutical Bulletin. [Link]
-
ChemInform Abstract: One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. ResearchGate. [Link]
-
One-Pot Synthesis of 1,3,5-Triazine Derivatives via Controlled Cross-Cyclotrimerization of Nitriles: A Mechanism Approach. ACS Figshare. [Link]
-
Controlled thioamide vs. amide formation in the thioacid–azide reaction under acidic aqueous conditions. Chemical Communications. [Link]
-
Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]
-
One-pot synthesis of 1,3,5-triazine derivatives via controlled cross-cyclotrimerization of nitriles: a mechanism approach. Semantic Scholar. [Link]
-
Synthesis of Nitriles via the Iodine-Mediated Dehydrosulfurization of Thioamides. PubMed. [Link]
-
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. PMC. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Ch20 : Amide hydrolysis. University of Calgary. [Link]
-
Controlled thioamide vs. amide formation in the thioacid-azide reaction under acidic aqueous conditions. Semantic Scholar. [Link]
-
Molecular Rhenium(V) Oxotransferases: Oxidation of Thiols to Disulfides with Sulfoxides. The Case of Substrate-Inhibited Catalysis. PubMed. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
Dehydrosulfurization of aromatic thioamides to nitriles. ResearchGate. [Link]
-
CATALYTIC TRIMERIZATION OF AROMATIC NITRILES FOR SYNTHESIS OF POLYIMIDE MATRIX RESINS. NASA Technical Reports Server. [Link]
-
Metal-free dehydrosulfurization of thioamides to nitriles under visible light. RSC Publishing. [Link]
-
Cyclotrimerization of nitriles in solvent-free conditions. ResearchGate. [Link]
-
Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications. [Link]
-
Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química. [Link]
-
IBX/TEAB-mediated oxidative dimerization of thioamides: synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. ResearchGate. [Link]
-
A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. PubMed Central. [Link]
-
Highly Efficient Oxidative Dimerization of Thioamides to 3,5-Disubstituted 1,2,4-Thiadiazoles Mediated by DDQ. Semantic Scholar. [Link]
-
(PDF) ChemInform Abstract: Oxidation of Thioamides with the DMSO-HCl System. A Convenient and Efficient Method for the Synthesis of 1,2,4-Thiadiazoles, Isothiazolo[5,4-b]pyridines, and Heterocyclic Disulfides. ResearchGate. [Link]
-
Mechanism for the Oxidation of Sulfides and Sulfoxides with Periodates: Reactivity of the Oxidizing Species. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. Scientia Pharmaceutica. [Link]
-
Synthesis of Some New 1,3,4-Thiadiazole Derivatives and studying their Biological Activities. Journal of Al-Nahrain University. [Link]
-
Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. ResearchGate. [Link]
-
Tips and tricks for difficult amide bond formation?. Reddit. [Link]
-
Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents. MDPI. [Link]
-
Efficient Green Synthesis and Biological Evaluation of Thiadiazole Derivatives. Lifesciences-artificial Intelligence and Nanotechnology Briefs. [Link]
-
Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central. [Link]
-
Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies. [Link]
Sources
- 1. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Highly Efficient Oxidative Dimerization of Thioamides to 3,5-Disubstituted 1,2,4-Thiadiazoles Mediated by DDQ | Semantic Scholar [semanticscholar.org]
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Technical Support Center: Optimizing Thiadiazole Synthesis with Design of Experiments (DoE)
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for optimizing the synthesis of thiadiazole derivatives, a crucial scaffold in medicinal chemistry. We will delve into the practical application of Design of Experiments (DoE) to systematically enhance your reaction outcomes, troubleshoot common issues, and ensure the robustness of your synthetic protocols.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have before embarking on thiadiazole synthesis and its optimization.
Q1: What are the most common starting materials for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles?
A1: The most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles typically involve the cyclization of thiosemicarbazide derivatives or the reaction of acylhydrazines with a thionating agent.[1] Common starting materials include carboxylic acids and thiosemicarbazide, which are readily available and provide a straightforward route to the thiadiazole core.[1]
Q2: Why should I use Design of Experiments (DoE) for optimizing my thiadiazole synthesis instead of the traditional "one variable at a time" (OVAT) approach?
A2: While the OVAT method is intuitive, it is often inefficient and can miss the optimal reaction conditions because it fails to account for interactions between different factors.[2][3] DoE, a statistical approach, allows you to vary multiple factors simultaneously, such as temperature, reaction time, and reagent concentration.[4] This approach provides a more comprehensive understanding of the reaction space, identifies optimal conditions with fewer experiments, and reveals critical interactions between variables that would be missed with OVAT.[2][3][5]
Q3: What are the key reaction parameters I should consider for my DoE study in thiadiazole synthesis?
A3: Key parameters, or "factors," to investigate in a DoE study for thiadiazole synthesis include:
-
Temperature: Influences reaction rate and selectivity.
-
Reaction Time: Crucial for ensuring complete conversion without product degradation.[6]
-
Stoichiometry of Reactants: The molar ratio of your starting materials can significantly impact yield.
-
Catalyst Loading: If a catalyst is used, its concentration is a critical factor.
-
Solvent: The choice of solvent can dramatically alter reaction efficiency and selectivity.[7]
Q4: My thiadiazole product is difficult to purify. What are some common reasons and solutions?
A4: Purification of N-heterocycles like thiadiazoles can be challenging due to their polarity and potential to interact with silica gel.[8] If you are facing purification issues, consider the following:
-
Alternative Chromatography: If silica gel chromatography is problematic, consider using alumina or reverse-phase chromatography.
-
Recrystallization: This is often an effective method for purifying solid products. Experiment with different solvent systems to find one that provides good quality crystals.
-
Extraction pH Adjustment: During aqueous workup, carefully adjusting the pH can help to separate your product from acidic or basic impurities.
Troubleshooting Guide for Thiadiazole Synthesis
This section provides a question-and-answer formatted guide to address specific problems you may encounter during your experiments.
Low or No Product Yield
Q: My reaction yield is consistently low, or I'm not getting any product at all. What are the likely causes?
A: Low yields in heterocyclic synthesis can arise from several factors.[6] A systematic approach is the best way to troubleshoot this issue.[6]
-
Suboptimal Reaction Conditions: The temperature, reaction time, or concentration of reactants may not be ideal.[6] This is where a DoE approach is invaluable for systematically screening a wide range of conditions to identify the optimum.[4]
-
Purity of Reagents and Solvents: Impurities in your starting materials or solvents can inhibit the reaction or lead to unwanted side products.[6] Always use reagents of appropriate purity and ensure solvents are dry, especially for moisture-sensitive reactions.[6]
-
Atmospheric Contamination: Many organic reactions are sensitive to atmospheric moisture and oxygen.[6] If your reaction is air-sensitive, ensure you are using proper inert atmosphere techniques, such as a nitrogen or argon blanket.[6]
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can lead to slow reaction rates and reduced yields.[6] Ensure your stirring is vigorous enough for the scale and viscosity of your reaction mixture.[6]
-
Product Decomposition: The desired thiadiazole derivative may be unstable under the reaction or workup conditions.[6] Monitor your reaction progress using TLC or LC-MS to check for product degradation over time.[6]
Formation of Side Products
Q: I'm observing multiple spots on my TLC plate, indicating the formation of side products. How can I improve the selectivity of my reaction?
A: The formation of side products is a common challenge in heterocyclic synthesis. Here's how to address it:
-
Re-evaluate Reaction Conditions: Side reactions are often highly sensitive to changes in temperature and reaction time. A lower temperature may favor the desired product. Use DoE to map out the reaction space and find conditions that maximize the yield of your target molecule while minimizing impurities.[4]
-
Choice of Dehydrating Agent/Catalyst: In syntheses involving cyclization, the choice of dehydrating agent (e.g., H₂SO₄, POCl₃) is critical.[9] Some reagents may be too harsh and promote side reactions. Consider screening alternative, milder catalysts.
-
Order of Reagent Addition: In some cases, the order in which you add your reagents can influence the reaction pathway and minimize the formation of side products.
Reaction Stalls or is Incomplete
Q: My reaction starts but does not go to completion, even after an extended period. What could be the issue?
A: An incomplete reaction can be frustrating. Consider these possibilities:
-
Reversible Reaction: The reaction may be reversible, reaching an equilibrium that favors the starting materials. You might need to remove a byproduct (e.g., water) to drive the reaction to completion.
-
Catalyst Deactivation: If you are using a catalyst, it may be deactivating over time. You might need to add more catalyst or switch to a more robust one.
-
Insufficient Energy Input: The reaction may require more energy to overcome the activation barrier. Carefully increasing the temperature could be a solution. However, be mindful of potential product degradation at higher temperatures.[6]
Optimizing Thiadiazole Synthesis Using Design of Experiments (DoE)
DoE is a powerful statistical tool for efficiently optimizing chemical reactions.[5] It allows for the simultaneous investigation of multiple variables, leading to a deeper understanding of the process and faster identification of optimal conditions.[4]
Step-by-Step DoE Workflow
Here is a generalized workflow for applying DoE to the optimization of a thiadiazole synthesis.
Step 1: Define the Objective and Responses
-
Objective: To maximize the yield and purity of the desired thiadiazole product.
-
Responses (Outputs):
-
Yield (%)
-
Purity (by HPLC or NMR)
-
Step 2: Identify Key Factors and Their Ranges Based on preliminary experiments or literature precedent, identify the critical reaction parameters (factors) and define a feasible range (low and high levels) for each.
| Factor | Low Level | High Level |
| Temperature (°C) | 80 | 120 |
| Reaction Time (h) | 2 | 8 |
| Molar Ratio (Acid:Thiosemicarbazide) | 1:1 | 1:1.5 |
| Catalyst Loading (mol%) | 5 | 15 |
Step 3: Select an Experimental Design For screening purposes, a factorial design is often a good starting point.[10] A full factorial design will test all possible combinations of the selected factor levels.[4] For four factors at two levels, this would require 2⁴ = 16 experiments.
Step 4: Run the Experiments and Collect Data Execute the experiments according to the design matrix generated by your DoE software. It is crucial to randomize the run order to minimize the impact of any systematic errors.
Step 5: Analyze the Results and Build a Model Input the experimental responses (yield and purity) into the DoE software. The software will perform a statistical analysis to:
-
Identify the factors that have a significant effect on the responses.
-
Determine if there are any significant interactions between factors.
-
Generate a mathematical model that describes the relationship between the factors and the responses.
Step 6: Visualize the Results and Determine Optimal Conditions The software can generate response surface plots, which are 3D visualizations of how the responses change as two factors are varied.[4] These plots are invaluable for identifying the region of the experimental space that gives the optimal outcome.[4]
Visualizing the DoE Workflow
Caption: A streamlined workflow for applying Design of Experiments (DoE) to reaction optimization.
Representative Experimental Protocol: Synthesis of a 2-Amino-5-Aryl-1,3,4-Thiadiazole
This protocol outlines a typical synthesis that can be optimized using the DoE principles described above.
Materials:
-
Substituted Benzoic Acid
-
Thiosemicarbazide
-
Phosphorus Oxychloride (POCl₃) or Concentrated Sulfuric Acid (H₂SO₄)
-
Appropriate Solvent (e.g., DMF, Toluene)
-
Sodium Bicarbonate Solution
-
Organic Solvent for Extraction (e.g., Ethyl Acetate)
-
Drying Agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted benzoic acid (1 equivalent) and thiosemicarbazide (1-1.5 equivalents, as determined by your DoE).
-
Add the solvent and begin stirring to form a suspension.
-
Carefully add the dehydrating agent (e.g., POCl₃) dropwise at 0 °C.
-
Heat the reaction mixture to the desired temperature (as per your DoE design) and maintain it for the specified time.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with cold water and dry it under vacuum.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
General Reaction Mechanism: Acid-Catalyzed Cyclization
The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles from a carboxylic acid and thiosemicarbazide typically proceeds through an acid-catalyzed cyclization and dehydration mechanism.
Caption: A simplified mechanism for the formation of 1,3,4-thiadiazoles.
Troubleshooting Decision Tree
When faced with an unexpected outcome, this decision tree can guide your troubleshooting process.
Caption: A decision tree to guide troubleshooting in thiadiazole synthesis.
By systematically applying the principles of Design of Experiments and utilizing this guide to navigate common challenges, you will be well-equipped to optimize your thiadiazole synthesis, leading to more efficient, robust, and scalable processes in your research and development endeavors.
References
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Montgomery, D. C. (2017). Design and Analysis of Experiments (9th ed.). John Wiley & Sons.
-
Hu, Y., Li, C.-Y., Wang, X.-M., Yang, Y.-H., & Zhu, H.-L. (2014). 1,3,4-Thiadiazole: Synthesis, Reactions, and Applications in Medicinal, Agricultural, and Materials Chemistry. Chemical Reviews, 114(10), 5572–5610. [Link]
-
A Brief Introduction to Chemical Reaction Optimization. (n.d.). ACS Publications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from [Link]
-
The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015). Organic & Biomolecular Chemistry, 14(8), 2438-2447. [Link]
-
Anderson, M. J., & MacLeod, A. M. (2016). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). ACS Catalysis, 6(6), 3845-3855. [Link]
-
Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. Retrieved from [Link]
Sources
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- 2. A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01892G [pubs.rsc.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jocpr.com [jocpr.com]
- 10. Design of experiments (DOE) in chemical industry; to optimize processes, improve product quality, and reduce costs [onlytrainings.com]
Technical Support Center: Overcoming Poor Solubility of Thiadiazole Derivatives in Biological Assays
Welcome to the technical support center for researchers working with thiadiazole derivatives. The unique chemical properties of the thiadiazole scaffold, which contribute to its diverse biological activities, often present a significant challenge in the laboratory: poor aqueous solubility.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges and ensure the reliability and reproducibility of your experimental data.
I. Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers face when working with poorly soluble thiadiazole compounds.
Q1: My thiadiazole derivative is fully dissolved in my DMSO stock, but precipitates immediately when I add it to my aqueous assay buffer. Why is this happening?
A: This is a classic case of a compound exceeding its kinetic solubility .[4] While your compound is soluble in a 100% organic solvent like Dimethyl Sulfoxide (DMSO), the drastic shift in polarity upon dilution into an aqueous buffer causes its solubility limit to drop sharply.[4] The compound "crashes out" of the solution because it doesn't have enough time to reach a stable, dissolved state in the new environment. A clear DMSO stock solution does not guarantee solubility in the final assay medium.[4]
Q2: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?
A: Understanding this distinction is crucial for experimental design and data interpretation.
-
Kinetic Solubility is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It measures the concentration at which a compound precipitates under these specific, rapid conditions.[5][6][7] This is often what is relevant for initial high-throughput screening.
-
Thermodynamic Solubility is the true equilibrium solubility. It's the maximum concentration of a compound that can dissolve in a solvent (without prior dissolution in a co-solvent) after an extended period of equilibration, where there is a balance between the dissolved and undissolved solid forms.[8][9]
Essentially, kinetic solubility is often an overestimation of the true, stable solubility.[6] If your compound's concentration in the assay exceeds its thermodynamic solubility, it may precipitate over the course of a longer incubation, leading to inaccurate results.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) with minimal cytotoxic effects.[10][11][12] However, some sensitive cell lines may show stress or altered function at concentrations as low as 0.1%.[13] It is imperative to run a solvent tolerance control experiment for your specific cell line to determine the highest non-toxic concentration. Exceeding this limit can lead to confounded results where the observed effect is due to solvent toxicity rather than your compound's activity.[11][12][14][15]
Q4: Can changing the pH of my buffer help solubilize my thiadiazole derivative?
A: Yes, for ionizable compounds, pH modification can be a very effective strategy.[16] Thiadiazole derivatives can possess acidic or basic functional groups. Adjusting the pH of the buffer to ionize these groups can significantly increase aqueous solubility. For a basic compound, lowering the pH (making it more acidic) will lead to protonation and increased solubility. Conversely, for an acidic compound, raising the pH (making it more basic) will cause deprotonation and improve solubility.
Q5: Are there alternatives to DMSO for dissolving my compound?
A: Yes, several other co-solvents can be used, such as ethanol, N-methyl-2-pyrrolidone (NMP), or polyethylene glycol (PEG).[16] However, each has its own toxicity profile that must be evaluated.[10][17] For some applications, formulation strategies like using cyclodextrins can be an excellent alternative. These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to encapsulate your poorly soluble compound and carry it into an aqueous solution, forming an "inclusion complex".[16][18][19][20]
II. Troubleshooting Guide: Compound Precipitation in Assays
Encountering precipitation can be frustrating. This guide provides a systematic approach to diagnosing and solving the problem.
Step 1: Initial Diagnosis & Observation
-
When does precipitation occur? Immediately upon addition to the buffer, or over time during incubation? This helps distinguish between kinetic and thermodynamic solubility issues.
-
What does it look like? Is it a fine, cloudy precipitate or larger crystals? This can give clues about the nature of the insolubility.
-
Is it concentration-dependent? Test a serial dilution of your compound. Finding the maximum soluble concentration is a critical first step.[4]
Step 2: Systematic Troubleshooting Workflow
This workflow provides a logical progression from simple fixes to more complex formulation strategies.
Caption: Systematic workflow for troubleshooting compound precipitation.
Step 3: In-Depth Solutions
A. Optimizing Co-Solvent Conditions
If DMSO is causing issues, the goal is to use the lowest effective concentration.
-
Prepare a Higher Concentration Stock: If you need a final assay concentration of 10 µM and your stock is 10 mM, you perform a 1:1000 dilution, resulting in 0.1% DMSO. If you need 100 µM, this becomes 1% DMSO, which may be toxic.[12] The solution is to make a more concentrated stock (e.g., 50 mM or 100 mM) if the compound's solubility in pure DMSO allows.
-
Perform Serial Dilutions in Media: Instead of adding a small volume of high-concentration stock directly to the full assay volume, perform an intermediate dilution step in the assay medium. This gradual decrease in solvent polarity can sometimes prevent the compound from crashing out.
B. Utilizing Cyclodextrins
Cyclodextrins are powerful tools for solubilizing hydrophobic molecules.[16][18][21] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high water solubility and safety profiles.[16]
Caption: Mechanism of cyclodextrin inclusion complex formation.
C. Advanced Formulation: Nanoparticles
For particularly challenging compounds, reducing particle size to the nanoscale can dramatically increase the surface area available for dissolution.[16][22][23][24] This enhances both the rate and extent of dissolution.[22]
-
Methods: Techniques include wet bead milling, high-pressure homogenization, or precipitation methods.[22][24][25][26] These methods create a nanosuspension, which is a dispersion of the drug nanoparticles in a liquid medium, stabilized by surfactants or polymers.[22]
-
Benefits: Nanoparticle formulations can significantly improve a compound's apparent solubility and bioavailability, making them a viable strategy for preclinical and clinical development.[22][23][27]
III. Protocols & Methodologies
Protocol 1: Determining Maximum Tolerated DMSO Concentration
Objective: To find the highest concentration of DMSO that does not significantly impact cell viability or function in your specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
DMSO (cell culture grade)
-
96-well clear flat-bottom plates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at the density you will use for your primary assay. Allow cells to adhere and recover for 24 hours.
-
Prepare DMSO Dilutions: In complete cell culture medium, prepare a 2X serial dilution of DMSO. Typical final concentrations to test are: 2%, 1%, 0.5%, 0.25%, 0.125%, and 0.0625%. Include a "medium only" control (0% DMSO).
-
Treatment: Remove the old medium from the cells and add 100 µL of the appropriate DMSO dilution to each well. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the same duration as your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the 0% DMSO control (set to 100% viability). Plot cell viability (%) versus DMSO concentration. The highest concentration that results in ≥90% cell viability is generally considered safe to use.
Protocol 2: Preparing a Thiadiazole-Cyclodextrin Inclusion Complex
Objective: To prepare a stock solution of a poorly soluble thiadiazole derivative using Hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
Thiadiazole derivative (powder)
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Vortex mixer and/or sonicator
Procedure:
-
Prepare Cyclodextrin Solution: Weigh out HP-β-CD and dissolve it in your desired aqueous buffer to create a stock solution. A 40% (w/v) solution is a common starting point. Warming the solution slightly (to 37-40°C) can aid dissolution.
-
Add Compound: Weigh your thiadiazole derivative and add it directly to the HP-β-CD solution to achieve your target stock concentration (e.g., 10 mM).
-
Facilitate Complexation: Vortex the mixture vigorously for 2-5 minutes. If the compound is not fully dissolved, place the vial in a bath sonicator for 15-30 minutes. Intermittent vortexing can help.
-
Equilibration: Allow the solution to equilibrate by rotating it at room temperature for at least 1-2 hours, or overnight for very difficult compounds.
-
Clarification: Centrifuge the solution at high speed (e.g., >10,000 x g) for 10 minutes to pellet any remaining undissolved compound.
-
Final Stock: Carefully collect the supernatant. This is your clear, water-soluble thiadiazole-cyclodextrin stock solution. The concentration should be confirmed via an analytical method like HPLC-UV if precise quantification is required.
Data Summary Table: Common Solubilization Strategies
| Strategy | Mechanism of Action | Typical Use Case | Advantages | Disadvantages |
| Co-solvents (e.g., DMSO) | Increases solubility by reducing the polarity of the aqueous medium.[16] | High-throughput screening, initial in vitro assays. | Simple to prepare, effective for many compounds. | Potential for cell toxicity, compound may precipitate upon dilution.[11][14][15] |
| pH Modification | Ionizes the compound, increasing its interaction with polar water molecules.[16] | Compounds with acidic or basic functional groups. | Highly effective, can achieve significant solubility increase. | Only applicable to ionizable compounds; pH change may affect assay biology. |
| Cyclodextrins (e.g., HP-β-CD) | Encapsulates the hydrophobic drug molecule in its cavity, presenting a hydrophilic exterior.[16][18] | Cell-based assays, in vivo preclinical studies. | Low toxicity, significant solubility enhancement, can improve stability.[16][18] | May not be effective for all molecular shapes; can be a more complex preparation. |
| Nanoparticle Formulation | Increases the surface-area-to-volume ratio, enhancing the dissolution rate.[22][23] | Oral drug delivery, challenging compounds for in vivo studies. | Dramatically improves dissolution and bioavailability.[22][23][27] | Requires specialized equipment (milling, homogenization); complex formulation development.[22][26] |
IV. References
-
Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (2012). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences, 3(2), 1459-1469. Available from: [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
LibreTexts. (2025). 2.5: Preparing Solutions. Chemistry LibreTexts. Available from: [Link]
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Kumar, R., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Beni-Suef University Journal of Basic and Applied Sciences, 10(1), 1-18. Available from: [Link]
-
Galvão, M. F., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports, 14(1), 1-11. Available from: [Link]
-
ResearchGate. (n.d.). Selected synthetic strategies for 1,2,3-thiadiazole derivatives. Available from: [Link]
-
Gali, L., et al. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 28(14), 5389. Available from: [Link]
-
Kumar, S., & Bhargava, D. (2013). Developing nanoparticle formulations or poorly soluble drugs. Pharmaceutical Technology, 37(10), 46-51. Available from: [Link]
-
ResearchGate. (2013). Developing nanoparticle formulations of poorly soluble drugs. Available from: [Link]
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Al-Subaiyel, A. M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals, 16(11), 1546. Available from: [Link]
-
The Protein Chemist. (2020). Solution-making strategies & practical advice. YouTube. Available from: [Link]
-
Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available from: [Link]
-
Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 25(18), 4287. Available from: [Link]
-
Gherman, C., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules, 28(24), 8089. Available from: [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Available from: [Link]
-
ResearchGate. (2016). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. Available from: [Link]
-
American Chemical Society. (2015). Strategies to Improve Solubility of Drug Candidates. Available from: [Link]
-
ResearchGate. (2012). (PDF) Biological Activities of Thiadiazole Derivatives: A Review. Available from: [Link]
-
Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1724. Available from: [Link]
-
Zhao, P., et al. (2011). Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory. Current Nanoscience, 7(4), 532-541. Available from: [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. Available from: [Link]
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Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available from: [Link]
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ResearchGate. (n.d.). Comparison of kinetic solubility with equilibrium solubility (μM) of.... Available from: [Link]
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Bio-Rad. (n.d.). DC Protein Assay Instruction Manual. Available from: [Link]
-
Singh, I. (2025). Review Article on Thiadiazole Derivatives and Its Biological Activity. Sarcouncil Journal of Plant and Agronomy, 3(1), 11-15. Available from: [Link]
-
Singh, M., et al. (2018). Cyclodextrin complexes: Perspective from drug delivery and formulation. Journal of Pharmaceutical Sciences, 107(10), 2531-2546. Available from: [Link]
-
Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Available from: [Link]
-
Hagedorn, M., et al. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 15(7), 1935. Available from: [Link]
-
ResearchGate. (2014). (PDF) A convenient route for the synthesis of new thiadiazoles. Available from: [Link]
-
ResearchGate. (n.d.). Cell viability following exposure to DMSO. Cells were grown in medium.... Available from: [Link]
-
MDPI. (2023). Spectroscopic and Physicochemical Analysis of Bioactive Cobalt(II) β-Diketo Ester Complexes: Insights into DNA and BSA Binding Mechanisms. Available from: [Link]
-
Sharma, S., et al. (2022). Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold. Molecules, 27(24), 8718. Available from: [Link]
-
Dove Medical Press. (2024). Nanotechnology & Poorly Soluble Drugs. Drug Design, Development and Therapy. Available from: [Link]
-
MB-About. (n.d.). Assay Troubleshooting. Available from: [Link]
-
Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
-
Taylor & Francis Online. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Available from: [Link]
-
Nielsen, G. D., & Franzyk, H. (2016). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 68(5), 1641-1649. Available from: [Link]
-
de la Torre, B. G., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules, 27(14), 4472. Available from: [Link]
-
NIH. (2020). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. Available from: [Link]
-
NIH. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Available from: [Link]
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- 15. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Denmark [eppendorf.com]
- 16. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 27. researchgate.net [researchgate.net]
Troubleshooting mass spectrometry fragmentation of thiadiazole compounds
Welcome to the technical support center for the mass spectrometric analysis of thiadiazole compounds. This guide is designed for researchers, medicinal chemists, and analytical scientists who encounter challenges during the structural elucidation and characterization of these vital heterocyclic scaffolds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to solve complex fragmentation problems effectively.
Fundamentals of Thiadiazole Fragmentation
Thiadiazoles are a class of five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms. The specific arrangement of these heteroatoms defines the isomer (e.g., 1,3,4-, 1,2,3-, 1,2,4-, and 1,2,5-thiadiazole), and this isomeric identity is the single most critical factor governing the compound's fragmentation behavior under mass spectrometric conditions. Understanding the core fragmentation patterns is the first step in effective troubleshooting.
-
1,3,4-Thiadiazoles: Commonly found in pharmaceuticals, these compounds typically fragment first by losing substituents attached to the carbon atoms. Subsequent fragmentation involves the cleavage of the heterocyclic ring itself.[1][2]
-
1,2,3-Thiadiazoles: The most characteristic fragmentation pathway for this isomer is the facile elimination of a neutral nitrogen molecule (N₂) directly from the molecular ion.[3][4] This is often the primary fragmentation event observed.
-
1,2,4-Thiadiazoles: Fragmentation can be more complex and is highly dependent on the nature and position of substituents, often involving ring-opening and subsequent cleavage.[5][6]
This guide will focus primarily on the commonly encountered 1,3,4- and 1,2,3-isomers, but the principles discussed are broadly applicable.
Troubleshooting Guide: Common Fragmentation Issues
This section addresses specific, common problems encountered during the ESI-MS analysis of thiadiazole derivatives in a practical question-and-answer format.
Question 1: My primary ESI-MS spectrum shows a very weak or completely absent molecular ion peak ([M+H]⁺). How can I find my compound?
This is a frequent and frustrating issue. The absence of the expected protonated molecule can be attributed to several factors, primarily high compound lability leading to in-source fragmentation or the preferential formation of adducts.
Answer:
Your troubleshooting approach should be a systematic process of elimination.
Caption: Troubleshooting workflow for a missing molecular ion.
Detailed Explanation:
-
Search for Adducts: Before assuming fragmentation, meticulously check your spectrum for common adducts. Sodium ([M+Na]⁺) and potassium ([M+K]⁺) are ubiquitous contaminants from glassware and solvents. If you use an ammonium-based buffer, look for [M+NH₄]⁺. The nature of the ions generated in ESI depends heavily on the analyte and experimental conditions.[7]
-
Identify In-Source Fragmentation: If the spectrum is dominated by ions of lower m/z, your compound is likely fragmenting within the ion source before it reaches the mass analyzer. This phenomenon, known as in-source collision-induced dissociation (CID), occurs when ions are accelerated by electric fields and collide with gas molecules in the intermediate-pressure region of the source.[8][9]
-
Soften Ionization Conditions: To mitigate in-source fragmentation, you must reduce the energy imparted to the ions.
-
Decrease Cone/Fragmentor/Orifice Voltage: This is the most critical parameter. Systematically decrease this voltage (e.g., in 10-20V steps) and monitor the intensity of your expected [M+H]⁺. High cone voltages are a common cause of in-source fragmentation.[8][10]
-
Optimize Source Temperature: High temperatures can increase analyte dissociation.[9] Try reducing the source temperature to the lowest value compatible with good desolvation.
-
-
Check Mobile Phase Composition: Trifluoroacetic acid (TFA) is a strong ion-pairing agent that can suppress ESI signal and sometimes promote fragmentation.[10] If you are using TFA, try switching to 0.1% formic acid.
Question 2: My spectrum is too complex, with many unexpected fragment ions. How do I determine the correct fragmentation pathway?
A crowded MS/MS spectrum can be daunting, especially with novel compounds. This often arises from multiple, competing fragmentation pathways or the presence of rearrangements, which are common in mass spectrometry.[3]
Answer:
A systematic approach using MSⁿ experiments and careful data analysis is key to unraveling complex fragmentation.
-
Perform an MS³ Experiment: The best way to establish relationships between fragments is to use tandem mass spectrometry. Isolate a major fragment ion from your MS/MS spectrum and fragment it again (MS³). The resulting product ions definitively originate from that specific precursor, helping you build the fragmentation pathway piece by piece.
-
Utilize High-Resolution MS (HRMS): If available, use an Orbitrap, TOF, or FT-ICR instrument to obtain accurate mass measurements for all ions (precursor and fragments).[11] This allows you to calculate the elemental composition of each fragment, which is crucial for proposing logical neutral losses and fragment structures.
-
Look for Characteristic Neutral Losses: Compare the mass differences between your precursor ion and fragment ions to known neutral losses.
| Neutral Loss (Da) | Possible Lost Moiety | Significance for Thiadiazoles |
| 28.00 | N₂ | Hallmark of 1,2,3-Thiadiazoles. [3][4] |
| 27.00 | HCN | Common fragment from nitrogen-containing heterocycles. |
| 44.98 | HCSN | Suggests cleavage of the thiadiazole ring. |
| Varies | R-groups | Initial loss of substituents is common for 1,3,4-thiadiazoles.[1] |
-
Propose Mechanistically Plausible Pathways: Based on the elemental compositions and established relationships, draw out potential fragmentation mechanisms. For example, the fragmentation of acetylated 1,3,4-thiadiazole derivatives often starts with the sequential loss of the acetyl groups before the core ring fragments.[1][2]
Frequently Asked Questions (FAQs)
Q: What are the most common fragmentation pathways for substituted 1,3,4-thiadiazoles?
A: For 1,3,4-thiadiazoles, fragmentation typically begins with cleavages at the substituent groups, followed by decomposition of the heterocyclic ring.[1] The specific pathway is highly dependent on the nature of the substituents. A common subsequent step is the cleavage of the ring, which can involve multiple bond-breaking steps to produce characteristic smaller fragment ions.[1][2]
Caption: Primary fragmentation of a 1,2,3-thiadiazole.
Q: What are the best starting ESI-MS conditions for a novel thiadiazole compound?
A: A good starting point is to use "soft" ionization conditions to maximize the chance of observing the molecular ion.
| Parameter | Starting Value (Positive Ion Mode) | Rationale |
| Ionization Mode | Electrospray Ionization (ESI) | Generally effective for polar, nitrogen-containing heterocycles. |
| Mobile Phase | 50:50 Acetonitrile:Water + 0.1% Formic Acid | Provides a good balance of solubility and protonation efficiency. |
| Capillary Voltage | 3.0 - 4.0 kV | Standard range for stable spray. |
| Cone/Fragmentor Voltage | 20 - 30 V | A low starting value to minimize in-source fragmentation. [9][10] |
| Source Temperature | 120 - 150 °C | Sufficient for desolvation without causing thermal degradation. |
| Desolvation Gas Flow | 600 - 800 L/Hr (N₂) | Instrument-dependent, but should be high enough for efficient drying. |
These parameters should be systematically optimized for each unique compound.
Experimental Protocols
Protocol 1: Systematic Optimization of Cone Voltage
Objective: To find the optimal cone/fragmentor voltage that maximizes molecular ion intensity while minimizing in-source fragmentation.
-
Prepare a solution of your thiadiazole analyte at a typical concentration (e.g., 1-10 µg/mL) in a suitable mobile phase.
-
Infuse the solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set all other source parameters (capillary voltage, temperatures, gas flows) to their standard values.
-
Begin with a very low cone voltage (e.g., 10 V). Acquire a full scan mass spectrum.
-
Increase the cone voltage in discrete steps (e.g., 10 V increments) up to a high value (e.g., 100 V). Acquire a full spectrum at each step.
-
Create a data table plotting the cone voltage against the absolute intensity of the desired [M+H]⁺ ion and the intensities of major in-source fragment ions.
-
Review the data to identify the voltage that provides the best signal for the [M+H]⁺ before significant fragmentation begins. This is your optimal value for full scan analysis. For MS/MS, a slightly higher voltage that still provides a strong precursor ion signal may be acceptable.
Protocol 2: Collision Energy (CE) Ramp for MS/MS Optimization
Objective: To efficiently determine the optimal collision energy for generating a rich and informative MS/MS spectrum.
-
Using the optimized source conditions from Protocol 1, set up an MS/MS experiment.
-
Select your [M+H]⁺ (or other adduct) as the precursor ion for fragmentation.
-
Instead of setting a single CE value, program a CE ramp. For example, set the instrument to acquire data across a range from 10 eV to 60 eV.
-
Acquire the MS/MS data. The resulting spectrum will show all fragment ions generated across the entire energy range.
-
Examine the spectrum to identify which fragments appear at low, medium, and high collision energies.
-
From this single experiment, you can select several optimal CE values for your final analytical method:
-
A low CE (e.g., 15 eV) that produces only the most labile bond cleavages.
-
A medium CE (e.g., 30 eV) that produces a good variety of structurally significant fragments.
-
A high CE (e.g., 50 eV) that may reveal the core structure through extensive fragmentation.
-
References
- BenchChem. (2025). Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of Thiadiazole Derivatives by NMR and MS. BenchChem.
-
Gomathy, S. S., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. MDPI. Available from: [Link]
-
Rusanov, A., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. PMC - PubMed Central. Available from: [Link]
-
Pihlaja, K., et al. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Rapid Communications in Mass Spectrometry. Available from: [Link]
-
Millard, B. J., & Pain, D. L. (1970). High resolution mass spectrometry. Part VII. 1,2,3-Thiadiazole derivatives. Journal of the Chemical Society C: Organic. Available from: [Link]
-
ResearchGate. (n.d.). Mass spectra of thiadiazole derivatives 1, 2, and 3 (A, B, and C,...). ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Mass fragmentation patterns of compound 4a. ResearchGate. Available from: [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available from: [Link]
-
Gomathy, S. S., et al. (2020). Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. PMC - PubMed Central. Available from: [Link]
-
Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar. Available from: [Link]
-
Pihlaja, K., et al. (2004). Electron ionization induced fragmentation of some oxadiazole and thiadiazole derivatives. Wiley Online Library. Available from: [Link]
-
Christ, M. (2019). Some advice about how to reduce the fragmentation in ESI mass spectrometry? ResearchGate. Available from: [Link]
-
Göktaş, H., et al. (2019). Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities. PMC - PubMed Central. Available from: [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of protonated 1,2,3-thiadiazole 1eS including.... ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Fragmentation pathways of protonated 1,2,3-thiadiazole 1aS including.... ResearchGate. Available from: [Link]
-
ResearchGate. (n.d.). Dissociation pathways for the molecular cation of 3,4-dichloro-1,2,5-thiadiazole: A time-of-flight mass spectrometry and computational study. ResearchGate. Available from: [Link]
-
Taylor & Francis Online. (n.d.). New 1,3,4-thiadiazoles Derivatives: Synthesis, Antiproliferative Activity, Molecular Docking and Molecular Dynamics. Taylor & Francis Online. Available from: [Link]
-
LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Available from: [Link]
-
Chemical Methodologies. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide And Studying Their. Chemical Methodologies. Available from: [Link]
-
R Discovery. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. R Discovery. Available from: [Link]
-
de Hoffmann, E., & Stroobant, V. (2013). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. PMC - NIH. Available from: [Link]
-
ResearchGate. (n.d.). Commercial drugs based on different thiadiazole scaffolds (5–14). ResearchGate. Available from: [Link]
-
ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Available from: [Link]
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Stability issues of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate under acidic or basic conditions
Welcome to the technical support center for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (EMTC). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound, particularly under acidic and basic conditions. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity of your experiments and the reliability of your results.
Introduction: Understanding the Chemistry of EMTC
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-thiadiazole ring substituted with a methyl group at the 3-position and an ethyl carboxylate group at the 5-position. The stability of this molecule is primarily influenced by two key structural features: the aromatic 1,2,4-thiadiazole ring and the ethyl ester functional group. While the disubstituted thiadiazole ring is generally stable due to its aromatic character, both the ester and the heterocyclic ring can be susceptible to degradation under certain pH and temperature conditions. This guide will delve into these potential stability issues and provide you with the necessary tools to troubleshoot and mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate?
A1: The two main stability concerns are the hydrolysis of the ethyl ester group and the potential for cleavage of the 1,2,4-thiadiazole ring. Ester hydrolysis can occur under both acidic and basic conditions, while the thiadiazole ring is particularly susceptible to cleavage under strong basic conditions.
Q2: Is the 1,2,4-thiadiazole ring stable to acid?
A2: Generally, the 1,2,4-thiadiazole ring system is relatively stable in acidic solutions, especially when substituted at the 3- and 5-positions.[1] However, prolonged exposure to strong acids and high temperatures could potentially lead to degradation. The more immediate concern under acidic conditions is the hydrolysis of the ethyl ester.
Q3: What happens to EMTC under basic conditions?
A3: Basic conditions pose a greater threat to the stability of EMTC. You can expect two primary reactions: first, the irreversible hydrolysis (saponification) of the ethyl ester to form the corresponding carboxylate salt. Second, and more concerning, is the potential for nucleophilic attack on the thiadiazole ring, which can lead to ring cleavage.[2]
Q4: What are the likely degradation products of EMTC?
A4: Under acidic conditions, the primary degradation product is 3-methyl-1,2,4-thiadiazole-5-carboxylic acid and ethanol.[3][4] Under basic conditions, you will initially form the salt of this carboxylic acid. Under more forcing basic conditions, ring-opened byproducts may be generated. A patent for a related synthesis suggests that ring-opening could lead to reactive species such as mercapto-amidines.
Q5: How should I store EMTC to ensure its stability?
A5: For optimal stability, store Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate in a cool, dry, and well-ventilated place in a tightly sealed container. Avoid contact with strong acids and bases.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with EMTC.
Issue 1: My reaction yield is lower than expected when using acidic conditions.
-
Possible Cause: Acid-catalyzed hydrolysis of the ethyl ester functionality. This is a reversible reaction, and the presence of water can drive the equilibrium towards the formation of the less desired carboxylic acid.[3][5][6]
-
Troubleshooting Steps:
-
Minimize Water Content: Ensure all your reagents and solvents are anhydrous.
-
Control Temperature: Perform your reaction at the lowest effective temperature to minimize the rate of hydrolysis.
-
Limit Reaction Time: Monitor your reaction closely and stop it as soon as the desired transformation is complete.
-
Analytical Check: Use techniques like HPLC or TLC to check for the presence of a more polar byproduct, which could be the carboxylic acid.
-
-
Preventative Measures:
-
Use non-aqueous acidic conditions if your reaction chemistry allows.
-
Consider using a different ester protecting group that is more stable to your reaction conditions.
-
Issue 2: I am observing multiple unknown peaks in my LC-MS analysis after a basic workup.
-
Possible Cause: Degradation of the compound due to the basic conditions. This could be a combination of ester hydrolysis and thiadiazole ring cleavage.
-
Troubleshooting Steps:
-
Analyze the Unknown Peaks: Look at the mass-to-charge ratios (m/z) of the unknown peaks. A peak corresponding to the mass of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid (or its salt) is likely from ester hydrolysis. Other unexpected masses may indicate ring-opened products.
-
Modify Your Workup:
-
Use a milder base (e.g., sodium bicarbonate instead of sodium hydroxide).
-
Perform the workup at a lower temperature (e.g., on an ice bath).
-
Minimize the time your compound is in contact with the basic solution.
-
Consider an alternative purification method that avoids a basic workup, such as silica gel chromatography with a neutral mobile phase.
-
-
-
Preventative Measures:
-
Design your synthetic route to avoid strongly basic conditions in the final steps.
-
If a basic wash is unavoidable, use it quickly and at a low temperature.
-
Issue 3: The purity of my EMTC sample seems to decrease over time when stored in solution.
-
Possible Cause: Solvent-mediated degradation. If the solvent is protic (e.g., methanol, ethanol) and contains traces of acid or base, it can facilitate hydrolysis.
-
Troubleshooting Steps:
-
Solvent Selection: Store solutions of EMTC in aprotic, anhydrous solvents like acetonitrile or THF.
-
pH Neutrality: Ensure the solvent is neutral.
-
Storage Conditions: Store solutions at low temperatures (-20°C or -80°C) to slow down potential degradation.
-
-
Preventative Measures:
-
Prepare solutions fresh whenever possible.
-
If long-term storage in solution is necessary, perform a small-scale stability study to determine the optimal storage conditions.
-
Summary of Stability under Different pH Conditions
| Condition | Primary Reaction | Product(s) | Rate | Reversibility |
| Acidic (pH < 7) | Ester Hydrolysis | 3-methyl-1,2,4-thiadiazole-5-carboxylic acid + Ethanol | Moderate | Reversible |
| Neutral (pH ≈ 7) | Stable | N/A | Very Slow | N/A |
| Basic (pH > 7) | Ester Hydrolysis (Saponification) | 3-methyl-1,2,4-thiadiazole-5-carboxylate Salt + Ethanol | Fast | Irreversible |
| Strongly Basic | Ring Cleavage | Various Degradation Products | Potentially Fast | Irreversible |
Experimental Protocols
Protocol 1: Stability Assessment of EMTC via HPLC
This protocol provides a framework for assessing the stability of EMTC under specific pH conditions.
-
Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, 12).
-
Stock Solution: Prepare a stock solution of EMTC in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small aliquot of the EMTC stock solution to each buffer to achieve a final concentration suitable for HPLC analysis. Incubate the solutions at a controlled temperature (e.g., room temperature or 40°C).
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quenching (if necessary): Neutralize the acidic and basic samples to prevent further degradation during analysis.
-
HPLC Analysis: Analyze each sample by a validated HPLC method. A reverse-phase C18 column with a gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.
-
Data Analysis: Quantify the peak area of EMTC at each time point to determine the rate of degradation. Identify and quantify any new peaks that appear.
Protocol 2: Workup Procedure to Minimize Degradation
This protocol outlines a gentle workup procedure for reactions containing EMTC.
-
Quenching: Cool the reaction mixture to 0°C.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Aqueous Wash:
-
If an acidic wash is required, use a pre-chilled, dilute solution of a weak acid (e.g., 1% citric acid).
-
If a basic wash is required, use a pre-chilled, saturated solution of sodium bicarbonate. Avoid strong bases like NaOH or KOH.
-
Perform the washes quickly.
-
-
Brine Wash: Wash the organic layer with a saturated solution of sodium chloride to remove residual water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Concentrate the solution under reduced pressure at a low temperature.
Visualizing Degradation Pathways and Troubleshooting
Degradation Pathways
Caption: Potential degradation pathways for EMTC under acidic and basic conditions.
Troubleshooting Workflow
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemscene.com [chemscene.com]
- 5. The Photochemical Mediated Ring Contraction of 4H-1,2,6-Thiadiazines To Afford 1,2,5-Thiadiazol-3(2H)-one 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lab-chemicals.com [lab-chemicals.com]
Preventing byproduct formation in the cyclization of thioamides
Welcome to the technical support center for thioamide cyclization. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your synthetic routes effectively.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the cyclization of thioamides.
Q1: My reaction is yielding the corresponding amide instead of the cyclized product. What is causing this desulfurization?
A1: Desulfurization, the conversion of a thioamide (C=S) back to an amide (C=O), is a frequent and frustrating side reaction. It typically occurs under oxidative or strongly acidic/basic conditions, or in the presence of certain metals. The thioamide functionality, despite being more nucleophilic, is also more susceptible to oxidation and certain radical-initiated processes than its amide counterpart.
Causality & Prevention:
-
Radical-Initiated Desulfurization: Radical initiators, such as AIBN or VA-044, can lead to desulfurization, especially if trace metals or peroxides are present. While radical-mediated cyclizations are powerful, the thioamide may be susceptible. In cases where radical conditions are necessary for other steps (e.g., post-ligation desulfurization in peptide synthesis), the addition of a "suicide scavenger" like thioacetamide can be highly effective.[1] This scavenger is preferentially attacked by the radicals, protecting your primary thioamide.
-
Metal-Catalyzed Desulfurization: Reagents like Raney Nickel are well-known for desulfurizing thioamides and should be avoided if the thioamide moiety is to be preserved.[1][2] Similarly, some copper and silver salts, while useful for activating thioamides, can promote desulfurization if conditions are not optimized.
-
Oxidative Conditions: Strong oxidizing agents can convert the thioamide to an oxo-sulfur species which then hydrolyzes to the amide. Even dissolved oxygen can sometimes play a role. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) and that solvents are properly degassed.
-
Hydrolysis: While thioamides are generally more resistant to hydrolysis than amides, prolonged exposure to harsh acidic or basic conditions at elevated temperatures can lead to the formation of the corresponding amide.[3]
| Troubleshooting Desulfurization | Recommended Action | Rationale |
| Symptom | Suspected Radical Pathway | Add a scavenger like thioacetamide to the reaction mixture. |
| Unintended Amide Formation | Metal Catalyst Present | Avoid Raney Nickel. Screen other metal catalysts or consider metal-free conditions. |
| Reaction run in air | Perform reaction under an inert atmosphere (N₂ or Ar). Degas solvents. | |
| Harsh pH/High Temp | Buffer the reaction if possible, or screen milder acids/bases and lower temperatures. |
Q2: I'm observing significant epimerization at the α-carbon of my amino acid-derived thioamide. How can I preserve stereochemistry?
A2: Epimerization is a critical issue in peptide chemistry. The α-proton of a thioamide is more acidic than that of the corresponding amide, making it more susceptible to deprotonation and subsequent loss of stereochemical integrity, especially during activation or under basic conditions.
Causality & Prevention:
The primary mechanism involves the enhanced nucleophilicity of the thioamide sulfur, which can lead to a 5-exo-trig cyclization onto an activated C-terminus, forming an intermediate that facilitates epimerization.[4]
The Thioimidate Protection Strategy: A highly effective solution is the reversible protection of the thioamide as a thioimidate. By alkylating the sulfur atom, its nucleophilicity is attenuated, preventing the debilitating cyclization pathway.[4][5] Furthermore, the resulting thioimidate's =N- site becomes highly basic, ensuring it is protonated under acidic conditions, which further prevents any unwanted nucleophilic behavior.[5]
Workflow: Thioimidate Protection to Prevent Epimerization
Caption: Workflow comparing the epimerization pathway with the protective thioimidate strategy.
Q3: My reaction to form a thiazole is giving me a thiazoline or other byproducts. How can I improve selectivity?
A3: In thiazole synthesis, such as the Hantzsch reaction, the formation of a thiazoline intermediate is a key step. The final, and sometimes problematic, step is the aromatization to the thiazole. If this step is inefficient, the thiazoline may be isolated as a major byproduct. Other side reactions can occur depending on the specific substrates and conditions.
Causality & Prevention:
-
Incomplete Aromatization: The final dehydration/oxidation step to form the thiazole ring might be sluggish. Including a mild oxidizing agent or ensuring the removal of water (e.g., with a Dean-Stark trap for higher temperature reactions) can drive the reaction towards the aromatic product.
-
Alternative Cyclization: When using β-ketothioamides, intramolecular 1,5-cyclization can sometimes compete with the desired pathway, leading to substituted thiophenes.[6] Careful selection of the base and reaction temperature is critical to control the regioselectivity of the cyclization.
-
Dimerization: Under certain oxidative conditions, particularly photocatalytic ones, thioamides can undergo radical cross-coupling to form 1,2,4-thiadiazole dimers instead of intramolecular cyclization.[7][8][9] Controlling the concentration of the thioamide (favoring intramolecular reactions at lower concentrations) and the nature of the oxidant is key.
Troubleshooting Guide: Specific Reaction Classes
Guide 1: Bischler-Napieralski & Pictet-Spengler Type Reactions
These reactions are cornerstones for the synthesis of dihydroisoquinolines and tetrahydroisoquinolines, respectively. However, they are sensitive to conditions and substrate electronics.
Issue: Formation of Styrene Byproduct in Bischler-Napieralski Reaction
A major side reaction is the formation of a styrene derivative via a retro-Ritter reaction.[10][11] This occurs when the nitrilium ion intermediate, instead of undergoing intramolecular cyclization, fragments.
Caption: Competing pathways for the nitrilium intermediate in the Bischler-Napieralski reaction.
Protocol: Minimizing Retro-Ritter Byproduct Formation
Objective: To favor the intramolecular cyclization over the fragmentation pathway.
Methodology:
-
Solvent Choice: The equilibrium of the retro-Ritter reaction can be influenced by the solvent.
-
Standard: Refluxing in an inert solvent like toluene or xylene.
-
Optimized: Use the corresponding nitrile (e.g., acetonitrile if R' = Me) as the solvent. This shifts the equilibrium away from the fragmentation products.[10]
-
-
Reagent Selection: Milder dehydrating agents can prevent the harsh conditions that favor fragmentation.
-
Standard: POCl₃ or P₂O₅ at high temperatures.
-
Optimized: Use of triflic anhydride (Tf₂O) in the presence of a non-nucleophilic base like 2-chloropyridine allows the reaction to proceed at much lower temperatures, often suppressing the side reaction.[10]
-
-
Substrate Electronics: The reaction is most efficient with electron-rich aromatic rings, which accelerates the desired electrophilic aromatic substitution.[11] If your substrate is electron-deficient, stronger conditions (e.g., refluxing in POCl₃ with P₂O₅) may be necessary, but byproduct formation will be more likely.[11]
| Condition | Standard Approach | Optimized Approach | Rationale for Optimization |
| Reagent | POCl₃, P₂O₅ | Tf₂O, 2-chloropyridine | Milder conditions, lower temperature reduces fragmentation.[10] |
| Solvent | Toluene, Xylene | Acetonitrile (or corresponding nitrile) | Shifts equilibrium away from retro-Ritter products.[10][11] |
| Temperature | Reflux (110-140 °C) | Room Temperature to 60 °C | Less thermal energy available for fragmentation pathway. |
Guide 2: Photocatalytic Oxidative Cyclization to 1,2,4-Thiadiazoles
This modern method uses a photocatalyst (e.g., Cu₂O) to achieve oxidative cyclization of thioamides, forming a dimer which then cyclizes.[7][8][9]
Issue: Low Yield or No Reaction
Causality & Prevention:
-
Incorrect Wavelength: The photocatalyst has a specific absorption maximum. Ensure your light source (e.g., LED) matches the catalyst's requirements (e.g., 390 nm for Cu₂O).[7][8]
-
Catalyst Inactivity: The morphology of the catalyst can be critical. For instance, Cu₂O rhombic dodecahedra have been shown to be significantly more active than cubic or octahedral forms.[7][8] Ensure you are using a high-quality, active form of the catalyst.
-
Presence of Scavengers: The mechanism involves photogenerated electrons and holes. The presence of unintentional electron or hole scavengers in your starting material or solvent will quench the reaction.[7] For example, adding an electron scavenger like K₂S₂O₈ or a hole scavenger like KI drastically reduces product formation, confirming their role in the catalytic cycle.[7] Purify starting materials and use high-purity solvents.
References
-
Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. (2024). National Institutes of Health. [Link]
-
Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. (2024). RSC Publishing. [Link]
-
Proposed mechanisms for radical cyclization of thioamides. ResearchGate. [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. [Link]
-
Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). National Center for Biotechnology Information. [Link]
-
Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. (2024). RSC Publishing. [Link]
-
Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv. [Link]
-
Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins. (2016). National Center for Biotechnology Information. [Link]
-
Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra. (2024). Journal of Materials Chemistry A (RSC Publishing). [Link]
-
β-KETOTHIOAMIDES: VERSATILE PRECURSORS TOWARDS IMPORTANT HETEROCYCLIC FRAMEWORKS. Journal of Chemical Reviews. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Desulfurization of Thioamides into Amides with H2O2/ZrCl4 Reagent System. Organic Chemistry Portal. [Link]
-
Bischler–Napieralski reaction. Wikipedia. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Intramolecular photocycloaddition of cyclic thioimides as a method for heterocyclic synthesis. PubMed. [Link]
-
Amide Bond Formation in Cyclization. QYAOBIO. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Center for Biotechnology Information. [Link]
-
Bischler–Napieralski reaction. Grokipedia. [Link]
-
Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2018). National Center for Biotechnology Information. [Link]
-
Synthesis of the thioamide derivatives of methyl vinyl ketone and their cyclization to 2,3-dihydro-4H-thiopyran-4-ones. (2006). ResearchGate. [Link]
-
Synthesis of tetracyclic spiroindolines by an interrupted Bischler–Napieralski reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Facile Desulfurization of Thioamides and Thioureas with Tetrabutylammonium Periodate under Mild Conditions. ResearchGate. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. ResearchGate. [Link]
-
Systematic Review On Thiazole And Its Applications. Journal of Pharmaceutical Negative Results. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. (2016). National Center for Biotechnology Information. [Link]
-
A New Thiazole Synthesis by Cyclocondensation of Thioamides and Alkynyl(Aryl)Iodonium Reagents. ACS Publications. [Link]
-
Highly enantioselective Pictet-Spengler reactions with alpha-ketoamide-derived ketimines: access to an unusual class of quaternary alpha-amino amides. PubMed. [Link]
Sources
- 1. Chemoselective Modifications for the Traceless Ligation of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu 2 O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA08126E [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Photocatalytic oxidative cyclization of aromatic thioamides catalyzed by Cu2O rhombic dodecahedra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. jk-sci.com [jk-sci.com]
Managing anhydrous conditions for successful thiadiazole synthesis
A Senior Application Scientist's Guide to Managing Anhydrous Conditions
Welcome to the technical support center for thiadiazole synthesis. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face, particularly the critical task of managing anhydrous conditions. The 1,3,4-thiadiazole core is a vital pharmacophore in modern drug development, but its successful synthesis is often contingent on the rigorous exclusion of water.[1][2] This resource provides in-depth, experience-driven answers and troubleshooting strategies to ensure your synthesis is successful, reproducible, and robust.
Frequently Asked Questions (FAQs)
This section addresses the foundational questions regarding the role of water in thiadiazole synthesis.
Q1: Why are anhydrous conditions so critical for the synthesis of 1,3,4-thiadiazoles?
A1: The criticality stems from the mechanism of the most common synthetic routes, which typically involve a cyclodehydration step.[3][4] For instance, in the widely used synthesis from thiosemicarbazides and carboxylic acids (or their derivatives), the reaction proceeds through a dehydration mechanism where a molecule of water is eliminated to form the stable aromatic thiadiazole ring.[1]
-
Mechanism Interference: Water, acting as a nucleophile, can hydrolyze starting materials or key intermediates. More importantly, its presence can shift the equilibrium of the final cyclodehydration step away from product formation, drastically reducing the yield.
-
Reagent Decomposition: Many reagents used to drive the cyclization, such as phosphorus oxychloride (POCl₃), concentrated sulfuric acid, or methanesulfonic acid, are powerful dehydrating agents.[4][5] They react exothermically and irreversibly with any water present in the reaction medium, rendering them inactive for the intended cyclization. This not only halts the reaction but can also lead to unwanted side products.
Q2: What are the primary sources of water contamination in a reaction?
A2: Water is ubiquitous and can be introduced from several seemingly benign sources:
-
Solvents: Even high-purity commercial "anhydrous" solvents contain trace amounts of water that can be detrimental.[6] Solvents can also absorb atmospheric moisture once the bottle is opened.
-
Reagents: Many starting materials, particularly those with polar functional groups like amines and carboxylic acids, can be hygroscopic and absorb water from the air.
-
Atmosphere: The air in the laboratory is a significant reservoir of moisture, which can be introduced during reagent transfer or through an improperly sealed reaction vessel.
-
Glassware: Water molecules readily adsorb onto the surface of glassware. Failure to properly dry glassware before use is a common source of contamination.[7]
Q3: How can I determine if my reagents and solvents are "dry enough"?
A3: While visual inspection can sometimes reveal issues (e.g., clumping of a powdered reagent), quantitative measurement is essential for sensitive reactions.
-
The Gold Standard (Karl Fischer Titration): This is the most accurate and widely accepted method for determining trace amounts of water in organic solvents and reagents.[8][9] It provides a precise water content value (in ppm or %).
-
Chemical Indicators: For certain solvents like THF, a common method involves distillation from sodium/benzophenone. The formation of a deep blue or purple color from the benzophenone ketyl radical indicates that the solvent is anhydrous.[10]
-
NMR-Based Methods: Advanced techniques using ¹⁹F NMR have been developed for highly sensitive water detection, surpassing the detection limits of some Karl Fischer methods.[8][11]
-
Practical In-Lab Checks: A simple, albeit qualitative, check is to observe the behavior of the drying agent. For instance, anhydrous magnesium sulfate (MgSO₄) is a fine, free-flowing powder, whereas its hydrated form becomes clumpy and sticks to the glassware.[12]
Troubleshooting Guide: Common Synthesis Problems
This section is structured to help you diagnose and solve specific issues encountered during your experiments.
Q4: My reaction has a very low, or even zero, product yield. What is the most likely cause related to moisture?
A4: A low or non-existent yield is the most common symptom of inadequate moisture control. The issue can usually be traced to one of three areas: wet solvents, compromised reagents, or atmospheric contamination.
-
Potential Cause A: Contaminated Solvents
-
Explanation: The solvent is the largest component by volume in most reactions. If it contains even a small percentage of water, this provides a vast molar excess of water relative to your limiting reagent, which can completely shut down the dehydration chemistry.
-
Solution: Implement a rigorous solvent drying protocol. Do not rely solely on the label of a commercial anhydrous solvent, especially if the bottle has been open for some time.
-
-
Potential Cause B: Hygroscopic Starting Materials or Reagents
-
Explanation: Starting materials like thiosemicarbazide or various carboxylic acid derivatives can absorb significant amounts of atmospheric moisture, introducing water directly into the reaction.
-
Solution: Dry hygroscopic solids in a vacuum oven before use. For highly sensitive materials, store them in a desiccator or a glovebox.[13]
-
-
Potential Cause C: Atmospheric Moisture Contamination
-
Explanation: If the reaction is run open to the air or in a poorly sealed vessel, moisture will continuously enter the system, quenching the dehydrating agents and inhibiting the reaction.
-
Solution: The reaction must be performed under an inert atmosphere of nitrogen or argon. This creates a positive pressure of dry gas, preventing air from entering the flask.
-
Q5: I've isolated a product, but it's impure and contains significant side products. How can water be responsible?
A5: Water can actively participate in side reactions, leading to a complex product mixture.
-
Potential Cause: Hydrolysis of Intermediates
-
Explanation: The initial condensation of a thiosemicarbazide and a carboxylic acid forms an acylthiosemicarbazide intermediate. In the presence of water and acid/heat, this intermediate can hydrolyze back to the starting materials or other degradation products instead of cyclizing to the desired thiadiazole. This is a reversible reaction that is pushed away from the product by water.
-
Solution: Ensure all components, especially the solvent and the acid catalyst (if used), are thoroughly dried. Running the reaction at the optimal temperature can favor the irreversible cyclodehydration over the reversible hydrolysis.
-
-
Potential Cause: Incomplete Cyclization and Subsequent Reactions
-
Explanation: If the cyclodehydration is inefficient due to moisture, the uncyclized intermediate may undergo alternative reactions, such as dimerization or decomposition, especially under heating.
-
Solution: Re-evaluate your choice of dehydrating agent. For stubborn cyclizations, stronger reagents like polyphosphoric acid (PPA) or Lawesson's reagent might be necessary, and their efficacy is entirely dependent on anhydrous conditions.[3][14]
-
Q6: My results are inconsistent. One day the reaction works perfectly, and the next it fails. Why?
A6: This is a classic sign of uncontrolled variables, with atmospheric moisture being the most likely culprit.
-
Potential Cause: Variable Ambient Conditions
-
Explanation: The relative humidity in a laboratory can change significantly from day to day. A reaction that might tolerate a small amount of moisture ingress on a dry day could fail completely on a humid day.
-
Solution: Standardize your procedure to be independent of ambient conditions. This means always using properly dried solvents and always running the reaction under a rigorously maintained inert atmosphere. Consistency in technique is paramount for reproducibility.
-
Core Experimental Protocols & Data
To ensure success, every component of your reaction must be validated as anhydrous. The following protocols and data provide a framework for achieving this.
Data Presentation: Comparison of Common Solid Drying Agents
The choice of drying agent is critical for preparing anhydrous solvents. This table summarizes the properties of commonly used agents.[10][12][15]
| Drying Agent | Chemical Formula | Capacity | Speed | Efficiency (Final H₂O ppm) | Comments & Best Use |
| Magnesium Sulfate | MgSO₄ | High | Fast | Low (~10-50 ppm) | Excellent general-purpose drying agent for most organic solvents (e.g., DCM, EtOAc). Slightly acidic.[6][12] |
| Sodium Sulfate | Na₂SO₄ | High | Slow | Moderate (~100-200 ppm) | Neutral and inexpensive. Good for pre-drying. Requires longer contact time.[15][16] |
| Calcium Chloride | CaCl₂ | High | Fast | Low | Very effective for hydrocarbons and ethers, but can form adducts with alcohols, amines, and some carbonyl compounds. |
| Molecular Sieves (3Å) | (K₂O)ₓ(Na₂O)₁₂(AlO₂)₁₂(SiO₂)₁₂·nH₂O | Moderate | Moderate | Very Low (<10 ppm) | Excellent for achieving very low water levels. Ideal for storing pre-dried solvents. Must be activated before use.[6] |
| Calcium Hydride | CaH₂ | High | Moderate | Very Low (<10 ppm) | Highly effective, reacts with water to produce H₂ gas. Best for drying ethers, hydrocarbons, and amides. Caution: Reacts violently with protic solvents.[10] |
Protocol 1: Preparing Super-Dry Solvent (THF) with Molecular Sieves
Commercially "anhydrous" solvents are often not dry enough for sensitive reactions. This protocol describes the use of molecular sieves to achieve ppm-level water content.[6]
-
Activate the Sieves: Place a sufficient quantity of 3Å molecular sieves in a round-bottom flask. Heat the flask to ~300 °C under high vacuum for at least 4 hours (overnight is ideal). This removes any water adsorbed to the sieves.
-
Cool Under Inert Gas: Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.
-
Add Solvent: To a new, flame-dried flask under an inert atmosphere, add the activated molecular sieves (approximately 5-10% of the solvent volume).
-
Transfer Solvent: Cannula transfer the commercial anhydrous tetrahydrofuran (THF) into the flask containing the activated sieves.
-
Equilibrate: Allow the solvent to stand over the sieves for at least 24-48 hours before use. This allows the sieves to trap residual water.
-
Storage: Keep the solvent stored over the sieves under a positive pressure of nitrogen or argon.
Protocol 2: Setting Up a Reaction Under Inert Atmosphere
This protocol ensures that atmospheric moisture is excluded throughout your experiment.[13][17][18]
-
Glassware Preparation: All glassware (reaction flask, condenser, addition funnel, etc.) and stir bars must be rigorously dried. This is best achieved by heating in an oven (>120 °C) overnight and allowing them to cool in a desiccator, or by flame-drying under vacuum.
-
Assembly: Quickly assemble the glassware while it is still warm, flushing with a stream of dry nitrogen or argon. Use a light coating of grease on all glass joints to ensure a good seal.
-
Purge the System: Seal the assembled apparatus (e.g., with rubber septa). Connect the flask to a Schlenk line or a nitrogen/argon inlet with an oil bubbler outlet. Gently evacuate the flask with a vacuum pump and then backfill with the inert gas. Repeat this "evacuate-refill" cycle at least three times to remove all residual air and moisture.[17]
-
Reagent Addition (Solids): If adding a non-hygroscopic solid, you can briefly remove a stopper and add the solid via a powder funnel under a strong positive flow of inert gas to prevent air ingress.[13] For hygroscopic solids, they should be weighed in a glovebox and added to the flask before purging.[13]
-
Reagent Addition (Liquids): Dry liquid reagents and solvents should be added via a gas-tight syringe through a rubber septum. Ensure you flush the syringe with inert gas before drawing up the liquid.
Visualizations: Mechanisms and Workflows
Diagram 1: Water Interference in Thiadiazole Synthesis
This diagram illustrates a generalized pathway for the formation of a 2-amino-1,3,4-thiadiazole from a thiosemicarbazide and an acyl chloride, highlighting the critical cyclodehydration step and the points where water can interfere.
Caption: Water interferes by hydrolyzing intermediates and quenching dehydrating agents.
Diagram 2: Workflow for Anhydrous Reaction Setup
This workflow outlines the critical steps from preparation to execution for a successful anhydrous reaction.
Caption: Logical workflow for establishing and maintaining anhydrous reaction conditions.
References
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Jadhav, G. R., Shaikh, M. W., & Pawar, R. P. (2013). Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. International Journal of Medicinal Chemistry, 2013, 348948. [Link]
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Parmar, K. C., & Umrigar, N. H. (2017). Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214. [Link]
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Barbosa, G. A. D., & de Aguiar, A. P. (2019). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Revista Virtual de Química, 11(3), 806-848. [Link]
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Asundaria, A. F., & Patel, D. R. (2021). Synthesis of 1,3,4-Thiadiazoles: Review. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-164. [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Organic Chemistry at CU Boulder. [Link]
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Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
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Lu, T. (n.d.). Drying Agents - Removing water from organic solvents. Chemistry Infolab. [Link]
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Chauhan, P. S., et al. (2024). A Review on Thiadiazole-Derived Compounds: Design, Synthesis, and Antimicrobial Potential. International Journal of Pharmaceutical Science and Medicine, 3(1), 43-52. [Link]
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Drug Discovery Unit, University of Dundee. (2023, February 9). How to set-up anhydrous chemical reactions using a vacuum line and a nitrogen balloon [Video]. YouTube. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Drying Methods. [Link]
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Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. Organic Letters, 10(19), 4413–4416. [Link]
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Sun, H., & DiMagno, S. G. (2008). A Method for Detecting Water in Organic Solvents. PMC. [Link]
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Nichols, L. (2021, June 9). 3.2: Drying Agents. Chemistry LibreTexts. [Link]
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University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Setup. [Link]
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UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. [Link]
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Mettler Toledo. (n.d.). Water content in organic solvents. [Link]
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ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Image]. [Link]
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ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Image]. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-thiadiazoles. [Link]
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Validation & Comparative
Validation of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate structure by X-ray crystallography
An Objective Guide to the Structural Validation of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate: A Comparative Analysis of X-ray Crystallography
Authored by Dr. Evelyn Reed, Senior Application Scientist
In the landscape of modern drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of innovation. For novel heterocyclic compounds such as ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, a molecule with potential applications in medicinal chemistry, precise structural validation is not merely a procedural step but a critical determinant of its function and potential. This guide provides an in-depth, experience-driven comparison of single-crystal X-ray crystallography against other common analytical techniques for the structural elucidation of this specific thiadiazole derivative.
The rationale for focusing on X-ray crystallography stems from its unparalleled ability to provide a definitive, atom-by-atom map of a molecule in the solid state. This is particularly crucial for heterocyclic systems where subtle variations in bond angles, lengths, and planarity can significantly impact biological activity and material properties. While techniques like NMR and mass spectrometry offer invaluable insights into connectivity and composition, they often leave room for ambiguity that only a direct imaging method like X-ray diffraction can resolve.
Experimental Workflow: From Synthesis to Structure
The journey to validating the structure of ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate begins with its synthesis and subsequent purification, culminating in the growth of single crystals suitable for diffraction analysis. The following protocol is a validated pathway to achieving this.
Synthesis and Crystallization Protocol
-
Synthesis: The title compound is synthesized via the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with N-methylthiobenzamide in the presence of a suitable base, such as triethylamine, in a solvent like dichloromethane. The reaction proceeds at room temperature and is typically monitored by thin-layer chromatography (TLC).
-
Purification: Upon completion, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
-
Crystallization: The purified ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, obtained as a white solid, is dissolved in a minimal amount of a suitable solvent system, such as a mixture of ethanol and water. Slow evaporation of the solvent at room temperature over several days is a reliable method for obtaining high-quality, single crystals suitable for X-ray diffraction.
A Tale of Two Isomers: Deconstructing the Anticancer Potential of 1,2,4-Thiadiazole and 1,3,4-Thiadiazole Scaffolds
In the intricate world of medicinal chemistry, the quest for novel anticancer agents is a perpetual endeavor. Heterocyclic compounds, with their diverse structures and functionalities, have consistently emerged as privileged scaffolds in the design of potent therapeutics. Among these, the five-membered thiadiazole ring system, characterized by the presence of one sulfur and two nitrogen atoms, has garnered significant attention. However, the specific arrangement of these heteroatoms gives rise to different isomers, with 1,2,4-thiadiazole and 1,3,4-thiadiazole being two of the most explored in oncology research. This guide provides an in-depth, objective comparison of the anticancer activities of these two isomeric scaffolds, supported by experimental data and mechanistic insights, to aid researchers and drug development professionals in their pursuit of next-generation cancer therapies.
The Structural Nuances: A Foundation for Differential Activity
At first glance, the 1,2,4- and 1,3,4-thiadiazole isomers may appear structurally similar. However, the distinct placement of the nitrogen atoms relative to the sulfur atom profoundly influences their electronic properties, stability, and spatial arrangement of substituents. This, in turn, dictates their interactions with biological targets and ultimately, their pharmacological profiles.
The 1,3,4-thiadiazole scaffold is often considered a bioisostere of pyrimidine, a fundamental component of nucleic acids.[1][2][3][4] This bioisosteric relationship provides a rationale for the ability of 1,3,4-thiadiazole derivatives to interfere with DNA replication and other crucial cellular processes.[1][2][3][4] Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring allows its derivatives to readily cross cellular membranes, enhancing their bioavailability and interaction with intracellular targets.[5][6][7]
Conversely, the 1,2,4-thiadiazole scaffold, while also demonstrating significant anticancer potential, does not share the same direct bioisosteric relationship with pyrimidine. Its unique electronic distribution and hydrogen bonding capabilities, however, enable it to interact with a distinct set of biological targets, leading to a different spectrum of anticancer activities.
Comparative Anticancer Activity: A Data-Driven Analysis
The true measure of a scaffold's potential lies in the empirical evidence of its anticancer efficacy. The following sections and tables summarize the reported activities of derivatives from both isomeric classes against various cancer cell lines, highlighting the diverse mechanisms through which they exert their cytotoxic effects. It is crucial to note that the anticancer activity is not solely dependent on the core scaffold but is significantly influenced by the nature and position of the appended functional groups.[4]
The Prolific 1,3,4-Thiadiazole Scaffold
The 1,3,4-thiadiazole moiety is a cornerstone in the development of a plethora of anticancer agents, demonstrating a broad spectrum of activity against numerous cancer types.[2][8] Derivatives of this scaffold have been shown to be particularly effective against breast, lung, colon, and leukemia cell lines.[8]
Table 1: Selected 1,3,4-Thiadiazole Derivatives and their Anticancer Activity
| Derivative Class | Target Cancer Cell Line(s) | Reported IC50 Values | Putative Mechanism of Action | Reference |
| Ciprofloxacin-based hybrids | MCF-7 (breast), A549 (lung), SKOV-3 (ovarian) | 3.26–15.7 µM (MCF-7) | Not specified | [1] |
| Pyridine hybrids | HCT-116 (colon), Hep-G2 (hepatocellular) | 2.03–37.56 μM | Not specified | [1] |
| Disulfide derivatives | MCF-7 (breast), SMMC-7721 (hepatocarcinoma), A549 (lung) | 1.78 μM (MCF-7), 4.04 μM (A549) | Inhibition of cell proliferation | [2] |
| N-(5-Nitrothiazol-2-yl) acetamide derivative | K562 (chronic myelogenous leukemia) | 7.4 µM (Abl kinase inhibition) | Abl protein kinase inhibition | [9] |
| 2-amino-5-substituted derivatives | LoVo (colon), MCF-7 (breast) | 2.44 µM (LoVo), 23.29 µM (MCF-7) | Inhibition of STAT3 and Mcl-1 | [7] |
| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl) derivative | MCF-7, MDA-MB-231 (breast) | 49.6 µM (MCF-7), 53.4 µM (MDA-MB-231) | Activation of Caspase 3/8 and BAX proteins | [10] |
The diverse mechanisms of action for 1,3,4-thiadiazole derivatives underscore their versatility. These include the inhibition of crucial enzymes like protein kinases (e.g., EGFR, Abl kinase), histone deacetylases (HDACs), and topoisomerases, as well as the disruption of fundamental cellular processes like tubulin polymerization and DNA replication.[8][9]
The Potent 1,2,4-Thiadiazole Scaffold
While perhaps less extensively studied than its 1,3,4-isomer, the 1,2,4-thiadiazole scaffold has yielded compounds with remarkable and often highly specific anticancer activities.
Table 2: Selected 1,2,4-Thiadiazole Derivatives and their Anticancer Activity
| Derivative Class | Target Cancer Cell Line(s) | Reported IC50 Values | Putative Mechanism of Action | Reference |
| Benzo[2][11]imidazo[1,2-d][1][2][8]thiadiazole derivatives | HL-60, U937 (myeloid leukemia), SK-MEL-1 (melanoma) | 0.24–1.72 μM (leukemia), 2.09–8.95 μM (melanoma) | Induction of apoptosis | [6] |
| Resveratrol analogues | MCF-7 (breast) | 4.7–39.8 μM | Not specified | [6] |
| 1,2,4-Thiadiazole-1,2,4-triazole hybrids | MCF-7, MDA MB-231 (breast), A549 (lung), DU-145 (prostate) | Moderate to excellent activity | Not specified | [12] |
Derivatives of 1,2,4-thiadiazole have demonstrated significant efficacy, particularly against hematological malignancies and melanoma.[6] The induction of apoptosis appears to be a prominent mechanism of action for this class of compounds.[6]
Mechanistic Insights: A Glimpse into the Pathways of Cytotoxicity
The anticancer activity of these thiadiazole scaffolds is underpinned by their ability to modulate key signaling pathways and cellular processes that are often dysregulated in cancer.
Key Mechanisms of 1,3,4-Thiadiazole Derivatives
The anticancer effects of 1,3,4-thiadiazole derivatives are often multi-faceted, targeting various aspects of cancer cell biology.
Figure 2: Apoptosis induction by 1,2,4-thiadiazole derivatives.
Experimental Protocols for Anticancer Activity Assessment
The validation of the anticancer potential of novel thiadiazole derivatives relies on robust and standardized experimental protocols. The following outlines a typical workflow for in vitro evaluation.
MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized thiadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. A vehicle control (solvent only) and a positive control (a known anticancer drug) are included.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.
-
MTT Addition: The media is removed, and fresh media containing MTT solution is added to each well. The plate is then incubated for a few hours.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 (the concentration of the compound that inhibits 50% of cell growth) is determined.
Figure 3: Workflow for the MTT assay.
Conclusion: A Synergistic Future
Both 1,2,4-thiadiazole and 1,3,4-thiadiazole scaffolds represent fertile ground for the discovery of novel anticancer agents. The 1,3,4-thiadiazole framework, with its well-established bioisosteric relationship to pyrimidine and broad spectrum of activity, continues to be a workhorse in medicinal chemistry. The 1,2,4-thiadiazole scaffold, while perhaps more enigmatic, has demonstrated the potential to yield highly potent and selective compounds.
Ultimately, the choice between these two isomers is not a matter of inherent superiority but rather a strategic decision based on the specific therapeutic target and desired pharmacological profile. The future of thiadiazole-based cancer therapy may lie in the synergistic application of knowledge gained from both scaffolds, leading to the development of more effective and less toxic treatments for this devastating disease.
References
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A review on the 1,3,4-Thiadiazole as Anticancer Activity - bepls. Available from: [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. Available from: [Link]
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Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules: A concise review - Taylor & Francis. Available from: [Link]
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Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC - NIH. Available from: [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - MDPI. Available from: [Link]
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Synthesis and Evaluation of a Series of 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed. Available from: [Link]
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New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - MDPI. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety - PMC - NIH. Available from: [Link]
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Thiadiazole derivatives as anticancer agents - PMC - NIH. Available from: [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Thiadiazole-1,2,4-Triazole Derivatives Bearing Amide Functionality as Anticancer Agents - PMC - NIH. Available from: [Link]
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(PDF) Thiadiazole derivatives as anticancer agents - ResearchGate. Available from: [Link]
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Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - MDPI. Available from: [Link]
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Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC. Available from: [Link]
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New 1,3,4-Thiadiazole Derivatives with Anticancer Activity - PubMed. Available from: [Link]
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Design, Synthesis and Anticancer Activity of 1,2,4-Thiadiazole Derivatives Bearing 1,2,4-Oxadiazole - Russian Journal of General Chemistry. Available from: [Link]
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New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile - RSC Publishing. Available from: [Link]
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Synthesis and Anticancer Evaluation of New Thiazole and Thiadiazole Derivatives Bearing Acetanilide Moiety - PMC - NIH. Available from: [Link]
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Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC - PubMed Central. Available from: [Link]
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Synthesis and biological evaluation of novel 1,3,4-thiadiazole derivatives as possible anticancer agents - PubMed. Available from: [Link]
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Antitumor activity of thiazoles and 1,3,4-thiadiazoles - ResearchGate. Available from: [Link]
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A Comparative Analysis of the Biological Activity of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate and its Carboxhydrazide Analog
A Senior Application Scientist's Guide to Understanding Structure-Activity Relationships
In the landscape of modern drug discovery, the 1,2,4-thiadiazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities, including antimicrobial and anticancer properties.[1] The functionalization of this core heterocycle can dramatically influence its therapeutic potential. This guide provides an in-depth comparison of two closely related derivatives: Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate and its corresponding carbohydrazide analog, 3-methyl-1,2,4-thiadiazole-5-carbohydrazide.
While both molecules share the same thiadiazole core, the seemingly subtle difference between the ethyl ester and carbohydrazide functional groups at the 5-position can lead to significant variations in their biological profiles. This analysis will delve into the known activities of these compounds, offer insights into their potential mechanisms of action, and provide detailed experimental protocols for their evaluation.
Unveiling the Biological Potential: A Head-to-Head Comparison
A direct comparative study of the biological activities of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate and 3-methyl-1,2,4-thiadiazole-5-carbohydrazide is not extensively documented in publicly available literature. However, by examining the reported activities of the individual compounds and their close analogs, we can construct a scientifically grounded comparison.
3-methyl-1,2,4-thiadiazole-5-carbohydrazide: A Precursor with Potent Antimycobacterial Derivatives
The carbohydrazide analog has garnered attention primarily as a key intermediate in the synthesis of Fezolinetant, a selective neurokinin-3 (NK3) receptor antagonist for the treatment of sex-hormone-dependent diseases. Beyond its role as a synthetic building block, its hydrazone derivatives have demonstrated significant antimycobacterial activity. Studies have shown that these derivatives are potent against Mycobacterium tuberculosis H37Rv strains, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range (0.07 to 0.32 µM). This highlights the potential of the carbohydrazide moiety as a pharmacophore for developing new antitubercular agents. The carbohydrazide group's ability to form multiple hydrogen bonds and act as a versatile handle for further chemical modifications likely contributes to this activity.
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate: An Intermediate with Inferred Bioactivity
Similar to its carbohydrazide counterpart, the ethyl ester is also recognized as a crucial intermediate for the synthesis of NK3 receptor antagonists, suggesting its relevance in modulating neurological pathways.[2] However, there is a conspicuous absence of direct experimental data on its broader biological activities, such as antimicrobial or anticancer effects, in the current body of scientific literature.
To infer its potential bioactivity, we can look at structurally related compounds. For instance, ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate, a thiazole analog, has been evaluated for its anticancer properties. While thiazoles and thiadiazoles are distinct heterocyclic systems, they share some electronic similarities, making this a point of cautious comparison.
Structure-Activity Relationship: The Ester vs. The Carboxhydrazide
The key structural divergence between the two molecules lies in the C5 substituent: an ethyl ester versus a carbohydrazide. This difference has profound implications for their physicochemical properties and, consequently, their biological activities.
The carbohydrazide group (-CONHNH₂) is a potent hydrogen bond donor and acceptor, which can facilitate strong interactions with biological targets such as enzymes and receptors. This functional group is also a key component of isonicotinic acid hydrazide (isoniazid), a frontline antituberculosis drug, which underscores its importance in antimycobacterial activity. The hydrazide moiety can act as a scaffold for the synthesis of various bioactive molecules, including hydrazones, Schiff bases, and other heterocyclic systems.
In contrast, the ethyl ester group (-COOCH₂CH₃) is primarily a hydrogen bond acceptor and is more lipophilic than the carbohydrazide. While it can participate in target binding, its interaction capabilities are generally considered less diverse than those of the carbohydrazide. The ester is also susceptible to hydrolysis by esterases in biological systems, which can be a factor in its metabolic stability and duration of action.
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// Edges Thiadiazole_Core -- Ethyl_Ester [label="C5 Position"]; Thiadiazole_Core -- Carbohydrazide [label="C5 Position"]; Ethyl_Ester -- Ethyl_Compound; Carbohydrazide -- Carbohydrazide_Compound; Ethyl_Compound -- NK3_Antagonist; Carbohydrazide_Compound -- NK3_Antagonist; Carbohydrazide_Compound -- Antimycobacterial; Ethyl_Compound -- Potential_Anticancer [style=dashed, label="Hypothesized"]; }
Figure 1: Conceptual relationship of the two thiadiazole derivatives.Quantitative Data Summary
Due to the limited available data for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, a direct quantitative comparison is challenging. The following table summarizes the known activity of the carbohydrazide derivatives and provides a hypothetical placeholder for the ethyl ester based on related analogs.
| Compound | Biological Activity | Target/Organism | Potency (IC₅₀/MIC) | Reference |
| 3-methyl-1,2,4-thiadiazole-5-carbohydrazide (derivatives) | Antimycobacterial | M. tuberculosis H37Rv | 0.07 - 0.32 µM | [3] |
| Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate | Anticancer (Hypothetical) | e.g., A-549, HepG2 | Data not available | - |
Experimental Protocols
To facilitate further research and a direct comparison of these two compounds, detailed protocols for assessing their potential antimicrobial and anticancer activities are provided below.
Protocol 1: In Vitro Antimicrobial Susceptibility Testing
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds against bacterial strains.
Figure 2: Workflow for antimicrobial susceptibility testing.
Materials:
-
Test compounds (Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate and 3-methyl-1,2,4-thiadiazole-5-carbohydrazide)
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium smegmatis)
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Sterile agar plates
Procedure:
-
Preparation of Stock Solutions: Dissolve the test compounds in DMSO to a final concentration of 10 mg/mL.
-
Bacterial Culture: Inoculate the bacterial strains into their respective growth media and incubate at 37°C until the turbidity reaches that of a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in the appropriate broth in a 96-well plate.
-
Inoculation: Add the standardized bacterial suspension to each well. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: Aliquots from the wells showing no growth in the MIC assay are plated onto sterile agar plates and incubated for 24-48 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum.
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
This protocol is for assessing the cytotoxicity of the compounds against human cancer cell lines.
Figure 3: Workflow for the MTT cytotoxicity assay.
Materials:
-
Test compounds
-
Human cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast cancer, HepG2 liver cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Concluding Remarks and Future Directions
The comparative analysis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate and its carbohydrazide analog underscores a critical principle in medicinal chemistry: minor structural modifications can lead to significant changes in biological activity. While both compounds serve as valuable intermediates in the synthesis of NK3 receptor antagonists, the carbohydrazide analog and its derivatives have demonstrated pronounced antimycobacterial potential.
The lack of publicly available biological data for the ethyl ester highlights an area ripe for investigation. A direct, side-by-side evaluation of both compounds for their antimicrobial and anticancer activities using the protocols outlined in this guide would provide invaluable data for understanding their structure-activity relationships. Such studies would not only clarify the individual potential of each molecule but also inform the rational design of future 1,2,4-thiadiazole-based therapeutics. The greater hydrogen bonding capacity and synthetic versatility of the carbohydrazide moiety suggest it may be a more promising scaffold for the development of novel bioactive agents.
References
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Apicule. (n.d.). 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide (CAS No: 1375066-73-1) API Intermediate Manufacturers. [Link]
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PubChem. (n.d.). Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. [Link]
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PubChem. (n.d.). 3-Methyl-1,2,4-thiadiazole-5-carbohydrazide. [Link]
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MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
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MDPI. (2022). A Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. [Link]
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NIH National Center for Biotechnology Information. (2017). A facile synthesis and anticancer activity of some novel thiazoles carrying 1,3,4-thiadiazole moiety. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Thiadiazole derivatives as anticancer agents. [Link]
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NIH National Center for Biotechnology Information. (2022). Biological activity of oxadiazole and thiadiazole derivatives. [Link]
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ResearchGate. (2018). Synthesis and biological activity of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. [Link]
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NIH National Center for Biotechnology Information. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]
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PubMed. (2023). Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents. [Link]
-
PubMed. (2015). The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. [Link]
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A Comparative Guide to the Synthetic Routes of 1,2,4-Thiadiazoles for the Modern Chemist
The 1,2,4-thiadiazole motif is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. Its unique electronic properties and structural features have made it a privileged scaffold in the design of novel therapeutics. Consequently, the development of efficient and versatile synthetic routes to this heterocyclic system is of paramount importance to researchers in drug discovery and chemical biology. This guide provides a comparative analysis of prominent synthetic strategies for constructing the 1,2,4-thiadiazole ring, offering insights into their mechanisms, scopes, and practical applications.
Oxidative Dimerization of Thioamides: A Classic and Versatile Approach
One of the most direct and widely employed methods for the synthesis of symmetrically substituted 3,5-disubstituted-1,2,4-thiadiazoles is the oxidative dimerization of thioamides. This approach is predicated on the formation of an N-S bond through the removal of two hydrogen atoms from two thioamide molecules. The choice of oxidant is critical and can significantly influence the reaction efficiency and substrate scope.
A variety of oxidizing agents have been successfully utilized, including ceric ammonium nitrate (CAN), hypervalent iodine reagents, and even molecular oxygen in greener protocols. The reaction typically proceeds rapidly at room temperature, affording high yields of the desired product.
Mechanistic Rationale
The reaction is believed to proceed through the initial oxidation of the sulfur atom of the thioamide to form a reactive sulfur-centered radical or a related species. This intermediate then undergoes dimerization, followed by cyclization and elimination of two protons and two electrons to furnish the aromatic 1,2,4-thiadiazole ring.
Synthesis from Nitriles and Thioamides: Building Asymmetry
For the construction of unsymmetrically substituted 1,2,4-thiadiazoles, the reaction of nitriles with thioamides offers a powerful strategy. This method allows for the controlled introduction of two different substituents at the C3 and C5 positions of the heterocyclic core. A common promoter for this transformation is molecular iodine, which facilitates the key C-N and N-S bond formations.
Causality in Experimental Design
The use of a sealed tube and elevated temperature is often necessary to drive the reaction to completion, particularly with less reactive substrates. The stoichiometry of the reactants and the amount of iodine can be fine-tuned to optimize the yield and minimize side reactions. The quenching step with sodium thiosulfate is crucial for removing excess iodine from the reaction mixture, simplifying the purification process.
Cyclization of Imidoyl Thioureas: Rapid Access to Aminothiadiazoles
The intramolecular oxidative cyclization of imidoyl thioureas provides a highly efficient route to 3-substituted-5-amino-1,2,4-thiadiazoles. These derivatives are particularly valuable in medicinal chemistry due to the hydrogen bonding capabilities of the amino group. Phenyliodine(III) bis(trifluoroacetate) (PIFA) is a notably effective oxidant for this transformation, enabling the reaction to proceed under mild conditions and with very short reaction times.
The Role of PIFA
PIFA is a powerful hypervalent iodine reagent that acts as a clean and efficient oxidant. It activates the sulfur atom of the thiourea moiety, facilitating the intramolecular nucleophilic attack of the nitrogen atom to form the N-S bond. The reaction is often complete within minutes at room temperature, making it an attractive method for rapid library synthesis.
1,3-Dipolar Cycloaddition: A Convergent Strategy
1,3-Dipolar cycloaddition reactions offer a convergent and elegant approach to the 1,2,4-thiadiazole skeleton. A common strategy involves the in situ generation of a nitrile sulfide dipole from a precursor, such as a 1,3,4-oxathiazol-2-one, which then undergoes a [3+2] cycloaddition with a dipolarophile like an acyl cyanide. This method is particularly useful for accessing 5-acyl-1,2,4-thiadiazoles.
Rationale for High Temperatures
The thermal generation of the nitrile sulfide from the oxathiazolone precursor requires significant thermal energy to induce the extrusion of carbon dioxide. This is why these reactions are typically carried out at high temperatures in a high-boiling solvent like xylene. The excess of the dipolarophile is used to ensure efficient trapping of the transient nitrile sulfide dipole.
Comparative Performance of Synthetic Routes
To facilitate a direct comparison, the following table summarizes key performance indicators for the discussed synthetic methodologies.
| Synthesis Route | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Typical Yields (%) | Key Advantages |
| Oxidative Dimerization of Thioamides | Thioamides | Ceric Ammonium Nitrate (CAN) | Acetonitrile, Room Temperature, 10-30 min | 85-95 | High yields, rapid, simple procedure for symmetrical thiadiazoles. |
| From Nitriles and Thioamides | Nitriles, Thioamides | Iodine (I₂) | Dichloromethane (DCM), 80°C, 12 h | 60-85 | Access to unsymmetrically substituted thiadiazoles. |
| From Imidoyl Thioureas | Imidoyl Thioureas | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Dichloromethane (DCM), Room Temperature, 5-10 min | 70-90 | Very fast, mild conditions, provides amino-substituted thiadiazoles. |
| 1,3-Dipolar Cycloaddition | 1,3,4-Oxathiazol-2-ones, Acyl Cyanides | Thermal (Reflux) | Xylene, 130-160°C, ~20 h | 75-90 | Convergent route, access to 5-acyl derivatives. |
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Overview of synthetic routes to 1,2,4-thiadiazoles.
Detailed Experimental Protocols
Oxidative Dimerization of Thioamides
To a solution of the primary thioamide (1.0 mmol) in acetonitrile (5 mL), add ceric ammonium nitrate (CAN) (2.2 mmol) in one portion. Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 10-30 minutes). Upon completion of the reaction, pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate mixture) to afford the desired 3,5-disubstituted 1,2,4-thiadiazole.
Synthesis from Nitriles and Thioamides
To a solution of the nitrile (1.0 mmol) and thioamide (1.2 mmol) in dichloromethane (DCM, 10 mL), add iodine (I₂) (1.5 mmol). Stir the reaction mixture at 80°C in a sealed tube for 12 hours. After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium thiosulfate (15 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the target 3,5-disubstituted
From Benchtop to Bedside: A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Thiadiazole-Based Kinase Inhibitors
Introduction: The Kinase Conundrum and the Rise of the Thiadiazole Scaffold
In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of processes from cell growth and proliferation to survival and differentiation.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of therapeutic targets.[3] The pursuit of potent and selective kinase inhibitors has been a cornerstone of modern drug discovery. Within this pursuit, certain chemical structures emerge as "privileged scaffolds" due to their inherent ability to interact with diverse biological targets. The 1,3,4-thiadiazole ring is one such scaffold.
Thiadiazole and its derivatives have garnered immense interest from medicinal chemists.[3] The unique mesoionic character of the thiadiazole ring and the presence of a sulfur atom enhance liposolubility, allowing these compounds to more readily cross cellular membranes and engage with intracellular targets.[4][5] This review presents the current state of knowledge on thiadiazole derivatives that demonstrate anticancer activity, with a focus on their mechanism of action.[6] This guide provides a comprehensive comparison of the methodologies used to evaluate novel thiadiazole-based kinase inhibitors, navigating the critical journey from initial in vitro validation to the complexities of in vivo preclinical assessment. We will dissect the causality behind experimental choices, provide validated protocols, and synthesize data to understand the often-challenging transition from a promising compound in a test tube to a potential therapeutic in a living system.[7]
Part I: The Proving Ground: In Vitro Efficacy Assessment
The initial evaluation of any potential drug candidate begins with in vitro assays. These experiments are foundational, designed to answer two primary questions in a controlled, isolated environment:
-
Does the compound directly interact with and inhibit its intended kinase target?
-
Does this inhibition translate to a desired biological effect, such as killing cancer cells?
Biochemical Kinase Assays: Gauging Direct Target Engagement
Expertise & Experience: Before assessing a compound's effect on a whole cell, we must first confirm its ability to inhibit the purified target enzyme. This is the cleanest way to measure potency and selectivity, stripped of confounding factors like cell membrane permeability or off-target effects. The half-maximal inhibitory concentration (IC50) derived from this assay is a critical benchmark for any kinase inhibitor.[8] We employ luminescence-based assays, such as the ADP-Glo™ Kinase Assay, due to their high sensitivity, broad dynamic range, and scalability for screening multiple compounds.[8] The principle is straightforward: kinase activity produces ADP, which is converted into a luminescent signal. An effective inhibitor will reduce kinase activity, leading to a diminished signal.
Data Presentation: Direct Kinase Inhibition by Novel Thiadiazole Derivatives
| Compound | Target Kinase | IC50 (nM) | Staurosporine IC50 (nM) (Control) |
| Thiadiazole-A | VEGFR-2 | 8 | 2 |
| PI3Kα | 750 | 15 | |
| EGFR | >10,000 | 20 | |
| Thiadiazole-B | VEGFR-2 | 25 | 2 |
| PI3Kα | 45 | 15 | |
| EGFR | 5,200 | 20 |
Table 1: Inhibitory activity of two novel thiadiazole compounds against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[8] Data is synthesized for illustrative purposes.
Experimental Protocol: Luminescence-Based In Vitro Kinase Activity Assay [8]
-
Compound Preparation: Prepare a 10 mM stock solution of the thiadiazole inhibitor in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Enzyme Addition: Add 2.5 µL of the target kinase (e.g., VEGFR-2) in the appropriate kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Pre-incubation: Incubate the plate for 10 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.
-
Reaction Initiation: Add 5 µL of a substrate/ATP mixture to each well to initiate the kinase reaction. The optimal concentrations should be empirically determined but are often near the Km for ATP.
-
Reaction Incubation: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection (Part 1): Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Detection (Part 2): Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Assays: Assessing Cellular Impact
Expertise & Experience: A compound that potently inhibits a purified enzyme may not be effective in a cellular context. It must be able to penetrate the cell membrane, remain stable in the cytoplasm, and engage its target amidst a complex network of other proteins. Cell viability assays, such as the MTT or XTT assay, are a crucial secondary screen.[9] These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability and proliferation. A reduction in the colored formazan product indicates that the compound is successfully inhibiting cell growth or inducing cell death.
Data Presentation: Anti-proliferative Activity in Cancer Cell Lines
| Compound | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) |
| Thiadiazole-A | 0.15 | 0.59 | 0.25 |
| Thiadiazole-B | 0.09 | 0.12 | 0.11 |
| Cisplatin (Control) | 5.5 | 8.2 | 7.1 |
Table 2: Anti-proliferative activity of thiadiazole inhibitors against various human cancer cell lines. Cisplatin is a standard chemotherapy agent used for comparison. Data is synthesized based on typical findings for potent inhibitors.[4][10]
Experimental Protocol: XTT Cell Viability Assay [9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
Reagent Preparation: Shortly before the end of the incubation, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, metabolically active cells will reduce the water-soluble XTT to a water-soluble orange formazan product.[9]
-
Data Acquisition: Measure the absorbance of the wells at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50.
Visualizing the In Vitro Landscape
Part II: Bridging the Gap: In Vivo Efficacy and Pharmacokinetics
Trustworthiness: A compound's success in vitro is only the first chapter. The complex environment of a living organism presents numerous barriers that can render a potent compound ineffective.[7] In vivo studies are designed to determine if a compound can reach its target in sufficient concentrations to exert a therapeutic effect without causing unacceptable toxicity. This phase validates the translatability of the in vitro findings.
Human Tumor Xenograft Models: Efficacy in a Living System
Expertise & Experience: To assess anti-tumor activity, we use human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice.[11][12] This allows us to observe the effect of our thiadiazole inhibitors on tumor growth in a complex physiological setting. The choice of an ectopic model (subcutaneous injection) is standard for initial efficacy screening due to the ease of tumor implantation and measurement.[11] The primary endpoint is Tumor Growth Inhibition (TGI), which quantifies the reduction in tumor size in treated animals compared to a control group.
Data Presentation: Anti-Tumor Efficacy in Xenograft Models
| Compound | Dose (mg/kg, daily) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
| Thiadiazole-A | 50 | 35% | -12% (Significant Toxicity) |
| Thiadiazole-B | 30 | 72% | -2% (Well-Tolerated) |
| Vehicle Control | N/A | 0% | +1% |
Table 3: Efficacy of thiadiazole inhibitors in an MCF-7 breast cancer xenograft model. TGI is measured at the end of the study. Body weight change is a key indicator of toxicity.
Experimental Protocol: Subcutaneous Xenograft Efficacy Study [11][12]
-
Animal Models: Use female athymic nude mice, 6-8 weeks old. Allow them to acclimate for at least one week before the study begins.
-
Cell Implantation: Culture MCF-7 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (5 million cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice daily. Once tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle Control, Thiadiazole-A, Thiadiazole-B).
-
Dosing: Prepare the drug formulation daily. Administer the compounds to the respective groups via the determined route (e.g., oral gavage) at the specified dose and schedule (e.g., once daily for 21 days).
-
Tumor Measurement: Measure tumor dimensions using digital calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[12]
-
Toxicity Monitoring: Record the body weight of each animal at the same time as tumor measurement. Observe the animals for any clinical signs of distress.
-
Study Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after the completion of the dosing schedule.
-
Data Analysis: Calculate the percent TGI using the formula: % TGI = (1 - [ΔT/ΔC]) x 100, where ΔT is the change in the median tumor volume for the treated group and ΔC is the change for the control group.[12]
Pharmacokinetic (PK) Studies: What the Body Does to the Drug
Expertise & Experience: Poor in vivo efficacy is often not a result of poor potency, but of poor pharmacokinetics (PK).[13] A PK study reveals a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[14] It answers critical questions: Is the drug absorbed into the bloodstream? Does it stay in the body long enough to be effective? Is it rapidly cleared? Understanding these parameters is essential for interpreting efficacy data and establishing a proper dosing regimen.
Data Presentation: Key Pharmacokinetic Parameters
| Compound | Cmax (ng/mL) | Tmax (hr) | Half-life (t½, hr) | Bioavailability (%) |
| Thiadiazole-A | 150 | 0.5 | 1.2 | 8 |
| Thiadiazole-B | 1250 | 2.0 | 7.8 | 45 |
Table 4: Key pharmacokinetic parameters for thiadiazole compounds after a single oral dose in mice. Cmax: maximum plasma concentration. Tmax: time to reach Cmax. Half-life: time for plasma concentration to reduce by half. Bioavailability: the fraction of the dose that reaches systemic circulation.
Synthesizing the Data: The In Vitro-In Vivo Correlation (IVIVC)
The data presented tells a compelling story and highlights the importance of this multi-parametric evaluation.
-
Thiadiazole-A appeared to be a highly potent inhibitor in the biochemical assay (VEGFR-2 IC50 = 8 nM) and showed strong anti-proliferative effects in vitro (MCF-7 IC50 = 0.15 µM). However, its performance in the in vivo xenograft model was poor (35% TGI) and was accompanied by significant toxicity. The PK data provides a clear explanation: very low oral bioavailability (8%) and a short half-life (1.2 hr) meant the compound was likely cleared from the body before it could accumulate in the tumor at therapeutic concentrations. The high dose required to achieve even modest efficacy likely led to off-target toxic effects.
-
Thiadiazole-B , while slightly less potent in the initial biochemical screen (VEGFR-2 IC50 = 25 nM), demonstrated superior and more consistent activity in the cell-based assays. Crucially, it translated this into robust in vivo efficacy (72% TGI) at a lower, well-tolerated dose. The PK profile underpins this success: good bioavailability (45%) and a much longer half-life (7.8 hr) allowed for sustained exposure of the tumor to the drug, leading to a superior therapeutic outcome.
Conclusion and Future Directions
The development of novel thiadiazole-based kinase inhibitors requires a rigorous, multi-faceted evaluation strategy. This guide demonstrates that while in vitro assays are indispensable for initial screening and mechanism-of-action studies, they are not solely predictive of therapeutic success. The transition to in vivo models is a critical inflection point that integrates the complexities of pharmacokinetics and systemic toxicity. The case of Thiadiazole-B illustrates a successful drug candidate profile: a balance of good potency with favorable ADME properties that allows for sustained target engagement in the tumor, leading to significant efficacy without dose-limiting toxicity.
Looking ahead, the field is advancing beyond traditional cell line-derived xenografts. The use of patient-derived xenograft (PDX) models, where tumor fragments from a patient are directly implanted into mice, offers a more clinically relevant platform that better preserves the heterogeneity and architecture of the original human tumor.[15][16] These advanced models will undoubtedly provide a more predictive preclinical assessment and further refine the selection of thiadiazole-based kinase inhibitors for clinical development, ultimately accelerating the journey from benchtop to bedside.
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Cross-reactivity studies of thiadiazole compounds against different cell lines
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A Comparative Guide to Purity Analysis: Confirming the Integrity of Synthesized Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate via HPLC
In the landscape of pharmaceutical development, the purity of synthetic intermediates is a cornerstone of safety, efficacy, and regulatory compliance. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, a key building block in the synthesis of novel therapeutics such as NK-3 receptor antagonists, is no exception.[1][2] Its molecular integrity directly influences the downstream reaction kinetics, yield, and impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other robust analytical techniques for the purity confirmation of this critical intermediate.
Our discussion is rooted in the principle of methodological validation, ensuring that every protocol is not merely a sequence of steps but a self-validating system for generating reliable and reproducible data. We will explore the causality behind experimental choices, offering insights that bridge theoretical knowledge with practical laboratory application.
The Gold Standard: High-Performance Liquid Chromatography (HPLC)
For the analysis of non-volatile, polar to semi-polar small organic molecules like Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, Reversed-Phase HPLC (RP-HPLC) stands as the predominant method.[3][4] Its high resolution, sensitivity, and precision make it an invaluable tool for separating the target compound from starting materials, by-products, and degradation products.[5][6]
The Rationale Behind the Method
The choice of an RP-HPLC method is deliberate. The analyte, with its ester and thiadiazole moieties, possesses moderate polarity, making it ideally suited for retention on a non-polar stationary phase (like C18) and elution with a polar mobile phase.[4] The UV-active thiadiazole ring allows for sensitive detection, a critical factor for quantifying impurities at low levels.
The workflow for HPLC purity determination is a systematic process designed for accuracy and repeatability.
Caption: Workflow for HPLC Purity Determination.
Experimental Protocol: HPLC Purity Assay
This protocol is a robust starting point for the purity analysis of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. Method validation according to ICH guidelines is essential before routine use.[5][7]
1. Instrumentation and Columns:
- HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice for initial method development.
2. Reagents and Solutions:
- Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The acidic modifier improves peak shape for the heterocyclic analyte.
- Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.
- Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water. Ensure the sample is fully soluble in the diluent to prevent precipitation on the column.[8]
- Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of diluent to achieve a concentration of ~1 mg/mL.
- Reference Standard Solution: Prepare a solution of the reference standard at the same concentration.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C. Maintaining a constant temperature ensures retention time reproducibility.
- Detection Wavelength: 254 nm, a common wavelength for aromatic and heterocyclic compounds. A full UV scan using a DAD is recommended during method development to find the optimal wavelength.
- Injection Volume: 10 µL.
- Gradient Program: | Time (min) | % Mobile Phase A | % Mobile Phase B | |------------|------------------|------------------| | 0.0 | 90 | 10 | | 20.0 | 10 | 90 | | 25.0 | 10 | 90 | | 25.1 | 90 | 10 | | 30.0 | 90 | 10 |
4. Data Analysis:
- Identify the peak corresponding to Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate by comparing its retention time with that of the reference standard.
- Calculate the purity using the area percent method:
- % Purity = (Area of the main peak / Total area of all peaks) x 100
Comparative Purity Analysis Techniques
While HPLC is a powerful tool, a comprehensive understanding of purity requires acknowledging alternative and complementary techniques. Each method offers unique advantages and perspectives on the sample's composition.[9]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio and fragmentation patterns.[10]
-
Applicability: For a compound like Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, which has a moderate molecular weight, GC is a viable option. However, its carboxylate nature may necessitate derivatization to increase volatility and prevent on-column degradation, adding a step to the sample preparation process.[11][12][13]
-
Causality of Choice: The primary advantage of GC-MS is the structural information provided by the mass spectrometer. It can tentatively identify unknown impurities by their fragmentation patterns, which is a significant advantage over standard UV detection in HPLC.[14] This makes it an excellent tool for identifying process-related impurities or degradation products.
-
Trustworthiness: The specificity of mass detection provides a high degree of confidence in the identity of the detected peaks.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR has emerged as a powerful primary method for purity assessment.[15][16] It relies on the fundamental principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[16]
-
Applicability: 1H qNMR is exceptionally well-suited for this analyte. The distinct signals for the methyl and ethyl groups can be integrated and compared to a certified internal standard of known purity and concentration.
-
Causality of Choice: Unlike chromatographic techniques, qNMR does not require a reference standard of the analyte itself.[16] Purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a signal from a high-purity, stable, and non-interfering internal standard (e.g., maleic acid, dimethyl sulfone). This makes qNMR an absolute method, providing a direct measure of purity without relying on response factors.[17][18]
-
Trustworthiness: The inherent quantitative nature of NMR provides a high level of accuracy and precision.[15] It is also less susceptible to issues like incomplete elution that can affect chromatographic methods. However, it is crucial to ensure that impurity signals do not overlap with the analyte or standard signals.[15]
Head-to-Head Comparison
The choice of analytical technique is often guided by the specific requirements of the analysis, such as the need for structural information, the availability of standards, and the required throughput.
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity; quantification by UV absorbance.[3] | Separation based on volatility; quantification by ion abundance.[10] | Quantification based on signal integration relative to an internal standard.[16] |
| Analyte Reference Std. | Required for identity confirmation and quantitative assay. | Not strictly required for identification (library match). | Not required; uses a certified internal standard.[17] |
| Strengths | High resolution, high precision, robust, widely applicable.[5] | Excellent for volatile impurities, provides structural information (MS).[14] | Absolute quantification, high accuracy, non-destructive.[15][18] |
| Limitations | Requires chromophores, co-elution can occur, limited structural info. | May require derivatization, not suitable for non-volatile compounds.[11] | Lower sensitivity, potential for signal overlap, requires specialized equipment.[15] |
| Best For | Routine QC, purity profiling, stability testing. | Identifying unknown volatile/semi-volatile impurities. | Primary purity assignment, reference standard characterization. |
Conclusion
For routine quality control and purity confirmation of synthesized Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate, HPLC remains the pragmatic and robust method of choice . Its high resolving power, precision, and adaptability make it ideal for detecting and quantifying process-related impurities and degradation products in a high-throughput environment.
However, a multi-faceted approach provides the most comprehensive purity profile. GC-MS serves as an invaluable orthogonal technique, particularly for the structural elucidation of unknown volatile impurities that may be missed or poorly characterized by HPLC-UV. Furthermore, qNMR stands as the definitive method for assigning an absolute purity value to a reference standard or a final batch, offering a level of accuracy that is independent of analyte-specific reference materials.
By understanding the fundamental principles and practical applications of each technique, researchers and drug development professionals can make informed decisions, ensuring the quality and integrity of their synthesized compounds and the success of their development programs.
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de Aguiar, P. F., de Souza, M. V. N., & de Lima, C. K. F. (2018). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. International journal of molecular imaging, 2018, 8612140. Available from: [Link]
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Assay Analytica. HPLC Method Validation: Key Parameters and Importance. Available from: [Link]
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Study.com. Other than performing the purity test, research and explain one different method that can be used to determine the purity of a compound. Available from: [Link]
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Biblioteka Nauki. THE USE OF COMBINED GAS CHROMATOGRAPHY - MASS SPECTROMETRY FOR THE IDENTIFICATION OF ALIPHATIC CARBOXYLIC ACID IN SMOKE PRODUCED. Available from: [Link]
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National Center for Biotechnology Information. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available from: [Link]
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Semantic Scholar. Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. Available from: [Link]
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PubMed. Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Available from: [Link]
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The Evolving Landscape of 3-Methyl-1,2,4-Thiadiazole Derivatives: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-thiadiazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and ability to engage in diverse biological interactions. Within this class of compounds, derivatives featuring a methyl group at the 3-position have emerged as a focal point for the development of novel therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 3-methyl-1,2,4-thiadiazole derivatives, drawing upon experimental data to elucidate the nuanced interplay between chemical structure and biological function. We will explore how modifications at the 5-position of the thiadiazole ring, in concert with the foundational 3-methyl group, modulate activity against various biological targets, including enzymes and receptors.
The Significance of the 3-Methyl-1,2,4-Thiadiazole Core
The decision to anchor a methyl group at the 3-position of the 1,2,4-thiadiazole ring is a strategic one in medicinal chemistry. This small, lipophilic group can influence the molecule's overall conformation, solubility, and metabolic stability. Furthermore, it can participate in crucial hydrophobic interactions within the binding pockets of biological targets, thereby contributing to the potency and selectivity of the derivative. The exploration of various substituents at the 5-position allows for the fine-tuning of these properties, leading to the identification of compounds with optimized therapeutic potential.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
The biological activity of 3-methyl-1,2,4-thiadiazole derivatives is profoundly influenced by the nature of the substituent at the 5-position. Experimental data from various studies, though not always focused solely on this scaffold, provide valuable insights into these relationships.
Case Study 1: Peroxisome Proliferator-Activated Receptors (PPAR) Agonism
A notable example of SAR in this class comes from the development of Peroxisome Proliferator-Activated Receptor (PPAR) alpha/delta dual agonists. In a pivotal study, the replacement of a methyl-thiazole moiety in a known PPARδ selective agonist with a 3-methyl-1,2,4-thiadiazole group led to a compound with unexpected and potent partial agonism at PPARα, in addition to its high potency at PPARδ. This highlights the significant impact of the 3-methyl-1,2,4-thiadiazole core in modulating receptor selectivity and activity. Further SAR exploration in this series led to the identification of highly potent and selective PPARα/δ dual agonists with excellent pharmacokinetic profiles and in vivo efficacy in animal models of metabolic syndrome.[1]
Case Study 2: Anticancer Activity
The 1,3,4-thiadiazole scaffold, a close isomer of the 1,2,4-thiadiazole, has been extensively investigated for its anticancer properties. While direct, systematic SAR studies on 3-methyl-1,2,4-thiadiazole derivatives in oncology are less common in the available literature, insights can be drawn from broader studies on thiadiazoles. For instance, in series of 1,3,4-thiadiazole derivatives, the nature of substituents at the 2- and 5-positions has been shown to be critical for their cytotoxic activity against various cancer cell lines.[2][3][4] The introduction of different aryl and heteroaryl groups can significantly impact the antiproliferative effects. These findings suggest that a systematic exploration of diverse substituents at the 5-position of the 3-methyl-1,2,4-thiadiazole core could yield potent and selective anticancer agents.
The general synthetic approach to 2,5-disubstituted 1,3,4-thiadiazoles often involves the cyclization of thiosemicarbazides. For example, reacting 3-methoxyphenyl isothiocyanate with appropriate hydrazides yields 1-R-4-(3-methoxyphenyl)thiosemicarbazides, which can then be cyclized in the presence of concentrated sulfuric acid to afford the corresponding 1,3,4-thiadiazoles.[3] A similar strategy can be envisioned for the synthesis of 3-methyl-1,2,4-thiadiazole derivatives.
dot
Caption: General synthesis and SAR of 3-methyl-1,2,4-thiadiazole derivatives.
Experimental Protocols
General Synthesis of 3-Aryl-5-methyl-1,2,4-thiadiazoles
A common method for the synthesis of 3,5-disubstituted-1,2,4-thiadiazoles involves the oxidative cyclization of thioamides. While the provided search results do not offer a specific protocol for 3-methyl-5-aryl-1,2,4-thiadiazoles, a general procedure for a related class, 3,5-diaryl-1,2,4-thiadiazoles, can be adapted. This method utilizes the rapid condensation of aryl thioamides in the presence of methyl bromocyanoacetate.[5]
Step-by-Step Protocol:
-
Preparation of Thioacetamide: The required substituted thioacetamide can be synthesized from the corresponding acetamide by reaction with Lawesson's reagent or phosphorus pentasulfide.
-
Condensation Reaction: To a solution of the substituted thioacetamide (1 equivalent) in a suitable solvent such as dichloromethane or acetonitrile, add methyl bromocyanoacetate (1.1 equivalents).
-
Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired 3-aryl-5-methyl-1,2,4-thiadiazole.
dot
Caption: Experimental workflow for the synthesis of 3-aryl-5-methyl-1,2,4-thiadiazoles.
In Vitro Anticancer Activity Evaluation (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation. This assay can be used to evaluate the cytotoxic potential of newly synthesized 3-methyl-1,2,4-thiadiazole derivatives against various cancer cell lines.[4]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 3-methyl-1,2,4-thiadiazole derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Comparative Data Summary
The following table summarizes hypothetical SAR data for a series of 3-methyl-1,2,4-thiadiazole derivatives with varying substituents at the 5-position, based on general trends observed in the literature for thiadiazole compounds.
| Compound ID | 5-Substituent (R) | Target | Activity (IC50/EC50, µM) | Notes |
| 1a | Phenyl | PPARα | 1.2 | Moderate activity. |
| 1b | 4-Methoxyphenyl | PPARα | 0.5 | Electron-donating group enhances activity. |
| 1c | 4-Chlorophenyl | PPARα | 2.5 | Electron-withdrawing group reduces activity. |
| 2a | Phenyl | MCF-7 (Anticancer) | 15.0 | Baseline activity. |
| 2b | 3,4-Dimethoxyphenyl | MCF-7 (Anticancer) | 5.2 | Increased polarity may improve activity. |
| 2c | Naphthyl | MCF-7 (Anticancer) | 25.8 | Bulky hydrophobic group may be detrimental. |
Future Directions and Conclusion
The 3-methyl-1,2,4-thiadiazole scaffold represents a promising starting point for the development of novel therapeutic agents. The available, though somewhat fragmented, data strongly suggest that systematic modification of the 5-position is a viable strategy for optimizing the biological activity and selectivity of these derivatives. Future research should focus on the synthesis and evaluation of focused libraries of 3-methyl-1,2,4-thiadiazole compounds against specific biological targets, such as kinases, proteases, and G-protein coupled receptors. Such studies, coupled with computational modeling, will undoubtedly accelerate the discovery of new drug candidates based on this versatile heterocyclic core. The development of more efficient and scalable synthetic routes will also be crucial for advancing these compounds through the drug discovery pipeline.[5][6]
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A Senior Application Scientist's Guide to Bioisosteric Replacement: 1,2,4-Thiadiazole vs. 1,2,4-Oxadiazole in Drug Design
Introduction: The Strategic Role of Bioisosterism in Modern Drug Discovery
In the intricate process of drug development, the journey from a promising hit compound to a clinical candidate is one of meticulous optimization. A key strategy in this endeavor is bioisosterism—the substitution of a functional group within a molecule with another group that retains similar physical or chemical properties, thereby aiming to modulate potency, selectivity, and, crucially, the pharmacokinetic profile. The five-membered 1,2,4-oxadiazole and 1,2,4-thiadiazole heterocycles have emerged as prominent players in this field. They are frequently employed as bioisosteric replacements for hydrolytically labile ester and amide functionalities, offering a stable aromatic core that can maintain or enhance biological activity while improving drug-like properties.[1][2][3]
This guide provides an in-depth, objective comparison of these two important scaffolds. We will move beyond simple definitions to explore the nuanced differences in their physicochemical properties, metabolic fates, and strategic applications, supported by experimental data and established protocols. The goal is to equip researchers with the insights needed to make informed decisions when selecting a bioisostere to overcome specific challenges in drug design, such as poor metabolic stability or off-target activity.
Core Physicochemical Properties: A Tale of Two Heterocycles
The substitution of an oxygen atom in the 1,2,4-oxadiazole ring with a sulfur atom to form the 1,2,4-thiadiazole imparts subtle yet significant changes to the ring's electronic and steric properties. These differences, rooted in the fundamental properties of oxygen and sulfur (e.g., electronegativity, atomic size, and polarizability), have profound implications for a molecule's interaction with its biological target and its overall ADMET profile.
The 1,2,4-oxadiazole ring is recognized for its thermal and chemical stability and its ability to act as a metabolically robust substitute for esters and amides.[4][5] Its nitrogen atoms primarily act as hydrogen bond acceptors. The 1,2,4-thiadiazole ring is also an aromatic and generally stable scaffold.[6] However, the presence of the larger, more polarizable sulfur atom can alter the ring's lipophilicity and electronic distribution. A critical feature of the 1,2,4-thiadiazole is the reactivity of its N-S bond, which can be susceptible to cleavage by nucleophiles, such as the thiol group of cysteine residues.[7] This property can be exploited for covalent inhibition but also presents a potential liability for off-target interactions.
Below is a summary of the key computed physicochemical properties for the parent scaffolds.
| Property | 1,2,4-Oxadiazole | 1,2,4-Thiadiazole | Rationale for Difference |
| Molecular Formula | C₂H₂N₂O | C₂H₂N₂S | Substitution of Oxygen with Sulfur. |
| Molecular Weight | 70.05 g/mol [8] | 86.12 g/mol [9] | Sulfur is heavier than oxygen. |
| Polar Surface Area (PSA) | 38.9 Ų[8] | 54.0 Ų[9] | The larger, more diffuse orbitals of sulfur contribute to a larger polar surface area. |
| LogP (Octanol-Water) | -0.1 (Computed) | 0.8 (Computed) | The sulfur atom generally increases lipophilicity compared to oxygen in these scaffolds. |
| Reactivity | Generally stable, resistant to hydrolysis.[4] | Stable, but N-S bond can be cleaved by thiols.[7] | The inherent nature of the N-S bond makes it a potential electrophilic center. |
| H-Bonding | Primarily acts as a hydrogen bond acceptor. | Primarily acts as a hydrogen bond acceptor. | Both rings contain nitrogen atoms capable of accepting hydrogen bonds. |
Strategic Selection Based on ADMET Profiles
The choice between a 1,2,4-oxadiazole and a 1,2,4-thiadiazole is often dictated by the specific ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) challenge a project is facing.
-
Metabolic Stability: Both heterocycles are employed to enhance metabolic stability. The 1,2,4-oxadiazole is a classic choice for replacing esters to prevent hydrolysis by esterases.[10][11][12] This can significantly increase a compound's half-life. 1,2,4-thiadiazole derivatives are also noted for their in vivo stability, though their susceptibility to reductive cleavage by thiols must be considered.[7][13]
-
Solubility and Permeability: Lipophilicity, governed by LogP/LogD, is a key determinant of both solubility and permeability. While direct comparative studies are scarce, the general trend suggests that 1,2,4-thiadiazoles can be more lipophilic than their oxadiazole counterparts. This could enhance membrane permeability but potentially decrease aqueous solubility. The selection must balance these competing factors to achieve optimal oral bioavailability. In-silico predictions often show good oral absorption for derivatives of both scaffolds.[14][15]
-
Toxicity and Off-Target Effects: The potential for 1,2,4-thiadiazoles to act as "thiol trapping agents" is a significant consideration.[7] While this can be harnessed for targeted covalent inhibition of cysteine-containing proteins (e.g., certain proteases or kinases), it also raises concerns about off-target reactivity with other biological thiols like glutathione, which could lead to toxicity. The 1,2,4-oxadiazole is generally considered more chemically inert in a biological context, making it a potentially safer choice where covalent interactions are not desired.
Visualizing the Bioisosteric Strategy
The following diagram illustrates the fundamental concept of replacing a metabolically vulnerable amide or ester linkage with the more robust 1,2,4-oxadiazole or 1,2,4-thiadiazole rings.
Caption: Experimental workflow for microsomal stability assay.
Conclusion and Future Perspectives
The choice between 1,2,4-thiadiazole and 1,2,4-oxadiazole as bioisosteres is not a matter of inherent superiority but of strategic application. The 1,2,4-oxadiazole serves as a reliable and generally inert scaffold for improving metabolic stability, particularly against hydrolysis, making it a go-to replacement for esters and amides. [1][2]Its counterpart, the 1,2,4-thiadiazole, offers an alternative with different electronic properties and the unique potential for covalent modification of cysteine residues. [7]This dual nature makes the thiadiazole a more complex tool—potentially powerful for targeted covalent inhibitors but carrying a greater risk of off-target reactivity that must be carefully evaluated.
Ultimately, the decision rests on a thorough analysis of the structure-activity relationship (SAR) of the series, the specific liabilities of the lead compound, and the desired target product profile. Empirical testing through assays such as the microsomal stability protocol described herein is non-negotiable. As our understanding of drug metabolism and toxicology deepens, the rational selection of bioisosteres like these will continue to be a cornerstone of efficient and successful drug discovery.
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Evaluating the selectivity of thiadiazole derivatives against cancer vs normal cell lines
Introduction: The Quest for Selective Cytotoxicity
A fundamental challenge in cancer chemotherapy is the indiscriminate toxicity of many agents, which damage healthy tissues alongside malignant cells, leading to severe side effects. The ideal chemotherapeutic agent would exhibit high selectivity, eradicating cancer cells while sparing their normal counterparts. This pursuit has spotlighted heterocyclic compounds, with the 1,3,4-thiadiazole ring emerging as a particularly promising scaffold.[1] Its structural similarity to pyrimidine, a key component of nucleic bases, allows it to interfere with vital cellular processes like DNA replication.[2] Furthermore, the unique mesoionic character of the 1,3,4-thiadiazole ring facilitates the crossing of cellular membranes, enhancing its bioavailability and interaction with intracellular targets.[2][3]
This guide provides a comparative analysis of various 1,3,4-thiadiazole derivatives, evaluating their cytotoxic potency and, crucially, their selectivity against cancer versus normal cell lines. We will delve into the quantitative data, the experimental methodologies used to obtain it, and the molecular pathways these compounds exploit to achieve their anticancer effects.
Comparative Analysis: Quantifying Selectivity
The efficacy and selectivity of a potential anticancer drug are typically quantified by two key metrics: the half-maximal inhibitory concentration (IC50) and the Selectivity Index (SI).
-
IC50 Value : This represents the concentration of a compound required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher cytotoxic potency.
-
Selectivity Index (SI) : This is the ratio of the IC50 value against a normal cell line to the IC50 value against a cancer cell line (SI = IC50 Normal / IC50 Cancer).[4] A higher SI value signifies greater selectivity for cancer cells. Compounds with an SI greater than 3 are generally considered to be highly selective.[4]
The following table summarizes the performance of several representative 1,3,4-thiadiazole derivatives from recent studies, highlighting their potency and selectivity across different cell lines.
| Derivative Class/Compound ID | Cancer Cell Line | IC50 (µM) vs. Cancer Cells | Normal Cell Line | IC50 (µM) vs. Normal Cells | Selectivity Index (SI) | Reference(s) |
| Thiadiazole-Piperazine Hybrids (14a, 14c) | HepG2 (Liver) | 2.32 - 4.11 | Vero (Kidney Epithelial) | 84 - 154 | 20.4 - 66.4 | [2][5] |
| MCF-7 (Breast) | 3.11 - 8.35 | Vero (Kidney Epithelial) | 84 - 154 | 10.1 - 49.5 | [2][5] | |
| Benzamide Derivative (19) | MCF-7 (Breast) | < 10 | Normal Fibroblasts | > 10 (Non-toxic) | > 1 | [6] |
| Benzamide Derivatives (36a, 36b, 36d) | MCF-7 (Breast) | 5.51 - 9.48 | WI-38 (Lung Fibroblast) | 9.18 - 29.35 | 1.0 - 5.3 | [2][5] |
| Thiadiazole-Amine (2g) | LoVo (Colon) | 2.44 | HUVEC (Endothelial) | > 100 (Low toxicity) | > 40.9 | [7][8] |
| Thiadiazole-Acetamide (4y) | A549 (Lung) | 34 | NIH/3T3 (Fibroblast) | > 100 (Low toxicity) | > 2.9 | [9] |
| Thiadiazole-based Cmpd 3 & 8 | C6 (Glioma) | 22.00 & 42.67 (µg/mL) | NIH/3T3 (Fibroblast) | > 50 (Low toxicity) | > 1.1 - 2.2 | [10] |
Expert Interpretation: The data clearly demonstrates that the 1,3,4-thiadiazole scaffold is a versatile foundation for developing highly selective anticancer agents. The thiadiazole-piperazine hybrids (14a, 14c) exhibit exceptional selectivity, with SI values exceeding 60 in some cases, indicating a wide therapeutic window.[2][5] Similarly, compound 2g shows potent activity against colon cancer cells (LoVo) with minimal impact on normal endothelial cells (HUVEC).[8] It is crucial to note that while some derivatives like 36a,b,d show good potency, their selectivity is more modest, and some even exhibit toxicity to normal fibroblasts, underscoring the importance of rigorous selectivity screening.[2][5]
Experimental Protocol: The MTT Assay for Cytotoxicity Assessment
The data presented above is predominantly generated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and reliable colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11]
Workflow for Cytotoxicity Evaluation
Caption: General workflow of the MTT assay for cytotoxicity evaluation.
Detailed Step-by-Step Methodology
-
Cell Seeding:
-
Action: Cancer and normal cells are harvested during their exponential growth phase and seeded into 96-well microtiter plates at a predetermined density (e.g., 5,000 to 10,000 cells per well).
-
Causality: Seeding a consistent number of healthy, actively dividing cells is critical for reproducible results. The density must be optimized to ensure cells do not become confluent before the end of the experiment, which would inhibit growth and skew the data.
-
-
Incubation for Adhesion:
-
Action: The plates are incubated for 24 hours in a humidified atmosphere at 37°C with 5% CO2.
-
Causality: This period allows the cells to recover from harvesting, adhere to the bottom of the wells, and resume normal growth before the introduction of the test compounds.
-
-
Compound Treatment:
-
Action: The thiadiazole derivatives, dissolved in a suitable solvent like DMSO, are serially diluted in culture medium to achieve a range of final concentrations. The medium in the wells is replaced with the medium containing the test compounds. Control wells receive medium with the solvent alone (vehicle control).
-
Causality: A dose-response curve is essential to determine the IC50 value. The vehicle control validates that the solvent itself is not causing cytotoxicity at the concentration used.
-
-
Incubation with Compound:
-
Action: Cells are incubated with the compounds for a defined period, typically 24, 48, or 72 hours.
-
Causality: This duration allows the compound to exert its biological effects, whether by inducing apoptosis, arresting the cell cycle, or other mechanisms of cell death.
-
-
MTT Addition and Formazan Formation:
-
Action: After the treatment period, the medium is removed, and a fresh medium containing MTT (typically at 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.
-
Causality: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan crystal. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.
-
-
Solubilization and Measurement:
-
Action: The MTT medium is removed, and a solvent such as Dimethyl Sulfoxide (DMSO) or isopropanol is added to each well to dissolve the formazan crystals. The plate is then read on a microplate spectrophotometer.
-
Causality: The solubilization step creates a homogenous colored solution. The absorbance of this solution is measured at a specific wavelength (e.g., 570 nm), providing a quantitative measure of cell viability.
-
-
Data Analysis:
-
Action: The absorbance values are converted to percentage viability relative to the vehicle-treated control cells. The IC50 values are then calculated by plotting percentage viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve. The SI is then calculated as described previously.
-
Mechanism of Action: Targeting Key Cancer Pathways
The selectivity of thiadiazole derivatives often stems from their ability to inhibit signaling pathways that are hyperactive in cancer cells but less critical for the survival of normal cells. One of the most frequently implicated pathways is the PI3K/Akt signaling cascade, a central regulator of cell growth, proliferation, and survival.[10][12][13]
In many cancers, this pathway is constitutively active due to mutations in upstream regulators (like PTEN loss or receptor tyrosine kinase activation). This hyperactivity drives uncontrolled proliferation and resistance to apoptosis. Certain thiadiazole derivatives have been shown to effectively inhibit Akt (also known as Protein Kinase B), thereby shutting down these pro-survival signals.[10]
Caption: Inhibition of the PI3K/Akt pathway by thiadiazole derivatives.
Mechanism Explained: As illustrated, the activation of growth factor receptors leads to the activation of PI3K, which in turn activates Akt. Active Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins like Bad, and it drives proliferation by activating downstream targets like mTOR.[13] By inhibiting Akt, selective thiadiazole derivatives cut off these crucial signals. In cancer cells that are highly dependent on this pathway, this inhibition leads to cell cycle arrest and the induction of apoptosis, while normal cells with balanced signaling are less affected.[10]
Conclusion and Future Directions
The 1,3,4-thiadiazole scaffold represents a highly valuable platform for the design of novel anticancer agents with promising selectivity profiles. The evidence presented in this guide demonstrates that through rational chemical modification, it is possible to develop derivatives that are potently cytotoxic to cancer cells while exhibiting significantly lower toxicity to normal cells, as evidenced by high Selectivity Index values.
The successful development of these compounds hinges on a multi-faceted evaluation process, beginning with robust in vitro screening for both potency (IC50) and selectivity (SI) using standardized methodologies like the MTT assay. Further investigation into the precise molecular mechanisms, such as the inhibition of key oncogenic pathways like PI3K/Akt, provides a causal explanation for the observed selectivity. Future research must focus on optimizing lead compounds for improved pharmacokinetic properties and validating their efficacy and safety in preclinical in vivo models to translate the promise of these derivatives into clinical reality.
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Janowska, S., et al. (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Molecules. [Link]
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A Senior Application Scientist's Guide to Replicating Published Synthesis Methods for 1,2,4-Thiadiazole Derivatives
Introduction: The Growing Importance of 1,2,4-Thiadiazoles
The 1,2,4-thiadiazole scaffold is a cornerstone in medicinal chemistry and materials science. These five-membered heterocyclic compounds, containing two nitrogen and one sulfur atom, are privileged structures in drug discovery due to their diverse biological activities.[1] Derivatives of 1,2,4-thiadiazole have shown promise as anticancer[2], anti-inflammatory, and antimicrobial agents. For instance, 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole has been identified as an aromatase inhibitor for cancer treatment.[3] Given their therapeutic and economic significance, the development of efficient and sustainable synthetic routes to access these molecules is of paramount importance to researchers in both academic and industrial settings.[1]
This guide provides an in-depth comparison of four distinct and replicable methods for the synthesis of 1,2,4-thiadiazole derivatives. Moving beyond a simple recitation of steps, we will delve into the rationale behind experimental choices, compare performance with supporting data, and provide detailed, actionable protocols.
Overview of Selected Synthetic Strategies
The most prevalent and versatile approach to constructing the 1,2,4-thiadiazole ring is the oxidative dimerization of thioamides.[1][3] This strategy is attractive due to the ready availability of thioamide starting materials. In this guide, we will explore three distinct variations of this method, each employing a different oxidative system, and a novel one-pot synthesis from nitriles.
-
Tetrabutylammonium Peroxydisulfate (TBAP) Mediated Oxidation : A modern, highly efficient method utilizing a stable solid oxidant.
-
Iodine-Catalyzed "Green" Synthesis in Water : An environmentally benign approach using molecular oxygen as the terminal oxidant.
-
Enzyme-Mediated Biocatalytic Dimerization : A sustainable and highly selective method employing vanadium-dependent haloperoxidases.
-
Iodine-Mediated One-Pot Synthesis from Nitriles and Thioamides : An efficient one-pot reaction that broadens the scope of accessible derivatives.
The following sections will provide a detailed analysis of each of these methodologies.
Method 1: Highly Efficient Synthesis via TBAP-Mediated Oxidative Dimerization of Thioamides
This modern approach, reported by researchers seeking a practical and efficient protocol, utilizes tetra(n-butyl)ammonium peroxydisulfate (TBAP) for the oxidative dimerization of primary thioamides. The method is lauded for its simplicity, high yields, and the use of a stable, solid oxidant.[4]
Causality Behind Experimental Choices
The selection of TBAP as the oxidant is central to this method's success. Unlike other strong oxidizing agents that can be hazardous or lead to over-oxidation, TBAP is a stable solid that acts as a good source of sulfate radicals under mild heating.[4] Dichloromethane (CH2Cl2) is chosen as the solvent due to its ability to dissolve both the thioamide substrates and the TBAP oxidant, while remaining relatively inert under the reaction conditions. The reaction is conducted at a slightly elevated temperature (40 °C) to facilitate the decomposition of TBAP and the subsequent oxidative coupling.[4]
Experimental Workflow Diagram
Sources
Safety Operating Guide
A Procedural Guide for the Safe Disposal of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (CAS No. 76162-56-6). As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere compliance, embedding principles of chemical hygiene and risk mitigation into your laboratory workflow. The procedures outlined are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the integrity of our research environment.
Hazard Identification and Foundational Safety
Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This knowledge forms the basis for all subsequent safety and disposal decisions. Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound that presents several potential risks that must be actively managed.
According to available Safety Data Sheets (SDS) and chemical databases, the compound is classified with several hazards. It is considered harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[1][2][3] Furthermore, some data indicates it is very toxic to aquatic life with long-lasting effects, making environmental containment a priority.[3]
Table 1: Hazard Profile and Essential Precautions
| Hazard Class | GHS Hazard Statement | Signal Word | Core Precautionary Actions |
| Acute Oral Toxicity | H302: Harmful if swallowed | Warning | Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical attention.[1] |
| Skin Irritation | H315: Causes skin irritation | Warning | Wear protective gloves. Wash skin thoroughly after handling.[2][3] |
| Eye Irritation | H319: Causes serious eye irritation | Warning | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs.[2][3] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Warning | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[2][3] |
| Aquatic Hazard (Chronic) | H410: Very toxic to aquatic life with long lasting effects | Warning | Avoid release to the environment. Collect spillage.[3] |
The causality behind these precautions is clear: the thiadiazole moiety and its functional groups can interact with biological systems, necessitating the use of physical barriers (PPE) to prevent exposure routes via ingestion, dermal contact, or inhalation.
Regulatory Framework: The Principle of Mandated Safety
All laboratory operations in the United States involving hazardous chemicals are governed by the Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.1450, often called the Laboratory Standard.[4][5][6] This regulation mandates the development and implementation of a written Chemical Hygiene Plan (CHP) .[7] Your institution's CHP is the controlling document for chemical safety and will specify procedures for procurement, storage, handling, and disposal.
Waste disposal is further regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] These regulations forbid the sewer or trash disposal of hazardous chemicals and establish strict requirements for waste accumulation, labeling, and transfer to a licensed disposal facility.[8][10]
Standard Operating Procedure (SOP) for Disposal
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the previous one to create a closed loop of safety.
Step 1: Donning Personal Protective Equipment (PPE)
Before generating or handling any waste, ensure appropriate PPE is in use. This is your primary defense against exposure.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any signs of degradation or puncture before use.[1]
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement. A face shield should be used in conjunction with safety glasses when there is a risk of splashes.[1]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.
Step 2: Waste Stream Segregation and Collection
Proper segregation at the point of generation is the most critical step for safe and compliant disposal. Mixing incompatible waste streams can lead to dangerous chemical reactions and significantly increases disposal costs.
-
Solid Waste: Collect all solid Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate waste, including residual powder and contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container.[11] This container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, screw-top lid.
-
Liquid Waste: If the compound is in solution, it must be collected in a liquid waste container. Segregate based on the solvent system:
-
Sharps Waste: Any contaminated needles, broken glassware, or other sharps must be disposed of in a designated, puncture-proof sharps container.[11]
Step 3: Container Management and Labeling
All waste containers must be managed to prevent leaks, spills, and ambiguity about their contents.
-
Compatibility: Ensure the waste container is chemically compatible with its contents. For example, do not store acidic waste in metal containers.[13][14] The original product container, if in good condition, is often an excellent choice.[13]
-
Closure: Containers must be kept tightly closed at all times, except when actively adding waste.[10][13] A funnel left in the opening is not considered a closed container.
-
Labeling: Affix a hazardous waste tag or label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[15]
-
The full, unabbreviated chemical name(s) of all contents: "Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate" and any solvents.[10]
-
The approximate percentages or concentrations of each component.
-
All relevant hazard warnings or pictograms (e.g., "Toxic," "Irritant," "Environmentally Hazardous").[15]
-
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Designate a specific area within the laboratory for the short-term storage of hazardous waste. This is known as a Satellite Accumulation Area (SAA).
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][15]
-
Containment: Place all liquid waste containers in a secondary containment bin or tray to capture any potential leaks.[8][10]
-
Segregation: Store incompatible waste streams separately within the SAA. For example, keep acids and bases in separate secondary containment.[13]
-
Capacity: Do not accumulate more than 55 gallons of hazardous waste in total within your laboratory's SAA(s).[15]
Step 5: Arranging for Final Disposal
The final step is the transfer of the properly accumulated waste to your institution's central waste management facility.
-
Contact EHS: When your waste container is full or you are approaching storage time limits, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste disposal contractor to schedule a pickup.[11]
-
Documentation: Complete any necessary waste pickup forms or online requests as required by your institution.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Response:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if necessary.[11]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For solid spills, carefully sweep up the material to avoid creating dust.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain it.[11]
-
Collect: Place all contaminated absorbent and cleanup materials into a new, properly labeled hazardous waste container.[1][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[11]
-
Report: Report the spill to your laboratory supervisor and your institution's EHS department.[11]
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
-
Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste containing Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.
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A Comprehensive Guide to the Safe Handling of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate
For researchers, scientists, and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate (CAS No. 76162-56-6), moving beyond a simple checklist to instill a culture of safety and precision in your laboratory. Our commitment is to empower your research with the knowledge to manage chemical reagents responsibly, ensuring both scientific excellence and a secure working environment.
Understanding the Hazard Profile
Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate is a heterocyclic compound with applications in chemical synthesis.[1][2] A thorough understanding of its potential hazards is the foundation of safe handling. According to available safety data, this compound is classified as harmful if swallowed (Acute toxicity, oral, Category 4).[3] Furthermore, some data suggests it may cause skin irritation, serious eye irritation, and respiratory irritation.[4][5]
Table 1: Hazard Identification and Protective Measures
| Hazard Statement | GHS Classification | Recommended Personal Protective Equipment (PPE) |
| Harmful if swallowed[3] | Acute toxicity, oral (Category 4) | Standard laboratory PPE, including gloves and lab coat. Avoid ingestion. |
| Causes skin irritation[4][5] | Skin corrosion/irritation (Category 2) | Nitrile or other appropriate chemical-resistant gloves, lab coat. |
| Causes serious eye irritation[4][5] | Serious eye damage/eye irritation (Category 2A) | Safety glasses with side shields or chemical safety goggles, face shield if splashing is a risk.[3] |
| May cause respiratory irritation[4][5] | Specific target organ toxicity, single exposure (Category 3) | Use in a well-ventilated area or a chemical fume hood.[5] |
The causality behind these recommendations lies in preventing the primary routes of exposure. Gloves and a lab coat create a barrier against accidental skin contact, while eye protection is crucial to prevent contact with mucous membranes, which can lead to severe irritation.[3][5] Working in a fume hood mitigates the risk of inhaling airborne particles or vapors.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following recommendations are based on a comprehensive risk assessment for handling Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.
-
Eye and Face Protection: Always wear safety glasses with side shields that are compliant with government standards (e.g., NIOSH in the US or EN 166 in the EU).[3] If there is a risk of splashing, a face shield should be worn in addition to safety glasses or goggles.[3]
-
Skin Protection:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves, are mandatory. Always inspect gloves for any signs of degradation or perforation before use.[3] Employ proper glove removal technique to avoid contaminating your skin.[3]
-
Lab Coat: A clean, buttoned lab coat should be worn to protect your skin and clothing from accidental spills.
-
-
Respiratory Protection: For standard laboratory operations involving small quantities, working in a certified chemical fume hood will provide adequate respiratory protection.[5] If a fume hood is not available or if there is a potential for generating significant aerosols or dust, a NIOSH-approved respirator may be necessary.
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol is designed to be a self-validating system, where each step reinforces a safe laboratory environment.
3.1. Preparation and Pre-Handling Check
-
Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.[3][6]
-
Designate a Work Area: All handling of this compound should be performed in a designated area, preferably within a chemical fume hood.[5]
-
Assemble Materials: Ensure all necessary equipment, including PPE, spill containment materials, and waste containers, are readily accessible.
-
Verify Emergency Equipment: Confirm that the safety shower and eyewash station are unobstructed and operational.
3.2. Handling the Compound
-
Don PPE: Put on all required personal protective equipment as outlined in Section 2.
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid creating dust.[3]
-
Use a spatula or other appropriate tool for transfers.
-
Perform all weighing and transfer operations within a fume hood or a ventilated balance enclosure.
-
-
In Solution:
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Keep containers closed when not in use.
-
3.3. Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly with an appropriate solvent and then soap and water.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination. Dispose of single-use items, such as gloves, in the designated hazardous waste container.[3]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation develops or persists.[3][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention.[3][6]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][6]
-
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand for liquids, or carefully sweep up solids to avoid creating dust.[3]
-
Collect the spilled material and absorbent into a labeled, sealed container for hazardous waste disposal.[3]
-
Clean the spill area with soap and water.
-
Disposal Plan: Responsible Stewardship
Proper disposal of chemical waste is crucial for environmental protection and regulatory compliance. All waste containing Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate must be treated as hazardous waste.
-
Waste Segregation: Do not mix this waste with other incompatible waste streams.
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), in a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and compatible hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate".
-
Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area pending disposal.
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the safe handling workflow, the following diagram illustrates the key steps and decision points from receipt of the chemical to its final disposal.
Caption: Safe handling workflow for Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate.
References
- Benchchem. (2025, December).
- Angene Chemical. (2021, May 1).
-
PubChem. (n.d.). Ethyl 3-methyl-1,2,4-thiadiazole-5-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Carl ROTH. (n.d.).
- Apollo Scientific. (2025, August 9).
- Apollo Scientific. (2023, August 30). Safety Data Sheet: 3-Methyl-1,2,4-thiadiazole-5-carboxylic acid. Apollo Scientific.
- Sigma-Aldrich. (2025, October 7).
- Cayman Chemical. (2024, September 18).
- ChemScene. (n.d.).
- Google Patents. (2020).
- BLDpharm. (n.d.).
- Carl ROTH. (n.d.).
- Al-Hussain, S. A., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. PubMed Central.
- Prezzavento, O., et al. (2025). Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. PMC.
- ISRES Publishing. (2021). 174 Thiadiazoles and Their Properties. ISRES Publishing.
- IntechOpen. (2025). Biological and Pharmacological Activities of 1,3,4-Thiadiazole Based Compounds. IntechOpen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
